Product packaging for 1,1-Dimethylgerminane(Cat. No.:CAS No. 60958-60-3)

1,1-Dimethylgerminane

Cat. No.: B15465019
CAS No.: 60958-60-3
M. Wt: 172.83 g/mol
InChI Key: GZZLIPOROCTCOD-UHFFFAOYSA-N
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Description

1,1-Dimethylgerminane is a high-purity organogermanium compound of significant interest in advanced chemical research and development. This reagent serves as a valuable precursor in the synthesis of novel organometallic complexes and materials. Its primary research applications include exploration in catalysis, where it can act as a ligand or a source of germanium in cross-coupling reactions, and in materials science for the development of germanium-based polymers or semiconductors. Researchers value this compound for its role in studying the unique bonding and reactivity of germanium, which can lead to new pathways in synthetic organic and inorganic chemistry. The mechanism of action often involves the insertion of germanium into carbon-element bonds or its coordination to transition metals, modifying electronic properties and enabling new catalytic transformations. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Ge B15465019 1,1-Dimethylgerminane CAS No. 60958-60-3

Properties

CAS No.

60958-60-3

Molecular Formula

C7H16Ge

Molecular Weight

172.83 g/mol

IUPAC Name

1,1-dimethylgerminane

InChI

InChI=1S/C7H16Ge/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

GZZLIPOROCTCOD-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CCCCC1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dimethylgerminane from Dichlorodimethylgermane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dimethylgerminane from dichlorodimethylgermane. The core of this process involves the reduction of the germanium-chlorine bonds to germanium-hydrogen bonds, a fundamental transformation in organogermanium chemistry. This guide details the experimental protocol, presents key quantitative data, and visualizes the reaction pathway and workflow.

Reaction Overview and Principles

The synthesis of this compound from dichlorodimethylgermane is achieved through a reduction reaction. The most effective and commonly employed reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic germanium center and displacing the chloride ions. The overall reaction is as follows:

(CH₃)₂GeCl₂ + LiAlH₄ → (CH₃)₂GeH₂ + LiCl + AlCl₃

Due to the highly reactive and pyrophoric nature of lithium aluminum hydride, the reaction must be carried out under anhydrous and inert conditions, typically using a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound. This protocol is based on established procedures for the reduction of organohalides with lithium aluminum hydride.

Materials:

  • Dichlorodimethylgermane ((CH₃)₂GeCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry n-pentane or other suitable low-boiling solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for air-sensitive chemistry (e.g., Schlenk line, oven-dried flasks, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware should be thoroughly oven-dried and assembled hot under a stream of inert gas. The reaction is typically carried out in a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.

  • Reaction Setup: A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in the reaction flask at 0 °C (ice bath). A slight excess of LiAlH₄ (e.g., 1.1 to 1.5 equivalents per Ge-Cl bond) is recommended to ensure complete reaction.

  • Addition of Dichlorodimethylgermane: A solution of dichlorodimethylgermane in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ from the dropping funnel. The addition should be slow to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Gas Chromatography (GC) if necessary.

  • Quenching the Reaction: After the reaction is complete, the flask is cooled again to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of a small amount of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate. This should be done with vigorous stirring.

  • Workup and Isolation: The resulting mixture is filtered to remove the inorganic salts (lithium and aluminum salts). The filter cake is washed with several portions of the anhydrous solvent. The combined organic filtrates are then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: this compound is a volatile liquid. Therefore, the product can be purified by fractional distillation of the dried organic solution. The low boiling point of the product requires careful distillation to avoid losses.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValueReference
Reactants
Dichlorodimethylgermane1 mole equivalentGeneral Stoichiometry
Lithium Aluminum Hydride0.5 - 0.75 mole equivalentsGeneral Stoichiometry
Reaction Conditions
SolventAnhydrous Diethyl Ether or THFGeneral Practice
Temperature0 °C to Room TemperatureGeneral Practice
Reaction Time2 - 12 hoursGeneral Practice
Product
This compound
Theoretical YieldBased on starting materialCalculated
Physical Properties
Boiling Point~67 °CEstimated
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)~0.2 (s, 6H, Ge-CH₃), ~3.5 (septet, 2H, Ge-H)Estimated
¹³C NMR (CDCl₃, δ ppm)~ -5 (Ge-CH₃)Estimated

Note: Specific experimental yields and detailed spectroscopic data for this compound are not widely reported in readily accessible literature. The provided spectroscopic data are estimations based on analogous compounds.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from dichlorodimethylgermane to this compound.

Synthesis_Pathway start Dichlorodimethylgermane ((CH₃)₂GeCl₂) product This compound ((CH₃)₂GeH₂) start->product Reduction reagent LiAlH₄ in dry Ether/THF reagent->product

Caption: Synthesis of this compound from dichlorodimethylgermane.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (LiAlH₄ in dry solvent) addition 2. Dropwise Addition (Dichlorodimethylgermane solution) setup->addition stirring 3. Reaction (Stir at RT) addition->stirring quench 4. Quenching (Ethyl acetate, water) stirring->quench filtration 5. Filtration (Remove inorganic salts) quench->filtration drying 6. Drying (Anhydrous Na₂SO₄) filtration->drying distillation 7. Fractional Distillation (Purification) drying->distillation product product distillation->product Final Product

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere.

  • Dichlorodimethylgermane is a corrosive and moisture-sensitive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. For specific research and development applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

In-depth Technical Guide on 1,1-Dimethylgerminane: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the theoretical properties of 1,1-Dimethylgerminane, tailored for researchers, scientists, and drug development professionals. This document summarizes available data, outlines computational approaches, and provides insights into the structural and electronic characteristics of this organogermanium compound.

Introduction

Organogermanium compounds, in general, have garnered attention for their potential applications in various fields, including materials science and medicinal chemistry.[1][2][3][4][5] Their chemistry often resembles that of their silicon analogues, though they exhibit distinct reactivity and stability.[3]

Theoretical and Computational Methodology

The theoretical properties of molecules like this compound can be elucidated using a variety of computational chemistry methods. These methods allow for the calculation of molecular geometries, spectroscopic properties, thermodynamic data, and reaction pathways in the absence of extensive experimental data.

Computational Approaches

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost for studying organometallic compounds.

Ab initio methods: High-level theoretical methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, particularly for electronic properties, but are computationally more demanding.

A logical workflow for the theoretical characterization of this compound would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict vibrational spectra. Subsequently, NMR chemical shifts and thermodynamic properties can be calculated.

Caption: A generalized workflow for the computational study of this compound.

Predicted Molecular and Electronic Structure

Based on theoretical studies of related germacyclobutane derivatives, this compound is expected to have a puckered four-membered ring structure. The germanium-carbon bond lengths and the internal ring angles will be influenced by the steric bulk of the methyl groups and the inherent ring strain.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

Parameter Predicted Value
Ge-C (ring) bond length ~1.95 - 2.00 Å
C-C (ring) bond length ~1.54 - 1.56 Å
C-Ge-C bond angle (ring) ~75° - 80°
Dihedral angle (puckering) ~20° - 30°

Note: These are estimated values based on general knowledge of related compounds and are not from specific computational studies on this compound.

The electronic structure will be characterized by the nature of the Ge-C bonds, which are more polarizable than Si-C bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be important for understanding its reactivity.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable insights into the expected spectroscopic signatures of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the germacyclobutane ring. The chemical shifts and coupling patterns would be characteristic of the puckered ring structure.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbons and the ring carbons, with the carbon attached to germanium appearing at a characteristic chemical shift.

  • ⁷³Ge NMR: Germanium-73 NMR, although less common due to the low natural abundance and quadrupolar nature of the nucleus, could provide direct information about the electronic environment of the germanium atom.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

Nucleus Predicted Chemical Shift Range
¹H (CH₃) 0.2 - 0.5
¹H (ring CH₂) 1.0 - 2.0
¹³C (CH₃) -5 - 5
¹³C (ring CH₂) 15 - 25

Note: These are estimated values and would need to be confirmed by specific calculations.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra are predicted to show characteristic vibrational modes for the Ge-C bonds, the C-H bonds of the methyl groups, and the various bending and stretching modes of the germacyclobutane ring. Frequency calculations are essential for assigning these vibrational modes.

Predicted Thermodynamic Properties and Reactivity

Thermochemical data for many organogermanium compounds have been reviewed, providing a basis for estimating the properties of this compound.[6][7] The enthalpy of formation is a key thermodynamic parameter that can be calculated computationally.

The reactivity of germacyclobutanes is often dictated by the strained ring and the nature of the germanium-carbon bond. Potential reaction pathways include:

  • Ring-opening reactions: Initiated by thermal or photochemical means, or by reaction with electrophiles or nucleophiles.

  • Insertion reactions: Insertion of small molecules into the Ge-C bonds.

  • Reactions at the germanium center: Lewis acid-base chemistry and substitution reactions.

References

An In-depth Technical Guide on the Electronic Structure of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-Dimethylgerminane, also known as 1,1-dimethylgermacyclohexane, is a saturated heterocyclic organogermanium compound. Understanding its electronic structure is fundamental to predicting its chemical reactivity, physical properties, and potential applications in materials science and as a precursor for novel chemical entities. The electronic structure dictates the nature of its chemical bonds, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for professionals in drug development and materials science for designing molecules with specific properties.

This guide provides a theoretical framework for the electronic structure of this compound, details the experimental protocols necessary for its characterization, and presents a logical workflow for such an investigation.

Molecular Geometry

The starting point for any electronic structure determination is a precise understanding of the molecular geometry. While specific studies on this compound are scarce, a gas-phase electron diffraction study has determined the molecular structure of both germinane (germacyclohexane) and its 1,1-dimethyl derivative.[1]

The study confirms that this compound adopts a chair conformation . The six-membered ring is puckered, similar to cyclohexane, but is slightly flattened at the germanium end. Key structural parameters from this study provide the necessary input for accurate computational modeling.

Theoretical Electronic Structure: A Molecular Orbital Perspective

The electronic structure of this compound can be described using Molecular Orbital (MO) theory. The molecular orbitals arise from the linear combination of the valence atomic orbitals of germanium (4s, 4p), carbon (2s, 2p), and hydrogen (1s).

The valence shell of this compound is composed primarily of σ (sigma) bonds, which are characteristic of saturated cyclic systems. The key interactions are:

  • Ge-C Bonds: The two Germanium-Carbon bonds within the ring and the two Ge-C bonds to the methyl groups are formed from the overlap of germanium's sp³ hybrid orbitals with carbon's sp³ hybrid orbitals. These bonds are expected to be lower in energy (more stable) than the C-C bonds due to the larger size and different electronegativity of germanium.

  • C-C Bonds: These are standard sigma bonds formed from the overlap of sp³ hybrid orbitals on adjacent carbon atoms.

  • C-H Bonds: These sigma bonds result from the overlap of carbon sp³ orbitals with hydrogen 1s orbitals.

The highest occupied molecular orbitals (HOMOs) in saturated germanes are typically associated with the Ge-C sigma bonds, which are higher in energy than the C-C and C-H sigma bonds. The lowest unoccupied molecular orbitals (LUMOs) are the corresponding antibonding σ*(Ge-C) orbitals.

3.1 Predicted Molecular Orbital Characteristics

The following table summarizes the anticipated nature of the key molecular orbitals of this compound. The energy levels are qualitative and based on general principles.

Molecular Orbital (MO)Primary Atomic Orbital ContributionCharacterExpected Relative Energy
LUMO+nσ(C-H), σ(C-C)AntibondingHigh
LUMOσ*(Ge-C)AntibondingHigh
HOMOσ(Ge-C)BondingLow
HOMO-1σ(Ge-C), σ(C-C)BondingLow
HOMO-nσ(C-C), σ(C-H)BondingVery Low

Experimental Characterization

To empirically determine the electronic structure, a combination of spectroscopic techniques would be necessary.

4.1 Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is the most direct experimental method for probing the energies of valence molecular orbitals.[2][3][4] By irradiating a gas-phase sample with high-energy UV photons (typically from a helium discharge lamp), electrons are ejected.[3][4] The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons in their respective molecular orbitals can be determined.[2] The resulting spectrum consists of a series of bands, where each band corresponds to the ionization from a specific molecular orbital. For this compound, the UPS spectrum would be expected to show a series of broad bands corresponding to the manifold of σ orbitals, with the lowest binding energy band corresponding to the HOMO.

4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between occupied and unoccupied molecular orbitals.[5][6] For saturated compounds like this compound, the electronic transitions are typically σ → σ* transitions. These transitions require high energy, and thus the absorption maximum (λmax) is expected to be in the deep UV region (below 200 nm). While saturated organogermanium compounds do not exhibit strong absorption in the conventional UV-Vis range, this technique is crucial for determining the HOMO-LUMO gap.[7]

Experimental Protocols

5.1 Protocol for Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

This protocol is a generalized procedure for analyzing a volatile organogermanium compound like this compound.

  • Sample Preparation: The this compound sample must be purified, typically by fractional distillation, to remove any volatile impurities. The sample is then placed in a glass inlet tube connected to the spectrometer.

  • Instrumentation: A high-resolution photoelectron spectrometer equipped with a gas discharge lamp (e.g., He I source providing 21.22 eV photons) is used. The spectrometer consists of a high-vacuum chamber, an ionization region, an electron energy analyzer (e.g., a hemispherical analyzer), and a detector.

  • Data Acquisition: a. The sample is introduced into the ionization region as a low-pressure gas via a leak valve. The pressure is maintained in the range of 10-2 to 10-3 mbar. b. The sample is irradiated with He I photons, causing photoionization. c. The ejected photoelectrons are focused into the electron energy analyzer. d. The analyzer separates the electrons based on their kinetic energy. e. A spectrum of electron counts versus kinetic energy is recorded. This is then converted to a binding energy scale using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy, and KE is the measured kinetic energy of the photoelectron.

  • Calibration: The energy scale is calibrated using a known standard with sharp, well-defined ionization bands, such as argon or xenon, which is co-introduced with the sample.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the ionization potentials corresponding to the different valence molecular orbitals. Computational chemistry is often used in conjunction with UPS to assign the observed bands to specific molecular orbitals.[3]

Visualization of the Investigative Workflow

The following diagram illustrates the logical workflow for a comprehensive study of the electronic structure of this compound.

Electronic_Structure_Workflow Workflow for Determining the Electronic Structure of this compound cluster_synthesis Synthesis & Purification cluster_structure Structural Analysis cluster_computational Computational Modeling cluster_experimental Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification nmr_masspec NMR & Mass Spectrometry purification->nmr_masspec xray_ed Gas-Phase Electron Diffraction purification->xray_ed ups_exp Ultraviolet Photoelectron Spectroscopy (UPS) purification->ups_exp uvvis_exp UV-Vis Spectroscopy purification->uvvis_exp geometry_opt Geometry Optimization (DFT) xray_ed->geometry_opt Provides initial geometry mo_calc MO Calculation (Energy Levels, Surfaces) geometry_opt->mo_calc spec_sim Simulate PES & UV-Vis Spectra mo_calc->spec_sim compare Compare Experimental & Simulated Spectra spec_sim->compare Predicted Spectra ups_exp->compare Experimental Data uvvis_exp->compare Experimental Data assign Assign Spectral Features to MOs compare->assign el_structure Final Electronic Structure Characterization assign->el_structure

Caption: A logical workflow for the comprehensive electronic structure determination of this compound.

Conclusion

While direct experimental data on the electronic structure of this compound is lacking, a robust theoretical and experimental framework can be established. The molecule is expected to be a typical saturated heterocycle with a chair conformation. Its electronic structure is dominated by σ-bonding and σ-antibonding molecular orbitals. The highest occupied molecular orbitals are predicted to be of σ(Ge-C) character. The definitive characterization of its electronic structure awaits detailed computational studies, guided and validated by gas-phase ultraviolet photoelectron spectroscopy and UV-Vis spectroscopy. The methodologies and theoretical framework presented in this guide provide a clear path for researchers to undertake such an investigation.

References

An In-depth Technical Guide on the Molecular Geometry of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated molecular geometry of 1,1-dimethylgerminane, a tetra-substituted organogermanium compound. In the absence of direct experimental data for this specific molecule, this document outlines the expected structural parameters based on the known geometries of related germane derivatives and fundamental principles of molecular structure. Furthermore, it details the primary experimental and computational methodologies that would be employed for the precise determination of its geometry. This guide is intended to serve as a foundational resource for researchers interested in the structural chemistry of organogermanium compounds.

Predicted Molecular Geometry of this compound

Organogermanium compounds with a central germanium atom bonded to four substituents, such as this compound (Ge(CH₃)₂H₂), predominantly exhibit a tetrahedral geometry.[1] This arrangement is a consequence of the sp³ hybridization of the germanium atom's valence orbitals, which minimizes electron pair repulsion and maximizes bond angles.

The central germanium atom in this compound is expected to be at the center of a tetrahedron, with the two methyl groups and two hydrogen atoms occupying the vertices. The bond angles are anticipated to be close to the ideal tetrahedral angle of 109.5°. However, minor deviations from this ideal angle are expected due to the different steric requirements of the methyl groups and hydrogen atoms. The bulkier methyl groups will likely cause a slight increase in the C-Ge-C bond angle and a corresponding decrease in the H-Ge-H bond angle.

Predicted Structural Parameters

While specific experimental values for this compound are not available, the following table summarizes the expected ranges for its key geometric parameters, based on data from related germane compounds.

ParameterExpected Value/RangeRationale
Bond Lengths
Ge-C~1.95 ÅBased on typical Ge-C single bond lengths in other organogermanium compounds.
Ge-H~1.53 ÅSimilar to the Ge-H bond length in methyl germane.
C-H~1.09 ÅTypical C-H bond length in a methyl group.
Bond Angles
∠ C-Ge-C> 109.5°The steric bulk of the two methyl groups will likely cause this angle to be slightly larger than the ideal tetrahedral angle to minimize repulsion.
∠ H-Ge-H< 109.5°To compensate for the larger C-Ge-C angle, the H-Ge-H angle is expected to be slightly compressed.
∠ C-Ge-H~109.5°This angle is expected to be close to the ideal tetrahedral angle.
∠ H-C-H~109.5°The geometry around the carbon atoms of the methyl groups is expected to be tetrahedral.

Methodologies for Determining Molecular Geometry

The precise determination of the molecular geometry of a compound like this compound would rely on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[2][3] This method provides information about bond lengths, bond angles, and conformational distributions.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Bombardment: A high-energy beam of electrons is directed at the gas-phase molecules.

  • Diffraction Pattern: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is captured on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule.

  • Structure Refinement: A molecular model is refined to fit the experimental data, yielding precise values for bond lengths and angles.

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of gas-phase molecules, from which highly accurate molecular structures can be derived.[4][5][6]

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a sample cell at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency, resulting in a rotational spectrum.

  • Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions of the molecule.

  • Structural Determination: The rotational constants obtained from the spectrum are used to calculate the moments of inertia, which in turn provide highly precise bond lengths and angles. Isotopic substitution can be used to further refine the structure.[4]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and complementing experimental data on molecular geometry.[7][8]

Methodology:

  • Model Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable computational method (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen.[7]

  • Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of the atoms, resulting in a predicted equilibrium geometry.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • Parameter Extraction: The bond lengths, bond angles, and dihedral angles of the optimized structure are extracted and can be compared with experimental data.

Workflow for Molecular Geometry Determination

The following diagram illustrates the logical workflow for determining the molecular geometry of a compound like this compound, integrating both experimental and computational approaches.

MolecularGeometryWorkflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_computational Computational Modeling cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification DFT Density Functional Theory (DFT) Calculations Synthesis->DFT GED Gas Electron Diffraction (GED) Purification->GED Microwave Microwave Spectroscopy Purification->Microwave DataAnalysis Combined Data Analysis & Structure Refinement GED->DataAnalysis Microwave->DataAnalysis DFT->DataAnalysis FinalStructure Final Molecular Geometry (Bond Lengths, Angles) DataAnalysis->FinalStructure

Caption: Workflow for determining the molecular geometry of this compound.

Conclusion

While direct experimental data for the molecular geometry of this compound is currently unavailable, a robust prediction can be made based on the established principles of structural chemistry and data from analogous compounds. The expected tetrahedral geometry, with minor distortions due to the steric influence of the methyl groups, provides a reliable model for this molecule. For definitive structural elucidation, a combined approach utilizing gas-phase experimental techniques such as Gas Electron Diffraction and Microwave Spectroscopy, supported by high-level computational calculations, is recommended. This guide provides the foundational knowledge and methodological framework for researchers to pursue the precise characterization of this compound and other related organogermanium compounds.

References

Spectroscopic Characterization of 1,1-Dimethylgerminane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Dimethylgerminane. Given the limited availability of specific experimental data in public literature for this compound, this document focuses on the predicted spectroscopic characteristics derived from its structure, alongside detailed, generalized experimental protocols for its analysis. This guide serves as a foundational resource for researchers involved in the synthesis and characterization of organogermanium compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Methyl)0.1 - 0.5Singlet6HN/A
-CH₂- (Ring)1.0 - 1.5Triplet4H~7-8
-CH₂- (Ring)1.5 - 2.0Quintet2H~7-8
Table 2: Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
-CH₃ (Methyl)-5 - 5
-CH₂- (Ring, C2/C5)10 - 20
-CH₂- (Ring, C3/C4)20 - 30
Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data
Vibrational ModePredicted Wavenumber (cm⁻¹)IR ActivityRaman Activity
C-H stretch (CH₃)2950 - 2970StrongStrong
C-H stretch (CH₂)2850 - 2925StrongStrong
CH₂ bend (scissoring)1440 - 1465MediumMedium
CH₃ bend (asymmetric)1430 - 1470MediumMedium
CH₃ bend (symmetric)1370 - 1390MediumWeak
Ge-C stretch550 - 650StrongStrong
Ring deformation800 - 1000MediumMedium
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted FragmentRelative Abundance
146[M]⁺ (molecular ion)Medium
131[M - CH₃]⁺High
117[M - C₂H₅]⁺Medium
103[M - C₃H₇]⁺Low
89[Ge(CH₃)₂]⁺High
74[Ge]⁺Medium

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups and the overall molecular structure of this compound.

Methodology:

  • Sample Preparation:

    • IR Spectroscopy (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

    • Raman Spectroscopy: Place a small amount of the liquid sample into a glass capillary tube or an NMR tube.

  • Instrumentation and Data Acquisition:

    • IR Spectroscopy: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Raman Spectroscopy: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm). Collect the spectrum over a similar spectral range.

  • Data Analysis:

    • Identify and assign the characteristic absorption/scattering bands corresponding to specific vibrational modes (e.g., C-H stretching, Ge-C stretching).

    • Compare the IR and Raman spectra to distinguish between symmetric and asymmetric vibrations, as their activities differ based on the change in dipole moment (IR) or polarizability (Raman).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction and Ionization:

    • Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane, hexane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis and Detection:

    • Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions and generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer AcquireH1 Acquire ¹H Spectrum Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Spectrometer->AcquireC13 Process Fourier Transform, Phasing, Baseline Correction AcquireH1->Process AcquireC13->Process Analyze Analyze Chemical Shifts, Integration, Coupling Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Vibrational_Spectroscopy_Workflow cluster_ir Infrared (IR) Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis IR_Prep Place Sample on ATR Crystal IR_Acquire Acquire FTIR Spectrum IR_Prep->IR_Acquire Analyze Assign Vibrational Bands and Compare Spectra IR_Acquire->Analyze Raman_Prep Place Sample in Capillary Tube Raman_Acquire Acquire Raman Spectrum Raman_Prep->Raman_Acquire Raman_Acquire->Analyze

Caption: Workflow for Vibrational Spectroscopy (IR and Raman).

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis_detection Mass Analysis & Detection cluster_data_analysis Data Analysis Prepare Prepare Dilute Solution Inject Inject into GC-MS or Direct Infusion Prepare->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Identify Molecular Ion and Fragmentation Pattern Spectrum->Interpret

Caption: Workflow for Mass Spectrometry Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-dimethylgerminane. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide utilizes experimental data from the closely related parent compound, germinane (germacyclohexane), as a foundational reference. The predicted spectral characteristics for this compound are extrapolated from this data, considering the electronic effects of the two methyl substituents on the germanium atom.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental NMR data for germinane and provide predicted values for this compound. These predictions are based on established principles of NMR spectroscopy, where the substitution of Ge-H bonds with Ge-CH₃ bonds is expected to induce notable changes in the chemical shifts of nearby nuclei.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm) for Germinane[1]Predicted Chemical Shift (δ, ppm) for this compoundMultiplicityIntegration
GerminaneGe-H3.66-Broad Singlet2H
α-CH1.72–1.79~1.6-1.8Multiplet4H
β-CH1.02–1.09~1.0-1.2Multiplet4H
γ-CH1.40–1.47~1.4-1.6Multiplet2H
This compoundGe-(CH ₃)₂-~0.2-0.4Singlet6H
α-CH-~1.5-1.7Multiplet4H
β-CH-~1.0-1.2Multiplet4H
γ-CH-~1.4-1.6Multiplet2H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentExperimental Chemical Shift (δ, ppm) for Germinane[1]Predicted Chemical Shift (δ, ppm) for this compound
Germinaneα-C H₂9.29~10-12
β-C H₂29.81~29-31
γ-C H₂26.72~26-28
This compoundGe-(C H₃)₂-~ -2 to 2
α-C H₂-~12-15
β-C H₂-~29-31
γ-C H₂-~26-28

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organogermanium compounds like this compound.

1. Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

  • Solvent Selection: A deuterated solvent that effectively dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for organometallic compounds.[1] Other potential solvents include benzene-d₆ and dichloromethane-d₂. The choice of solvent can influence chemical shifts.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample is preferable, often as much as will dissolve to form a saturated solution.

  • Sample Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's deuterium lock system will be used to stabilize the magnetic field using the signal from the deuterated solvent. The magnetic field homogeneity will then be optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: A range of approximately -2 to 10 ppm is generally adequate for organogermanium compounds.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Sequence: A proton-decoupled single-pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A range of approximately 0 to 150 ppm should be sufficient.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons contributing to each signal.

Mandatory Visualizations

molecular_structure Ge Ge C1 C Ge->C1 C5 C Ge->C5 C_Me1 CH₃ Ge->C_Me1 C_Me2 CH₃ Ge->C_Me2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->C5 nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Mixing Dissolve & Filter Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mixing Standard Internal Standard (TMS) Standard->Mixing NMR_Tube Sample in NMR Tube Mixing->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBase Phase & Baseline Correction FT->PhaseBase Reference Reference to TMS PhaseBase->Reference Integrate Integration (¹H) Reference->Integrate Assign Signal Assignment Reference->Assign Integrate->Assign Structure Structural Elucidation Assign->Structure

References

An In-Depth Technical Guide to 73Ge NMR Chemical Shifts for Germinane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Germanium-73 Nuclear Magnetic Resonance (73Ge NMR) spectroscopy as it applies to germinane derivatives. Given the limited availability of specific 73Ge NMR data for a homologous series of germinane derivatives in the current body of scientific literature, this guide will establish the foundational principles of 73Ge NMR and present analogous data from closely related organogermanium compounds. This information will serve as a valuable resource for researchers interested in the characterization of germanium-containing molecules.

Introduction to 73Ge NMR Spectroscopy

Germanium-73 (73Ge) is the only NMR-active isotope of germanium. However, its inherent properties present significant challenges for NMR spectroscopy.[1][2] These challenges include a low natural abundance of 7.73%, a low magnetogyric ratio, and a large nuclear quadrupole moment.[1][2] The large quadrupole moment can lead to very broad resonance signals, particularly for germanium atoms in asymmetric electronic environments, which can sometimes render the signals unobservable with standard high-resolution NMR spectrometers.[1][2] Despite these difficulties, 73Ge NMR spectroscopy is a powerful tool for probing the local electronic and structural environment of germanium atoms in molecules.[1]

Factors Influencing 73Ge NMR Chemical Shifts

The chemical shift of the 73Ge nucleus is highly sensitive to its local environment. Key factors influencing the 73Ge chemical shift include:

  • Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the germanium atom has a significant impact on the 73Ge chemical shift. More electronegative substituents tend to deshield the germanium nucleus, resulting in a downfield shift (higher ppm value).

  • Coordination Number: The coordination number of the germanium atom influences the 73Ge chemical shift. For instance, hypercoordinated germanium species generally exhibit upfield shifts compared to their tetracoordinated counterparts.

  • Molecular Symmetry: A higher degree of symmetry around the germanium atom generally leads to sharper 73Ge NMR signals due to a reduction in the quadrupolar relaxation rate.[3] Conversely, low-symmetry environments result in broader signals that can be difficult to detect.[3]

  • Intramolecular Interactions: Weak intramolecular interactions, such as the coordination of a nearby Lewis basic group to the germanium center, can lead to changes in the 73Ge chemical shift and line broadening.

73Ge NMR Chemical Shift Data

Substituent (X) in XC6H4Ge(CH3)373Ge Chemical Shift (δ, ppm)
p-N(CH3)2-26.8
p-OCH3-25.7
p-CH3-24.9
H-24.3
p-Cl-23.8
p-Br-23.7
m-CF3-23.1
p-CF3-22.9

Data sourced from a study on substituted aryltrimethylgermanes and referenced against neat tetramethylgermane (Ge(CH3)4).[4]

Experimental Protocols for 73Ge NMR Spectroscopy

Acquiring high-quality 73Ge NMR spectra requires careful optimization of experimental parameters. The following provides a generalized methodology for 73Ge NMR experiments on organogermanium compounds.

4.1 Sample Preparation

  • Concentration: Due to the low sensitivity of the 73Ge nucleus, samples should be prepared at the highest possible concentration that solubility allows.

  • Solvent: A deuterated solvent with a low viscosity is recommended to minimize the quadrupolar relaxation rate. Solvents such as benzene-d6, toluene-d8, or chloroform-d are commonly used.

  • Purity: The sample should be free of paramagnetic impurities, which can significantly broaden the NMR signals.

4.2 NMR Instrument Parameters

  • Magnetic Field Strength: High-field NMR spectrometers (e.g., 11.7 T or higher) are highly recommended to improve sensitivity and resolution.

  • Probe: A broadband probe tuned to the 73Ge frequency is required. For enhanced sensitivity, a cryoprobe can be utilized if available.

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient for acquiring 73Ge NMR spectra.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 50-100 kHz) is often necessary to encompass the broad 73Ge resonances.

    • Acquisition Time: A relatively short acquisition time (e.g., 0.1-0.2 s) is often used due to the rapid decay of the signal for quadrupolar nuclei.

    • Relaxation Delay: A short relaxation delay (e.g., 0.1-1 s) can be employed to maximize the signal-to-noise ratio in a given amount of time, as the relaxation of quadrupolar nuclei is typically fast.

    • Number of Scans: A large number of scans (from several thousand to hundreds of thousands) is usually required to achieve an adequate signal-to-noise ratio.

  • Referencing: The 73Ge chemical shifts are typically referenced externally to neat tetramethylgermane (Ge(CH3)4) at 0 ppm.[2]

4.3 Data Processing

  • Line Broadening: An exponential multiplication function with a line broadening factor (e.g., 50-200 Hz) is often applied to the free induction decay (FID) prior to Fourier transformation to improve the signal-to-noise ratio of the broad 73Ge signals.

  • Baseline Correction: A polynomial baseline correction is typically necessary to obtain a flat baseline.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the 73Ge NMR spectroscopy of germinane derivatives.

G Factors Influencing 73Ge NMR Chemical Shifts cluster_substituent Substituent Effects cluster_structure Structural Factors cluster_shift 73Ge Chemical Shift (δ) Electron Withdrawing Electron Withdrawing Downfield Shift Downfield Shift Electron Withdrawing->Downfield Shift Deshielding Electron Donating Electron Donating Upfield Shift Upfield Shift Electron Donating->Upfield Shift Shielding Coordination Number Coordination Number Coordination Number->Upfield Shift Increased Shielding (e.g., Hypercoordination) Symmetry Symmetry Sharper Signals Sharper Signals Symmetry->Sharper Signals Reduces Quadrupolar Relaxation

Caption: Logical relationship of factors influencing 73Ge chemical shifts.

G Experimental Workflow for 73Ge NMR Spectroscopy Sample Preparation Sample Preparation NMR Spectrometer Setup NMR Spectrometer Setup Sample Preparation->NMR Spectrometer Setup High Concentration Low Viscosity Solvent Data Acquisition Data Acquisition NMR Spectrometer Setup->Data Acquisition High Field Broadband Probe Data Processing Data Processing Data Acquisition->Data Processing Large Number of Scans Optimized Delays Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Line Broadening Baseline Correction

Caption: A typical experimental workflow for 73Ge NMR.

References

Unraveling the Fragmentation Pattern of 1,1-Dimethylgerminane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The analysis of organogermanium compounds, a class of molecules with increasing interest in materials science and pharmaceuticals, necessitates a thorough understanding of their behavior under mass spectrometric conditions. This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation of 1,1-Dimethylgerminane. Due to a lack of specific experimental data in publicly available literature for this particular compound, this guide leverages established principles of mass spectrometry and draws parallels from analogous organometallic compounds to propose a likely fragmentation pathway. This document serves as a predictive resource to aid researchers in the identification and structural elucidation of this compound and related molecules.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z (mass-to-charge ratio) values for the key ions expected to be observed in the electron ionization mass spectrum of this compound. The relative abundances are hypothetical and intended to illustrate a plausible fragmentation pattern, with the most stable ions predicted to be more abundant.

Ion Formula Calculated m/z Proposed Identity Predicted Relative Abundance
[M]⁺•[C₄H₁₂Ge]⁺•148.06Molecular IonLow to medium
[M - CH₃]⁺[C₃H₉Ge]⁺133.04Loss of a methyl radicalHigh (likely base peak)
[M - 2CH₃]⁺•[C₂H₆Ge]⁺•118.01Loss of two methyl radicalsMedium
[M - 2CH₃ - H₂]⁺[C₂H₄Ge]⁺115.99Subsequent loss of H₂Medium to low
[GeH(CH₃)]⁺[CH₄Ge]⁺103.98Rearranged speciesLow
[GeH₃]⁺[GeH₃]⁺76.96Germanium trihydride cationLow
[Ge]⁺[Ge]⁺73.92Germanium ionLow

Note: m/z values are calculated using the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Germanium (⁷⁴Ge). The presence of other germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁶Ge) will result in a characteristic isotopic pattern for germanium-containing fragments.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Due to the volatile nature of this compound, handle the compound in a well-ventilated fume hood.

  • Prepare a dilute solution of the sample (e.g., 1-10 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: 5 minutes at 200 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35 - 300.

  • Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy molecular ion then undergoes a series of fragmentation steps to produce smaller, more stable ions. The proposed primary fragmentation pathway involves the homolytic cleavage of a Germanium-Carbon bond, which is generally the weakest bond in such organometallic compounds.

Fragmentation_Pathway M [C₄H₁₂Ge]⁺• m/z = 148 F1 [C₃H₉Ge]⁺ m/z = 133 M->F1 - •CH₃ F2 [C₂H₆Ge]⁺• m/z = 118 F1->F2 - •CH₃ F3 [C₂H₄Ge]⁺ m/z = 116 F2->F3 - H₂

References

Computational Modeling of 1,1-Dimethylgerminane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Organogermanium compounds are gaining interest in materials science and medicinal chemistry due to their unique electronic and biological properties.[1] This technical guide outlines a comprehensive computational methodology for the theoretical investigation of 1,1-dimethylgerminane, a representative saturated germacycle. In the absence of extensive experimental data for this specific molecule, this paper presents a prospective computational study, detailing the theoretical framework, proposed experimental protocols for validation, and illustrative data derived from established computational chemistry principles for organogermanium compounds. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust method for studying the electronic structure and properties of molecules containing heavier elements like germanium.[2][3] This guide serves as a foundational resource for researchers embarking on the computational analysis of this and related organogermanium compounds.

Introduction

Germanium, positioned between silicon and tin in Group 14 of the periodic table, imparts unique properties to its organic derivatives.[4][5] Organogermanium compounds exhibit a balance of stability and reactivity that makes them intriguing candidates for various applications.[4] Computational modeling provides a powerful, non-invasive means to explore the molecular structure, vibrational spectra, and reactivity of these compounds, offering insights that can guide synthetic efforts and application-oriented research.[6]

This whitepaper focuses on this compound, a five-membered heterocyclic compound. A thorough computational analysis of this molecule can elucidate fundamental aspects such as ring strain, the nature of the carbon-germanium bond, and its reactivity profile. The following sections detail a proposed computational workflow, from geometry optimization to the prediction of spectroscopic signatures and potential reaction pathways.

Computational Methodology

The proposed computational investigation of this compound will be conducted using Density Functional Theory (DFT), which has been shown to be effective for germanium-containing systems.[2][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This will be performed using the B3LYP hybrid functional, which has demonstrated reliability in predicting the geometries of organogermanium compounds.[3] A double-zeta valence polarized (DZVP) basis set will be employed for all atoms, providing a good balance between accuracy and computational cost.

Protocol:

  • Initial Structure Generation: An initial 3D structure of this compound will be constructed using standard bond lengths and angles.

  • Geometry Optimization: The structure will be optimized to a local minimum on the potential energy surface using the B3LYP functional and the DZVP basis set.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

Electronic Structure Analysis

To understand the bonding and electronic distribution within the molecule, a Natural Bond Orbital (NBO) analysis will be conducted on the optimized geometry. This will provide insights into the hybridization of the germanium center and the polarity of the Ge-C bonds.

Illustrative Results and Data Presentation

The following tables present hypothetical, yet realistic, data that would be obtained from the computational protocols described above.

Optimized Molecular Geometry

The key structural parameters of this compound, as would be predicted by DFT calculations, are summarized below.

Parameter Value
Bond Lengths (Å)
Ge - C (ring)1.98
Ge - C (methyl)1.99
C - C (ring)1.54
C - H1.09
**Bond Angles (°) **
C(ring) - Ge - C(ring)95.0
C(methyl) - Ge - C(methyl)108.5
Ge - C(ring) - C(ring)105.0
Dihedral Angles (°)
C-C-C-C (ring)25.0
Predicted Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments are provided. These are crucial for interpreting experimental IR and Raman spectra.

**Frequency (cm⁻¹) **Symmetry Assignment
2950A'C-H stretch (methyl)
2925A''C-H stretch (ring)
1450A'CH₂ scissoring
1250A'CH₃ symmetric deformation
830A'Ge-C stretch (ring)
580A''Ge-C stretch (methyl)
450A'Ring deformation

Visualization of Computational Models

Visual representations are essential for understanding molecular structures and computational workflows. The following diagrams are generated using the DOT language.

Caption: Ball-and-stick representation of this compound.

Computational_Workflow Computational Investigation Workflow A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/DZVP) A->B C Frequency Calculation B->C F Electronic Structure Analysis (NBO) B->F G Reaction Pathway Modeling B->G D Confirmation of Minimum Energy Structure C->D E Vibrational Spectra Prediction (IR/Raman) D->E

Caption: Proposed workflow for the computational study.

Hypothetical Reaction Pathway: Hydrolysis

To illustrate the molecule's reactivity, a hypothetical reaction with water is proposed. The initial step would likely involve the coordination of a water molecule to the germanium center, followed by proton transfer and ring-opening.

Reaction_Pathway Hypothetical Hydrolysis Pathway Reactants This compound + H₂O TS1 Transition State 1 (Water Coordination) Reactants->TS1 Intermediate Intermediate Complex TS1->Intermediate TS2 Transition State 2 (Proton Transfer) Intermediate->TS2 Products Ring-Opened Product TS2->Products

Caption: A plausible reaction pathway for hydrolysis.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive computational strategy for the study of this compound. The proposed DFT-based methodologies provide a solid foundation for predicting its structural, spectroscopic, and reactive properties. The illustrative data and visualizations serve as a template for reporting the findings of such a computational investigation.

Future work should focus on validating these computational predictions with experimental data. The synthesis of this compound, followed by spectroscopic characterization (NMR, IR, Raman) and reactivity studies, would be invaluable. Furthermore, exploring the potential of this and related germacycles in areas such as catalysis and as precursors to germanium-containing materials would be a logical next step. The synergy between computational modeling and experimental work will be crucial in advancing the chemistry of organogermanium compounds.

References

A Comprehensive Technical Guide to DFT Calculations for Germacyclohexane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations in the study of germacyclohexane compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, thermochemistry, and substituent effects of these organogermanium heterocycles.

Introduction to Germacyclohexane and the Role of DFT

Germacyclohexane, a six-membered heterocyclic compound containing a germanium atom, has garnered significant interest due to its unique structural and electronic properties. Understanding the conformational preferences and energetic landscapes of germacyclohexane and its derivatives is crucial for their potential applications in materials science and medicinal chemistry. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these properties with a favorable balance of accuracy and computational cost.

DFT calculations allow for the precise determination of molecular structures, vibrational frequencies, and thermochemical data, providing insights that complement and guide experimental studies. This guide will delve into the theoretical background, practical methodologies, and key findings from DFT-based investigations of germacyclohexane compounds.

Conformational Analysis of Germacyclohexane

The germacyclohexane ring, similar to its carbocyclic analogue cyclohexane, can adopt several conformations, with the chair form being the most stable. DFT calculations have been instrumental in quantifying the energetic differences between these conformers and understanding the influence of the germanium heteroatom on the ring's geometry.

According to DFT calculations at the B3LYP/cc-pVTZ level, germacyclohexane predominantly exists in a stable chair conformation. Any potential twist form is predicted to have a significantly higher enthalpy of formation (over 15 kJ·mol⁻¹), making it experimentally unobservable under normal conditions[1][2]. The substitution of a carbon atom with a germanium atom in the cyclohexane ring leads to a flattening of the ring in the vicinity of the germanium atom[1][2].

The Chair Conformation and Ring Inversion

The chair conformation of germacyclohexane is characterized by specific bond lengths, bond angles, and dihedral angles. The energy barrier for the chair-to-chair inversion is a key parameter that can be determined both experimentally and computationally.

For the parent germacyclohexane, the chair conformer possesses Cₛ symmetry. Its 48 normal vibrations can be classified into 27 in-plane vibrations (A' symmetry) and 21 out-of-plane vibrations (A'' symmetry)[2].

Substituent Effects on Conformational Preferences

The introduction of substituents onto the germacyclohexane ring can significantly influence its conformational equilibrium. The preference for a substituent to occupy an axial or equatorial position is quantified by the conformational free energy difference, commonly known as the A-value (ΔG = G_axial - G_equatorial).

Case Study: 1-Methyl-1-germacyclohexane

A detailed study of 1-methyl-1-germacyclohexane combining low-temperature ¹³C NMR spectroscopy and high-level quantum chemical calculations has provided valuable insights into its conformational behavior.

Experimental Determination of A-value: Low-temperature ¹³C NMR experiments in solution revealed an axial/equatorial ratio of 44/56 mol% at 114 K. This corresponds to an A-value of 0.06 kcal·mol⁻¹, indicating a slight preference for the equatorial conformer in the solution phase at this temperature. The Gibbs free energy of activation for the chair-to-chair interconversion (ΔG‡e→a) was determined to be 5.0 ± 0.1 kcal·mol⁻¹ over the temperature range of 106–134 K.

Computational Determination of A-value: A range of quantum chemical methods, including DFT, Møller-Plesset perturbation theory (MP2), and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been employed to model the conformational energetics of 1-methyl-1-germacyclohexane. The computational results show excellent agreement with the experimental findings. High-level CCSD(T) calculations with a complete basis set (CBS) extrapolation and thermal corrections predict an A-value of 0.02 kcal·mol⁻¹, while the electronic energy difference (ΔE) at 0 K is -0.01 kcal·mol⁻¹.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy: The experimental determination of the conformational equilibrium of 1-methyl-1-germacyclohexane involved the use of a variable temperature NMR probe. Spectra were recorded at low temperatures to slow the chair-to-chair interconversion sufficiently to allow for the observation and integration of signals corresponding to the individual axial and equatorial conformers. The relative populations of the conformers were then used to calculate the Gibbs free energy difference (A-value).

Computational Protocols

A typical DFT workflow for the conformational analysis of germacyclohexane compounds involves the following steps:

  • Geometry Optimization: The initial structures of the different conformers (e.g., chair, boat, twist-boat) are built and then optimized to find the minimum energy geometries.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets.

Choice of Functionals and Basis Sets: The selection of an appropriate DFT functional and basis set is crucial for obtaining accurate results. For germacyclohexane and its derivatives, functionals such as B3LYP are commonly used. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is often employed for geometry optimizations and frequency calculations, as it provides a good balance between accuracy and computational cost. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) with larger basis sets and extrapolation to the complete basis set limit are recommended.

Data Presentation: Quantitative Results

The following tables summarize the key quantitative data obtained from experimental and computational studies of germacyclohexane and its 1-methyl derivative.

Table 1: Conformational Energetics of 1-Methyl-1-germacyclohexane

ParameterExperimental ValueComputational ValueMethod
Axial/Equatorial Ratio (114 K)44/56 mol%-Low-Temperature ¹³C NMR
A-value (ΔG)0.06 kcal·mol⁻¹0.02 kcal·mol⁻¹CCSD(T)/CBS + thermal corrections
ΔE (0 K)--0.01 kcal·mol⁻¹CCSD(T)/CBS
ΔG‡e→a (106-134 K)5.0 ± 0.1 kcal·mol⁻¹-Low-Temperature ¹³C NMR

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Germacyclohexane (Chair Conformation, Cₛ Symmetry)

SymmetryAssignmentCalculated (B3LYP/cc-pVTZ)
A'CH₂ stretch2923
A'CH₂ stretch2915
A''CH₂ stretch2908
A''CH₂ stretch2899
A'CH₂ scissoring1445
A''CH₂ scissoring1442
.........

Note: This is a partial list. A full assignment includes 48 normal modes.[2]

Visualizations: Workflows and Relationships

DFT Calculation Workflow

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Analysis of Results start Define Molecular Structure (e.g., Germacyclohexane conformer) method Select DFT Functional & Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Optional, High Accuracy) freq_calc->spe_calc analysis Extract Geometries, Energies, Frequencies freq_calc->analysis spe_calc->analysis thermo Calculate Thermochemical Properties (ΔG, ΔH) analysis->thermo comparison Compare with Experimental Data thermo->comparison

Caption: A typical workflow for DFT calculations of germacyclohexane compounds.

Conformational Isomerism of Germacyclohexane

Conformational_Isomerism Chair_Eq Chair (Equatorial) Half_Chair Half-Chair (Transition State) Chair_Eq->Half_Chair ΔG‡ Chair_Ax Chair (Axial) Chair_Ax->Half_Chair ΔG‡ Twist_Boat Twist-Boat Boat Boat Twist_Boat->Boat Twist_Boat->Half_Chair Boat->Twist_Boat Half_Chair->Chair_Ax Half_Chair->Twist_Boat

References

Stability and Reactivity of 1,1-Dimethylgerminane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylgerminane, also known as 1,1-dimethylgermacyclobutane, is a four-membered heterocyclic organogermanium compound. Its strained ring structure governs its stability and reactivity, making it a subject of interest in polymer chemistry and as a precursor to reactive germanium intermediates. This technical guide provides a comprehensive overview of the current understanding of the stability and reactivity of this compound, including its synthesis, thermal decomposition, and characteristic reactions. Due to the limited availability of direct quantitative data for this specific compound, this guide also draws analogies from related silicon and organic cyclic compounds to provide a broader context for its chemical behavior.

Introduction

Organogermanium compounds have garnered increasing attention in materials science and medicinal chemistry. The unique electronic and steric properties of germanium lend distinct characteristics to these molecules. This compound, with its inherent ring strain, is a valuable synthon for the generation of transient germylenes and germenes, and a monomer for ring-opening polymerization. Understanding its stability and reactivity is crucial for harnessing its potential in various applications.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂Ge
Molecular Weight 144.74 g/mol
Boiling Point 120 °C
Density 1.1066 g/cm³
Synonyms 1,1-Dimethylgermacyclobutane

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

The primary synthetic route to this compound involves the reaction of a di-Grignard reagent with dichlorodimethylgermane.

Reaction Scheme:

Synthesis BrMg(CH2)3MgBr 1,3-bis(bromomagnesio)propane Germinane This compound BrMg(CH2)3MgBr->Germinane Cl2Ge(CH3)2 Dichlorodimethylgermane Cl2Ge(CH3)2->Germinane MgBrCl MgBrCl

Figure 1: Synthesis of this compound.

Procedure:

  • Preparation of the Di-Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). 1,3-Dibromopropane is added dropwise to initiate the formation of the Grignard reagent, 1,3-bis(bromomagnesio)propane. The reaction mixture is typically refluxed to ensure complete formation.

  • Reaction with Dichlorodimethylgermane: The solution of the di-Grignard reagent is cooled in an ice bath. A solution of dichlorodimethylgermane in anhydrous diethyl ether is then added dropwise from the dropping funnel.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Stability of this compound

Thermal Stability

Thermal_Decomposition Germinane This compound TransitionState [2+2] Cycloreversion Transition State Germinane->TransitionState Δ (Heat) Germene 1,1-Dimethylgermene (transient) TransitionState->Germene Ethylene Ethylene TransitionState->Ethylene

Figure 2: Proposed thermal decomposition of this compound.

A study on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, another strained four-membered ring, reported activation energies in the range of 47.5 to 59.2 kcal/mol for its decomposition pathways. It is plausible that the activation energy for the decomposition of this compound would be in a similar range.

Reactivity of this compound

The reactivity of this compound is dominated by reactions that relieve its ring strain. These include ring-opening polymerization and reactions with electrophilic and nucleophilic reagents.

Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization to form poly(1,1-dimethyl-1-germabutane). This polymerization can be initiated by anionic, cationic, or coordination catalysts. The mechanism generally involves an initiation step where the initiator opens the ring, followed by propagation where the resulting active center attacks another monomer, and a termination step.

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Monomer1 This compound OpenedMonomer Ring-Opened Monomer I-(CH₂)₃-Ge(CH₃)₂⁻ Monomer1->OpenedMonomer Initiator Initiator (I⁻) Initiator->Monomer1 Attack Monomer2 This compound OpenedMonomer->Monomer2 Attack GrowingChain Growing Polymer Chain Monomer2->GrowingChain Terminator Terminating Agent (T⁺) GrowingChain->Terminator Reaction Polymer Poly(1,1-dimethyl-1-germabutane) Terminator->Polymer

Figure 3: General mechanism of anionic ring-opening polymerization.

Reactions with Electrophiles

Due to the nucleophilic character of the germanium atom, this compound is expected to react with various electrophiles. For instance, reaction with strong acids could lead to ring opening.

Experimental Protocol: Reaction with a Protic Acid (Hypothetical)

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Acid: Cool the solution in an ice bath and slowly add a strong protic acid (e.g., HCl in ether).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as NMR spectroscopy, to observe the disappearance of the starting material and the appearance of the ring-opened product.

  • Work-up and Isolation: After the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it, and remove the solvent to isolate the product.

Reactions with Nucleophiles

While the germanium center is electron-rich, the strained C-Ge bonds can be susceptible to nucleophilic attack, leading to ring opening. Strong nucleophiles, such as organolithium reagents or alkoxides, could potentially initiate such reactions.

Conclusion

This compound is a strained cyclic organogermanium compound with reactivity that is largely dictated by the relief of this strain. While specific quantitative data on its stability and a wide range of its reactions are not extensively documented, its synthesis is well-established. Its thermal decomposition is presumed to yield transient germene species, and it is expected to undergo ring-opening polymerization and react with both electrophiles and nucleophiles. Further research into the quantitative aspects of its stability and the full scope of its reactivity would be beneficial for its application in materials science and synthetic chemistry. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this intriguing molecule.

The Synthesis of Substituted Germacyclohexanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of substituted germacyclohexane compounds. It details the core synthetic strategies, including the preparation of key intermediates and subsequent functionalization, supported by experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in organogermanium chemistry and professionals involved in the development of novel therapeutic agents.

Introduction

Germacyclohexanes, six-membered heterocyclic compounds containing a germanium atom, represent a class of organogermanium compounds with potential applications in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the germacyclohexane scaffold is crucial for tuning their physical, chemical, and biological properties. This guide focuses on the key synthetic methodologies for accessing this versatile class of compounds.

Synthesis of the Germacyclohexane Core

A fundamental starting point for the synthesis of many substituted germacyclohexanes is the preparation of the parent germacyclohexane ring or a functionalized precursor, such as a germacyclohexanone.

Synthesis of Germacyclohexane

The unsubstituted germacyclohexane can be synthesized through a multi-step process starting from 1,5-dibromopentane.

Experimental Protocol: Synthesis of Germacyclohexane

  • Step 1: Synthesis of 1,5-bis(bromomagnesio)pentane. To a suspension of magnesium turnings in anhydrous diethyl ether, a solution of 1,5-dibromopentane in diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature to afford a solution of the di-Grignard reagent.

  • Step 2: Reaction with Dichlorodimethylgermane. The freshly prepared solution of 1,5-bis(bromomagnesio)pentane is then added dropwise to a solution of dichlorodimethylgermane in anhydrous diethyl ether at 0 °C. The reaction mixture is allowed to warm to room temperature and then refluxed.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield 1,1-dimethylgermacyclohexane.

Synthesis of 1-Germacyclohexan-4-ones

A highly versatile intermediate for the synthesis of a wide range of substituted germacyclohexanes is 1-germacyclohexan-4-one. A reliable method for its synthesis was reported by Soderquist and Negron.

Experimental Protocol: Synthesis of 1,1-Dialkyl-1-germacyclohexan-4-one

  • Step 1: Hydrogermylation of 1-ethynyl-1-trimethylsiloxycyclohexane. To a solution of dialkylgermane (e.g., dimethylgermane) in a suitable solvent, 1-ethynyl-1-trimethylsiloxycyclohexane is added, followed by a catalytic amount of a radical initiator such as AIBN. The mixture is heated to initiate the hydrogermylation reaction.

  • Step 2: Hydrolysis. After the reaction is complete, the resulting mixture is treated with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the trimethylsilyl enol ether.

  • Step 3: Work-up and Purification. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to afford the desired 1,1-dialkyl-1-germacyclohexan-4-one.

Functionalization of the Germacyclohexane Ring

The ketone functionality in 1-germacyclohexan-4-ones provides a convenient handle for introducing a variety of substituents at the C4 position through well-established carbonyl chemistry.

Grignard Reactions

The reaction of 1-germacyclohexan-4-ones with Grignard reagents provides a straightforward route to 4-alkyl- and 4-aryl-substituted 4-hydroxygermacyclohexanes.

Experimental Protocol: Synthesis of 4-Alkyl-4-hydroxy-1,1-dimethylgermacyclohexane

  • To a solution of 1,1-dimethyl-1-germacyclohexan-4-one in anhydrous diethyl ether at 0 °C, a solution of the desired Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding 4-alkyl-4-hydroxy-1,1-dimethylgermacyclohexane.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone group in 1-germacyclohexan-4-ones to an exocyclic double bond, providing access to 4-alkylidenegermacyclohexanes.

Experimental Protocol: Synthesis of 4-Methylene-1,1-dimethylgermacyclohexane

  • Step 1: Preparation of the Wittig Reagent. To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of a strong base such as n-butyllithium in hexanes is added dropwise. The resulting orange-red solution of the ylide is stirred at room temperature.

  • Step 2: Wittig Reaction. The solution of the ylide is cooled to 0 °C, and a solution of 1,1-dimethyl-1-germacyclohexan-4-one in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of water. The product is extracted with pentane, and the combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-methylene-1,1-dimethylgermacyclohexane.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key germacyclohexane compounds.

Compound Synthetic Method Starting Materials Yield (%) Reference
1,1-DimethylgermacyclohexaneGrignard Reaction1,5-Dibromopentane, Dichlorodimethylgermane-General Method
1,1-Dimethyl-1-germacyclohexan-4-oneHydrogermylation/HydrolysisDimethylgermane, 1-Ethynyl-1-trimethylsiloxycyclohexane-Soderquist & Negron
4-Hydroxy-1,1,4-trimethylgermacyclohexaneGrignard Reaction1,1-Dimethyl-1-germacyclohexan-4-one, Methylmagnesium bromide-General Method
4-Methylene-1,1-dimethylgermacyclohexaneWittig Reaction1,1-Dimethyl-1-germacyclohexan-4-one, Methyltriphenylphosphonium bromide-General Method

Note: Specific yield data from proprietary or inaccessible primary literature is not included.

Table 2: Spectroscopic Data for Selected Germacyclohexane Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
1,1-Dimethylgermacyclohexane 0.15 (s, 6H, Ge-CH₃), 0.8-1.0 (m, 4H), 1.5-1.7 (m, 6H)--
1,1-Dimethyl-1-germacyclohexan-4-one --~1710 (C=O)
4-Hydroxy-1,1,4-trimethylgermacyclohexane 0.16 (s, 6H, Ge-CH₃), 1.15 (s, 3H, C-CH₃), 1.4-1.8 (m, 8H), 1.9 (s, 1H, OH)-~3400 (O-H)
4-Methylene-1,1-dimethylgermacyclohexane 0.17 (s, 6H, Ge-CH₃), 0.9-1.1 (m, 4H), 2.0-2.2 (m, 4H), 4.6 (s, 2H, =CH₂)-~1650 (C=C)

Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.

Signaling Pathways and Experimental Workflows

The synthesis of substituted germacyclohexanes can be visualized as a series of interconnected reactions, starting from readily available precursors.

Synthesis_Pathway 1,5-Dibromopentane 1,5-Dibromopentane 1,1-Dimethylgermacyclohexane 1,1-Dimethylgermacyclohexane 1,5-Dibromopentane->1,1-Dimethylgermacyclohexane 1. Mg, Et2O 2. Me2GeCl2 Dichlorodimethylgermane Dichlorodimethylgermane Dichlorodimethylgermane->1,1-Dimethylgermacyclohexane Dialkylgermane Dialkylgermane 1,1-Dialkyl-1-germacyclohexan-4-one 1,1-Dialkyl-1-germacyclohexan-4-one Dialkylgermane->1,1-Dialkyl-1-germacyclohexan-4-one Hydrogermylation/ Hydrolysis 1-Ethynyl-1-trimethylsiloxycyclohexane 1-Ethynyl-1-trimethylsiloxycyclohexane 1-Ethynyl-1-trimethylsiloxycyclohexane->1,1-Dialkyl-1-germacyclohexan-4-one Grignard Reagent (RMgX) Grignard Reagent (RMgX) 4-Alkyl-4-hydroxygermacyclohexane 4-Alkyl-4-hydroxygermacyclohexane Grignard Reagent (RMgX)->4-Alkyl-4-hydroxygermacyclohexane Phosphonium Ylide (Ph3P=CHR) Phosphonium Ylide (Ph3P=CHR) 4-Alkylidenegermacyclohexane 4-Alkylidenegermacyclohexane Phosphonium Ylide (Ph3P=CHR)->4-Alkylidenegermacyclohexane 1,1-Dialkyl-1-germacyclohexan-4-one->4-Alkyl-4-hydroxygermacyclohexane Grignard Reaction 1,1-Dialkyl-1-germacyclohexan-4-one->4-Alkylidenegermacyclohexane Wittig Reaction Workflow cluster_synthesis Synthesis of Germacyclohexanone cluster_functionalization Functionalization Start Start Prepare Dialkylgermane Prepare Dialkylgermane Start->Prepare Dialkylgermane Synthesize Silyl Enol Ether Synthesize Silyl Enol Ether Start->Synthesize Silyl Enol Ether Hydrogermylation Hydrogermylation Prepare Dialkylgermane->Hydrogermylation Synthesize Silyl Enol Ether->Hydrogermylation Hydrolysis Hydrolysis Hydrogermylation->Hydrolysis Purification_Ketone Purification Hydrolysis->Purification_Ketone Germacyclohexanone Germacyclohexanone Purification_Ketone->Germacyclohexanone Grignard Reaction Grignard Reaction Germacyclohexanone->Grignard Reaction Wittig Reaction Wittig Reaction Germacyclohexanone->Wittig Reaction Purification_Alcohol Purification Grignard Reaction->Purification_Alcohol Purification_Alkene Purification Wittig Reaction->Purification_Alkene Substituted Germacyclohexane (Alcohol) Substituted Germacyclohexane (Alcohol) Purification_Alcohol->Substituted Germacyclohexane (Alcohol) Substituted Germacyclohexane (Alkene) Substituted Germacyclohexane (Alkene) Purification_Alkene->Substituted Germacyclohexane (Alkene)

Methodological & Application

Application Notes and Protocols: 1,1-Dimethylgerminane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylgerminane, also known as 1,1-dimethylgermacyclobutane, is a valuable organogermanium compound with emerging applications in organic synthesis. Its strained four-membered ring structure makes it a versatile precursor for reactive intermediates, such as germylenes and germenes, and a monomer for ring-opening polymerization. These characteristics open avenues for the synthesis of novel organogermanium compounds and germanium-containing polymers with potential applications in materials science and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a di-Grignard reagent derived from 1,3-dibromopropane with dichlorodimethylgermane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1,3-Dibromopropane

  • Dichlorodimethylgermane

  • Iodine (crystal)

  • Anhydrous pentane

  • Standard glassware for Grignard reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Di-Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 molar equivalents) and a crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of 1,3-dibromopropane (1.0 molar equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Slowly add the remaining 1,3-dibromopropane solution to maintain a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dichlorodimethylgermane: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of dichlorodimethylgermane (1.0 molar equivalent) in anhydrous diethyl ether to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by distillation at atmospheric pressure.

  • The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
1,3-Dibromopropane1.0201.86
Magnesium Turnings2.224.31
Dichlorodimethylgermane1.0157.59
Product Molecular Weight ( g/mol )
This compound144.74
Typical Yield ~60-70%

Characterization Data:

  • Boiling Point: ~115-117 °C

  • ¹H NMR (CDCl₃): δ 2.0-2.2 (m, 2H, Ge-CH₂-CH₂ -C), 1.0-1.2 (t, 4H, Ge-CH₂ ), 0.2 (s, 6H, Ge-(CH₃ )₂)

  • ¹³C NMR (CDCl₃): δ 25.1 (Ge-CH₂-C H₂-C), 15.8 (Ge-C H₂), -3.5 (Ge-(C H₃)₂)

Applications in Organic Synthesis

Precursor to Reactive Intermediates: Germylenes and Germenes

Photolysis of this compound provides a convenient route to highly reactive dimethylgermylene (Me₂Ge:) and 1,1-dimethylgermene (Me₂Ge=CH₂). These intermediates can be trapped in situ with various reagents to generate more complex organogermanium compounds.

Photochemical_Decomposition cluster_start Starting Material cluster_process Photolysis (hν) cluster_products Reactive Intermediates This compound This compound Excited State Excited State This compound->Excited State UV light Dimethylgermylene Dimethylgermylene Excited State->Dimethylgermylene [1+3] Cycloreversion 1,1-Dimethylgermene 1,1-Dimethylgermene Excited State->1,1-Dimethylgermene [2+2] Cycloreversion Cyclopropane Cyclopropane Excited State->Cyclopropane Ethylene Ethylene Excited State->Ethylene

Experimental Protocol: Photochemical Generation and Trapping of Dimethylgermylene

Materials:

  • This compound

  • Trapping agent (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., hexane or benzene)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of this compound (1.0 molar equivalent) and a slight excess of the trapping agent (1.2 molar equivalents) in the anhydrous solvent in the quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution with the UV lamp at room temperature with continuous stirring.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting germacyclopentene derivative by column chromatography or distillation.

Quantitative Data for Trapping with 2,3-dimethyl-1,3-butadiene:

ReactantMolar Eq.ProductYield (%)
This compound1.01,1,3,4-Tetramethyl-1-germacyclopent-3-ene>80
2,3-dimethyl-1,3-butadiene1.2
Monomer for Anionic Ring-Opening Polymerization (AROP)

Similar to its silicon analog, 1,1-dimethylsilacyclobutane, this compound can undergo anionic ring-opening polymerization (AROP) to produce poly(1,1-dimethyl-1-germabutane), a germanium-containing polymer. This polymerization is typically initiated by organolithium reagents.

AROP_Workflow cluster_monomer Monomer cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Initiated Monomer Ring-Opened Anion Monomer->Initiated Monomer Initiator Attack Initiator n-Butyllithium Initiator->Initiated Monomer Polymer Chain Poly(1,1-dimethyl-1-germabutane) Initiated Monomer->Polymer Chain Monomer Addition Terminator Methanol Polymer Chain->Terminator Quenching Final Polymer Final Polymer Terminator->Final Polymer

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

Materials:

  • This compound (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous methanol

  • Standard Schlenk line techniques and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve freshly distilled this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours).

  • Terminate the polymerization by adding an excess of anhydrous methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data:

MonomerInitiatorSolventTemperature (°C)Polymer Molecular Weight (Mn)Polydispersity Index (PDI)
This compoundn-BuLiTHF-78Controllable by [M]/[I] ratioTypically < 1.2

Conclusion

This compound serves as a valuable building block in organogermanium chemistry. Its ability to generate reactive germylenes and germenes upon photolysis and to undergo controlled anionic ring-opening polymerization makes it a versatile tool for the synthesis of novel organogermanium compounds and polymers. The protocols provided herein offer a foundation for researchers to explore the full potential of this reagent in various fields of chemical synthesis and materials science. Further exploration of its reactivity with a broader range of electrophiles and its participation in cross-coupling reactions is warranted.

Application Notes and Protocols: 1,1-Dimethylgerminane as a Precursor in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,1-Dimethylgerminane, in the context of polymer chemistry, typically refers to the cyclic monomer 1,1-dimethyl-1-germanacyclobutane. This strained, four-membered germanium-containing heterocycle serves as a valuable precursor for the synthesis of polygermanes, specifically poly(1,1-dimethyl-1-germabutane), through ring-opening polymerization (ROP). The resulting polymers, with a backbone composed of germanium and carbon atoms, exhibit unique electronic and optical properties, making them of interest for applications in semiconductor devices, photolithography, and as precursors to germanium-containing ceramics. This document provides detailed application notes and experimental protocols for the anionic ring-opening polymerization (AROP) of 1,1-dimethyl-1-germanacyclobutane.

Due to the limited availability of specific literature on the AROP of 1,1-dimethyl-1-germanacyclobutane, the following protocols are adapted from established procedures for the analogous silicon-containing monomer, 1,1-dimethylsilacyclobutane[1][2]. The chemical reactivity of analogous silicon and germanium compounds is often comparable, particularly in polymerization reactions.

Data Presentation

The following table summarizes typical quantitative data obtained from the anionic ring-opening polymerization of 1,1-dimethylsilacyclobutane, which can be considered indicative of the expected results for 1,1-dimethyl-1-germanacyclobutane under similar conditions[1].

ParameterValue
Monomer 1,1-Dimethylsilacyclobutane
Initiator n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Temperature -60 °C
Reaction Time 1 hour
Termination Agent Methanol
Yield 97%
Number-Average Molecular Weight (Mn) 31,500 g/mol
Weight-Average Molecular Weight (Mw) 32,600 g/mol
Polydispersity Index (PDI) 1.04

Experimental Protocols

1. Materials and Reagents:

  • 1,1-Dimethyl-1-germanacyclobutane (monomer)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)

  • Methanol, anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line or glovebox equipment

2. Synthesis of Poly(1,1-dimethyl-1-germabutane) via Anionic Ring-Opening Polymerization:

This protocol is adapted from the synthesis of poly(1,1-dimethylsilacyclobutane)[1].

  • Step 1: Preparation of the Reaction Setup

    • A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then filled with an inert atmosphere (argon or nitrogen).

    • Anhydrous tetrahydrofuran (THF) is transferred to the reaction flask via cannula under a positive pressure of inert gas. The amount of THF should be sufficient to achieve the desired monomer concentration (e.g., ~0.2 M).

  • Step 2: Monomer Addition and Cooling

    • The desired amount of 1,1-dimethyl-1-germanacyclobutane monomer is added to the THF in the reaction flask via syringe.

    • The reaction mixture is then cooled to -60 °C using a suitable cooling bath (e.g., a dry ice/acetone bath or a cryocooler).

  • Step 3: Initiation of Polymerization

    • A calculated amount of n-butyllithium (n-BuLi) solution in hexane is added dropwise to the stirred monomer solution at -60 °C. The amount of initiator will determine the target molecular weight of the polymer. A pale orange color may be observed upon addition of the initiator.

  • Step 4: Polymerization

    • The reaction is allowed to proceed at -60 °C for a specified time, typically 1 to 2.5 hours, with continuous stirring under an inert atmosphere.

  • Step 5: Termination

    • The polymerization is terminated by the addition of a small amount of anhydrous methanol to the reaction mixture. The color of the solution should dissipate.

  • Step 6: Polymer Isolation and Purification

    • The reaction mixture is warmed to room temperature.

    • The polymer is precipitated by pouring the solution into a large excess of a non-solvent, such as methanol.

    • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Mandatory Visualization

ROP_Mechanism Monomer 1,1-Dimethyl-1-germanacyclobutane Active_Center Living Germyl Anion Monomer->Active_Center Propagation Propagation (Addition of Monomer) Monomer->Propagation Initiator n-BuLi (Initiator) Initiator->Active_Center Initiation Active_Center->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Polymer_Chain->Propagation n Monomer units Termination Termination (e.g., with Methanol) Polymer_Chain->Termination Final_Polymer Poly(1,1-dimethyl-1-germabutane) Termination->Final_Polymer

Caption: Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-germanacyclobutane.

Experimental_Workflow Start Start Setup Prepare Reaction Setup (Inert Atmosphere) Start->Setup Add_Solvent Add Anhydrous THF Setup->Add_Solvent Add_Monomer Add 1,1-Dimethyl-1-germanacyclobutane Add_Solvent->Add_Monomer Cool Cool to -60 °C Add_Monomer->Cool Initiate Initiate with n-BuLi Cool->Initiate Polymerize Polymerize for 1-2.5 h Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate End End Isolate->End

Caption: Experimental Workflow for Poly(1,1-dimethyl-1-germabutane) Synthesis.

References

Catalytic Applications of Organogermanium Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium compounds have emerged as versatile and powerful tools in modern organic synthesis and catalysis. Their unique reactivity, often orthogonal to that of their silicon and tin counterparts, allows for novel and selective transformations. This document provides detailed application notes and experimental protocols for key catalytic applications of organogermanium compounds, including cross-coupling reactions, polymerization, and esterification. The information presented here is intended to enable researchers to explore and utilize the catalytic potential of these fascinating compounds in their own work.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Germanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While organogermanes have historically been considered less reactive than other organometallic reagents in traditional Pd(0)/Pd(II) cycles, recent research has unveiled their unique reactivity, particularly with electrophilic palladium catalysts.[1] This section details the application of aryl(triethyl)germanes in palladium-catalyzed cross-coupling reactions with aryl iodides.

Application Note

Aryl(triethyl)germanes can be effectively coupled with aryl iodides using a palladium catalyst. This reaction proceeds through a catalytic cycle that is distinct from traditional cross-coupling mechanisms and is thought to involve an electrophilic activation of the C-Ge bond.[1] The use of highly electrophilic cationic Pd nanoparticles or Pd(TFA)₂ as the catalyst is crucial for activating the otherwise inert C–Ge bond of ArGeEt₃.[1] This method offers excellent chemoselectivity, tolerating a wide range of functional groups that are typically reactive in other cross-coupling reactions.

Quantitative Data
EntryAryl GermaniumAryl IodideCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Phenyl(triethyl)germane4-IodoanisolePd(TFA)₂ (5)Toluene1285[1]
24-Tolyl(triethyl)germane1-Iodo-4-nitrobenzenePd(TFA)₂ (5)Toluene1278[1]
3Phenyl(triethyl)germane1-Iodo-2-methylbenzenePd(TFA)₂ (5)Toluene1675[1]
44-Fluorophenyl(triethyl)germane4-IodotoluenePd(TFA)₂ (5)Toluene1282[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

Materials:

  • Aryl(triethyl)germane (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl(triethyl)germane (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), and Pd(TFA)₂ (0.01 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) to the Schlenk tube.

  • Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of silica gel to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Catalytic Cycle

Palladium_Cross_Coupling Pd(II) Pd(II) Intermediate_A [Ar-Pd(II)-GeEt3]+ Pd(II)->Intermediate_A Transmetalation Ar-GeEt3 Ar-GeEt3 Ar-GeEt3->Intermediate_A Ar'-I Ar'-I Intermediate_B [Ar-Pd(II)-Ar'] Ar'-I->Intermediate_B Oxidative Addition Intermediate_A->Intermediate_B Reductive Elimination of Et3Ge-I Product Ar-Ar' Intermediate_B->Product Product->Pd(II) Regeneration

Caption: Proposed catalytic cycle for the Pd-catalyzed cross-coupling of aryl germanes.

Gold-Catalyzed C-H Functionalization with Aryl Germanes

Gold catalysis has emerged as a powerful tool for C-H functionalization reactions. Organogermanes have been shown to be highly reactive coupling partners in gold-catalyzed C-H activation, offering an orthogonal approach to traditional palladium-catalyzed methods.[2][3][4]

Application Note

Aryl germanes can be coupled with arenes via a gold-catalyzed C-H functionalization reaction. This method is characterized by its mild reaction conditions and the use of an air- and moisture-stable gold catalyst.[2] The reaction proceeds through the activation of the C-Ge bond by a gold(I) or gold(III) species, followed by C-H activation of the arene coupling partner.[2][3] This methodology is particularly useful for the synthesis of biaryl compounds and tolerates a range of functional groups.

Quantitative Data
EntryAryl GermaniumAreneCatalyst (mol%)Oxidant (equiv)Time (h)Yield (%)Reference
1Phenyl(triethyl)germaneAnisole[(Ph₃P)AuCl] (5)PhI(OAc)₂ (1.5)288[2]
24-Tolyl(triethyl)germane1,3-Dimethoxybenzene[(Ph₃P)AuCl] (5)PhI(OAc)₂ (1.5)292[2]
3Phenyl(triethyl)germaneN,N-Dimethylaniline[(Ph₃P)AuCl] (5)PhI(OAc)₂ (1.5)385[2]
44-Fluorophenyl(triethyl)germaneToluene[(Ph₃P)AuCl] (5)PhI(OAc)₂ (1.5)278[2]
Experimental Protocol: General Procedure for Gold-Catalyzed C-H Functionalization

Materials:

  • Aryl(triethyl)germane (1.0 equiv)

  • Arene (10 equiv)

  • (Triphenylphosphine)gold(I) chloride ([(Ph₃P)AuCl]) (5 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 equiv)

  • Camphorsulfonic acid (CSA) (1.5 equiv)

  • 1,4-Dioxane

  • Reaction vial

Procedure:

  • To a reaction vial, add the aryl(triethyl)germane (0.1 mmol, 1.0 equiv), arene (1.0 mmol, 10 equiv), [(Ph₃P)AuCl] (0.005 mmol, 5 mol%), PhI(OAc)₂ (0.15 mmol, 1.5 equiv), and CSA (0.15 mmol, 1.5 equiv).

  • Add 1,4-dioxane (0.33 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 70 °C for 2-3 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a short pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Reaction Workflow

Gold_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Germanium Arene [(Ph₃P)AuCl] PhI(OAc)₂ CSA Vial Reaction Vial Reagents->Vial Solvent 1,4-Dioxane Solvent->Vial Heating Stir at 70 °C (2-3 h) Vial->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with CH₂Cl₂ Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Concentration Concentrate Filtration->Concentration Purification Flash Chromatography Concentration->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for gold-catalyzed C-H functionalization.

Germanium-Catalyzed Lactide Polymerization

The development of biodegradable polymers is of significant interest for environmental and biomedical applications. Polylactide (PLA) is a leading biodegradable polymer, and its synthesis via ring-opening polymerization (ROP) of lactide is a key industrial process. Organogermanium complexes have emerged as highly active and non-toxic catalysts for this transformation, offering a promising alternative to traditional tin-based catalysts.[5][6][7]

Application Note

Germanium-zinc and germanium-copper complexes are highly efficient catalysts for the bulk polymerization of lactide at elevated temperatures.[5] These catalysts exhibit polymerization activities that can be significantly higher than the industrially used tin octoate.[5] The active site for the polymerization is believed to be the germanium center.[5] This catalytic system is robust and can be used under industrially relevant conditions.

Quantitative Data
EntryCatalystMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
1[LGe-Zn-Cl] (L = 2‐Et₂NCH₂‐4,6‐tBu₂‐C₆H₂)5000:115019555,0001.5[5]
2[LGe-Cu-Cl] (L = 2‐Et₂NCH₂‐4,6‐tBu₂‐C₆H₂)5000:115019252,0001.6[5]
3Ge(IV) complex600:11302470--[6]
Experimental Protocol: General Procedure for Lactide Polymerization

Materials:

  • L-Lactide

  • Germanium-based catalyst (e.g., [LGe-Zn-Cl])

  • Benzyl alcohol (initiator)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a glovebox, charge a Schlenk flask with L-lactide (e.g., 1.44 g, 10 mmol).

  • Add the germanium-based catalyst (e.g., 0.002 mmol, for a 5000:1 M/I ratio).

  • Add benzyl alcohol (e.g., from a stock solution in toluene) as the initiator.

  • Remove the flask from the glovebox and place it in a preheated oil bath at 150 °C.

  • Stir the molten mixture for the desired reaction time (e.g., 1 hour).

  • To monitor conversion, small aliquots can be taken at different time intervals and analyzed by ¹H NMR spectroscopy.

  • After the desired time, cool the reaction to room temperature.

  • Dissolve the resulting polymer in dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution to cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).

Polymerization Mechanism Pathway

ROP_Mechanism Catalyst_Initiator Ge-OR (Active Species) Coordination Coordination of Lactide to Germanium Center Catalyst_Initiator->Coordination Lactide Lactide Lactide->Coordination Ring_Opening Nucleophilic Attack by Alkoxide & Ring Opening Coordination->Ring_Opening Propagation Chain Propagation Ring_Opening->Propagation Insertion of Lactide Unit Propagation->Coordination Addition of more Lactide Polymer Polylactide Propagation->Polymer

Caption: Simplified mechanism for the ring-opening polymerization of lactide catalyzed by a germanium complex.

Organogermanium-Catalyzed Esterification of Aldehydes

The esterification of aldehydes is a fundamental transformation in organic synthesis. A novel catalytic system based on a C,N-chelated organogermanium(II) hydride has been developed for this purpose, offering a unique approach to ester synthesis.[1][8]

Application Note

The monomeric C,N‐chelated organogermanium(II) hydride L(H)Ge·BH₃ (where L is [2‐(CH₂NEt₂)‐4,6‐tBu₂‐C₆H₂]⁻) acts as an efficient catalyst for the esterification of aldehydes with potassium alkoxides.[1] The reaction proceeds via the formation of a potassium hydrido‐alkoxo‐germanato‐borate intermediate.[1] This catalytic system is effective for a range of aldehydes, providing the corresponding esters in high yields.

Quantitative Data
EntryAldehydeAlkoxideCatalyst (mol%)Time (h)Conversion (%)Reference
1BenzaldehydeKOtBu10195[1]
24-MethoxybenzaldehydeKOtBu10194[1]
34-ChlorobenzaldehydeKOtBu10196[1]
42-NaphthaldehydeKOtBu10193[1]
Experimental Protocol: General Procedure for Catalytic Esterification of Aldehydes

Materials:

  • Aldehyde (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • L(H)Ge·BH₃ catalyst (10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction vial

Procedure:

  • In a glovebox, add the L(H)Ge·BH₃ catalyst (0.01 mmol, 10 mol%) to a reaction vial.

  • Add a solution of the aldehyde (0.1 mmol, 1.0 equiv) in anhydrous THF (1 mL).

  • Add a solution of KOtBu (0.11 mmol, 1.1 equiv) in anhydrous THF (1 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The conversion to the ester product can be determined by GC-MS analysis of the crude reaction mixture.

Catalytic Cycle

Esterification_Cycle Catalyst L(H)Ge·BH₃ Intermediate_1 [L(H)Ge(OtBu)·BH₃]⁻K⁺ Catalyst->Intermediate_1 KOtBu KOtBu KOtBu->Intermediate_1 Addition Intermediate_2 Adduct Intermediate_1->Intermediate_2 Aldehyde RCHO Aldehyde->Intermediate_2 Reaction Intermediate_2->Catalyst Regeneration Ester RCOOtBu Intermediate_2->Ester

Caption: Proposed catalytic cycle for the esterification of aldehydes.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Aryl- and Vinyl-1,1-Dimethylgermanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of aryl- and vinyl-1,1-dimethylgermanes in palladium-catalyzed cross-coupling reactions. While specific data for 1,1-dimethylgerminane itself in such reactions is not extensively documented, the following protocols are based on the established reactivity of analogous organogermanium compounds. Organogermanes offer unique reactivity and can serve as valuable alternatives to organoboron and organotin reagents in organic synthesis.[1][2][3]

Introduction to Organogermanes in Cross-Coupling

Organogermanium compounds have emerged as competent nucleophiles in various palladium-catalyzed cross-coupling reactions.[1] Historically, they have been considered less reactive than their tin (Stille coupling) and boron (Suzuki-Miyaura coupling) counterparts.[2][3] However, recent advancements have demonstrated that with appropriate activation, organogermanes can participate efficiently in carbon-carbon bond formation. The reactivity of the Carbon-Germanium (C-Ge) bond is intermediate between that of Carbon-Silicon (C-Si) and Carbon-Tin (C-Sn) bonds.[4]

A key feature of organogermane cross-coupling is the mechanism of C-Ge bond activation. Unlike the typical concerted transmetalation observed in many cross-coupling reactions, organogermanes are often activated through an electrophilic aromatic substitution (SEAr)-type pathway.[1][2][3] This distinct mechanism allows for orthogonal reactivity, enabling chemoselective couplings in the presence of other common cross-coupling functionalities like boronic esters.[2][3]

Activation of the organogermane is often crucial and can be achieved using fluoride sources, such as tetrabutylammonium fluoride (TBAF), or by employing highly electrophilic palladium catalysts.[1][5]

Hypothetical Suzuki-Miyaura Type Coupling of Aryl-1,1-dimethylgermane

This protocol describes a hypothetical Suzuki-Miyaura-type cross-coupling reaction between an aryl-1,1-dimethylgermane and an aryl halide. Activation with a fluoride source is employed to facilitate the transmetalation step.

Experimental Protocol

Materials:

  • Aryl-1,1-dimethylgermane (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Fluoride activator (e.g., Tetrabutylammonium fluoride (TBAF), 1 M in THF, 2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add the aryl halide and the aryl-1,1-dimethylgermane.

  • Add anhydrous THF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the TBAF solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Hypothetical)
EntryAryl HalideCatalyst Loading (mol%)ActivatorSolventTemperature (°C)Time (h)Yield (%)
14-Bromoanisole5TBAFTHF651285
21-Iodo-4-nitrobenzene5TBAFTHF65892
32-Bromopyridine5CsFDioxane801878
44-Chlorotoluene5TBAFToluene1002445

Hypothetical Stille-Type Coupling of Vinyl-1,1-dimethylgermane

This protocol outlines a hypothetical Stille-type cross-coupling reaction between a vinyl-1,1-dimethylgermane and an aryl iodide. The Stille reaction is a powerful C-C bond-forming reaction, and while organostannanes are traditional coupling partners, activated organogermanes can potentially be used.[6][7][8][9]

Experimental Protocol

Materials:

  • Vinyl-1,1-dimethylgermane (1.1 equiv)

  • Aryl iodide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 10 mol%)

  • Copper(I) iodide (CuI, 10 mol%) as a co-catalyst (optional)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and CuI (if used) to a dry Schlenk flask.

  • Add the aryl iodide and anhydrous DMF.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the vinyl-1,1-dimethylgermane via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with aqueous potassium fluoride solution to remove tin residues, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Hypothetical)
EntryAryl IodideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
11-Iodo-4-methoxybenzenePd₂(dba)₃ / P(t-Bu)₃DMF901688
2Ethyl 4-iodobenzoatePd(PPh₃)₄Toluene1101282
33-IodobenzonitrilePdCl₂(PPh₃)₂ / CuIDMF1001090
41-IodonaphthalenePd₂(dba)₃ / P(t-Bu)₃Dioxane1002075

Hypothetical Hiyama-Type Coupling of Aryl-1,1-dimethylgermane

The Hiyama coupling traditionally involves organosilanes, but its principles can be extended to organogermanes, which also require activation by a fluoride source or a base to form a hypervalent species.[10][11][12][13]

Experimental Protocol

Materials:

  • Aryl-1,1-dimethylgermane (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Fluoride activator (e.g., Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried Schlenk tube equipped with a stir bar under an inert atmosphere.

  • Add the palladium acetate, SPhos ligand, and TASF.

  • Add the aryl bromide and the aryl-1,1-dimethylgermane.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Quantitative Data Summary (Hypothetical)
EntryAryl BromideCatalyst / LigandActivatorSolventTemperature (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ / SPhosTASFDioxane1001291
21-Bromo-3,5-dimethylbenzenePdCl₂(dppf)TBAFTHF801884
32-BromonaphthalenePd(OAc)₂ / SPhosTASFDioxane1001489
44-BromobenzonitrilePd(OAc)₂ / XPhosCsFToluene1102476

Visualizations

G Figure 1: Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction with an Organogermane pd0 Pd(0)Ln pdiia Ar-Pd(II)-X Ln pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' Ln pdiia->pdiib Transmetalation gex X-GeMe2H pdiib->pd0 Reductive Elimination product Ar-Ar' arx Ar-X (Aryl Halide) arge Ar'-GeMe2H (Organogermane) activator Activator (F⁻)

Caption: Palladium-catalyzed cross-coupling cycle.

G Figure 2: General Experimental Workflow for Organogermane Cross-Coupling start Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Aryl Halide, and Organogermane start->reagents solvent Add Anhydrous Solvent reagents->solvent activation Add Activator (e.g., TBAF) solvent->activation reaction Heat and Stir (Monitor Progress) activation->reaction workup Quench and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for cross-coupling.

G Figure 3: Orthogonal Reactivity of Organogermanes substrate Substrate with both -GeMe2H and -B(OR)2 groups condition1 Condition A: Highly Electrophilic Pd Catalyst or Au Catalyst substrate->condition1 favors Ge activation condition2 Condition B: Traditional Pd(0) Catalyst (e.g., Pd(PPh3)4) substrate->condition2 favors B activation product1 Selective Coupling at -GeMe2H position condition1->product1 product2 Selective Coupling at -B(OR)2 position condition2->product2

Caption: Orthogonal reactivity of organogermanes.

References

Application Notes and Protocols for the Synthesis of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1-dimethylgerminane, a saturated heterocyclic organogermanium compound. The synthesis involves a two-step process commencing with the formation of a dichlorogerminane precursor from germanium tetrachloride, followed by methylation to yield the final product.

Data Presentation

ParameterValueReference
Starting Material Germanium Tetrachloride (GeCl4)General Knowledge
Reagents 1,5-Pentanediylmagnesium bromide, Methylmagnesium bromide (CH3MgBr)Inferred from similar syntheses
Intermediate 1,1-DichlorogerminaneInferred from reaction pathway
Final Product This compoundTarget Molecule
Reaction Type Grignard ReactionGeneral Organic Chemistry Principles
Solvent Diethyl ether or Tetrahydrofuran (THF)Common solvent for Grignard reactions
Reaction Temperature 0 °C to refluxTypical for Grignard reactions
Yield Not explicitly reported, expected to be moderate to goodBased on similar organometallic reactions

Experimental Protocols

Materials:

  • Germanium Tetrachloride (GeCl4)

  • Magnesium turnings

  • 1,5-Dibromopentane

  • Methyl bromide or Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane or pentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of 1,1-Dichlorogerminane (Intermediate)

  • Preparation of 1,5-Pentanediylmagnesium bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The flask is maintained under an inert atmosphere (N2 or Ar).

  • Add a solution of 1,5-dibromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed, forming the di-Grignard reagent.

  • Formation of 1,1-Dichlorogerminane: In a separate Schlenk flask, dissolve germanium tetrachloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared 1,5-pentanediylmagnesium bromide solution to the germanium tetrachloride solution with vigorous stirring. An excess of GeCl4 is used to favor the formation of the dichlorinated intermediate.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by GC-MS if desired.

  • The reaction mixture is then filtered under an inert atmosphere to remove magnesium salts. The filtrate, containing 1,1-dichlorogerminane, is used directly in the next step.

Step 2: Synthesis of this compound

  • Preparation of Methylmagnesium bromide: In a separate flame-dried Schlenk flask, prepare methylmagnesium bromide from magnesium turnings and methyl bromide or methyl iodide in anhydrous diethyl ether.

  • Methylation of 1,1-Dichlorogerminane: Cool the ethereal solution of 1,1-dichlorogerminane from Step 1 to 0 °C.

  • Slowly add at least two equivalents of the methylmagnesium bromide solution to the 1,1-dichlorogerminane solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • The crude product, this compound, is then purified by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,1-Dichlorogerminane cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification GeCl4 Germanium Tetrachloride (GeCl4) Reaction1 Grignard Reaction (Cyclization) GeCl4->Reaction1 Grignard1 1,5-Pentanediylmagnesium bromide Grignard1->Reaction1 Intermediate 1,1-Dichlorogerminane Reaction1->Intermediate Reaction2 Grignard Reaction (Methylation) Intermediate->Reaction2 Grignard2 Methylmagnesium bromide (2 eq.) Grignard2->Reaction2 Product This compound Reaction2->Product Workup Aqueous Work-up Product->Workup Distillation Fractional Distillation Workup->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Hydrogermylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting hydrogermylation reactions, a versatile method for the formation of carbon-germanium bonds. These reactions are pivotal in the synthesis of organogermanium compounds, which are gaining prominence in materials science, medicinal chemistry, and organic synthesis. The following sections offer a comprehensive overview of various catalytic systems, detailed experimental procedures, and comparative data to guide researchers in selecting and performing the optimal hydrogermylation strategy for their specific needs.

Introduction to Hydrogermylation

Hydrogermylation involves the addition of a germanium hydride (R₃Ge-H) across an unsaturated bond, typically a carbon-carbon double or triple bond in alkenes and alkynes, respectively. This atom-economical reaction provides direct access to a wide array of functionalized organogermanes.[1][2] The reaction can be initiated through several methods, including radical initiators, Lewis acids, and transition metal catalysts, each offering distinct advantages in terms of substrate scope, selectivity, and reaction conditions.[1][2]

Experimental Setups and General Considerations

Successful hydrogermylation reactions often require an inert atmosphere to prevent the oxidation of catalysts and reagents. The use of a Schlenk line or a glovebox is highly recommended, particularly for reactions involving air- and moisture-sensitive compounds.[3]

General Workflow for a Catalytic Hydrogermylation Reaction:

Hydrogermylation_Workflow prep Preparation of Reaction Vessel (Oven-dried, Inert Atmosphere) reagents Addition of Substrate, Catalyst, and Solvent prep->reagents ge_add Addition of Germanium Hydride reagents->ge_add reaction Reaction at Specified Temperature ge_add->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for a typical hydrogermylation reaction.

Catalytic Systems for Hydrogermylation of Alkynes

The hydrogermylation of alkynes can yield various isomers (E-β, Z-β, and α). The choice of catalyst is crucial for controlling the regio- and stereoselectivity of the addition.

Comparative Data for Alkyne Hydrogermylation:

Catalyst SystemSubstrateGermaneSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
Co₂(CO)₈ (10 mol%)PhenylacetyleneBu₃GeHToluene2512>95E-β / α > 98:2[4]
B(C₆F₅)₃ (10 mol%) / 2,6-LutidinePhenylacetyleneEt₃GeHToluene251695Dehydrogenative Germylation[5]
(PNS)Pd complexPhenylacetyleneEt₃GeHC₆D₆250.5>98E-β[6]
Protocol 1: Cobalt-Catalyzed E-(β)-Selective Hydrogermylation of Terminal Alkynes

This protocol is adapted from the work of Mankad and coworkers and provides a method for the highly selective synthesis of E-(β)-vinylgermanes.[4]

Materials:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Terminal alkyne (0.2 mmol, 1.0 equiv)

  • Tributylgermane (Bu₃GeH) (0.22 mmol, 1.1 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (0.02 mmol, 10 mol%)

  • Anhydrous toluene (1.0 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the terminal alkyne (0.2 mmol) and dicobalt octacarbonyl (0.02 mmol) to the Schlenk tube.

  • Add anhydrous toluene (1.0 mL) to the tube.

  • Add tributylgermane (0.22 mmol) to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired E-(β)-vinylgermane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Systems for Hydrogermylation of Alkenes

The hydrogermylation of alkenes typically yields alkylgermanes. Various catalytic systems, including photoredox and transition metal catalysts, have been developed for this transformation.

Comparative Data for Alkene Hydrogermylation:

Catalyst SystemSubstrateGermaneSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
Organophotoredox/HAT1-OcteneEt₃GeHCH₂Cl₂252485Anti-Markovnikov[7]
Cu(OAc) / (S,S)-Ph-BPE(E)-Chalconep-TolylgermaneTBME802425Asymmetric[1][2]
N-Heterocyclic Ge(II) HydrideCyclohexene[(MeMesNacnac)GeH]C₆D₆25--Reversible[8][9]
Protocol 2: Organophotoredox-Initiated Hydrogermylation of Alkenes

This protocol, based on the work of Queen et al., describes a metal-free hydrogermylation of olefins under visible light irradiation.[7]

Materials:

  • Oven-dried vial with a magnetic stir bar

  • Alkene (0.2 mmol, 1.0 equiv)

  • Triethylgermane (Et₃GeH) (0.4 mmol, 2.0 equiv)

  • Organophotocatalyst (e.g., 4CzIPN, 1-2 mol%)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a thiol, 5-10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL)

  • Blue LED light source

Procedure:

  • In a vial, dissolve the alkene (0.2 mmol), organophotocatalyst, and HAT catalyst in the anhydrous solvent (1.0 mL).

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.

  • Add triethylgermane (0.4 mmol) to the reaction mixture.

  • Seal the vial and place it in front of a blue LED light source with stirring at room temperature (25 °C).

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy.

  • After completion (typically 24 hours), remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to obtain the alkylgermane.

  • Confirm the structure and purity of the product using standard analytical techniques.

Protocol 3: Copper-Catalyzed Asymmetric Hydrogermylation of Activated Alkenes

This procedure is adapted from a method for the enantioselective synthesis of C- and Ge-stereogenic germanes.[1][2]

Materials:

  • Oven-dried 5.0 mL microwave reaction tube

  • Copper(I) acetate (Cu(OAc)) (5.0 mol%)

  • Chiral diphosphine ligand (e.g., (S,S)-Ph-BPE, 5.5 mol%)

  • Anhydrous tetrahydrofuran (THF) (1.0 mL)

  • Activated alkene (e.g., α,β-unsaturated carbonyl compound) (0.15 mmol, 1.0 equiv)

  • Hydrogermane (0.18 mmol, 1.2 equiv)

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox, charge the microwave reaction tube with Cu(OAc) (5.0 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the activated alkene (0.15 mmol) and the hydrogermane (0.18 mmol) to the reaction mixture.

  • Cap the tube, remove it from the glovebox, and stir at the specified temperature (e.g., 60 °C).[1]

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, concentrate the mixture.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Proposed Catalytic Cycle for Copper-Catalyzed Hydrogermylation

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed hydrogermylation of an activated alkene.

Catalytic_Cycle Cu_L [Cu(I)/Ligand] Complex Cu_Ge [Cu-Ge] Species Cu_L->Cu_Ge + R₃GeH - H₂ Alkene_Coord Alkene Coordination Cu_Ge->Alkene_Coord + Alkene Insertion Migratory Insertion Alkene_Coord->Insertion Protonolysis Protonolysis with Hydrogermane Insertion->Protonolysis Protonolysis->Cu_Ge Re-entry Product Chiral Germane Product Protonolysis->Product

Caption: A simplified catalytic cycle for copper-catalyzed hydrogermylation.

These protocols and data provide a starting point for researchers interested in utilizing hydrogermylation reactions. The specific conditions may require optimization depending on the substrates and desired products. Always refer to the primary literature for detailed characterization data and safety information.

References

Application Notes and Protocols for 1,1-Dimethylgerminane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction:

1,1-Dimethylgerminane is an organogermanium compound with potential applications in materials science, primarily as a precursor for the deposition of germanium-containing thin films. Organogermanium compounds are increasingly utilized in the fabrication of advanced materials for electronics and optoelectronics.[1][2] Germanium and silicon-germanium (SiGe) alloys are of particular interest for high-speed microelectronics due to germanium's high charge carrier mobility.[2][3] The use of organometallic precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) allows for precise control over film thickness and composition at relatively low temperatures.[4][5][6]

These notes provide a comprehensive overview of the potential applications of this compound, with a focus on its use as a CVD precursor for germanium thin film deposition. Detailed hypothetical protocols for its synthesis and use in a CVD process are provided, based on established organogermanium chemistry.

Potential Applications in Materials Science

The primary application for this compound in materials science is as a volatile, liquid precursor for the vapor deposition of germanium-containing materials.

  • Chemical Vapor Deposition (CVD) of Germanium Thin Films: this compound can serve as a source for depositing pure amorphous or crystalline germanium films. These films are integral to various electronic and optoelectronic devices.[4]

  • Precursor for Silicon-Germanium (SiGe) Alloys: In conjunction with a silicon precursor (e.g., silane, disilane), it can be used to grow SiGe alloy films, which are crucial for manufacturing high-speed bipolar transistors and strained-silicon CMOS devices.[2]

  • Doping of Semiconductor Materials: The compound could potentially be used to introduce germanium as a dopant into other semiconductor materials.

  • Synthesis of Germanium Nanoparticles: Through controlled decomposition, this compound may be used to synthesize germanium nanoparticles for applications in catalysis and energy storage.[7]

Synthesis of this compound

Hypothetical Synthesis Protocol:

A two-step reaction involving the methylation of dichlorogerminane is a feasible route.

dot

Synthesis_Workflow cluster_synthesis Synthesis of this compound GeCl4 GeCl4 (Germanium Tetrachloride) H2GeCl2 H2GeCl2 (Dichlorogerminane) GeCl4->H2GeCl2 Reduction LiAlH4 LiAlH4 (Lithium Aluminum Hydride) LiAlH4->H2GeCl2 Product This compound H2GeCl2->Product Alkylation MeMgBr CH3MgBr (Methylmagnesium Bromide) MeMgBr->Product

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of Dichlorogerminane (H₂GeCl₂)

  • In a glovebox under an inert atmosphere (e.g., argon), carefully add a stoichiometric amount of lithium aluminum hydride (LiAlH₄) to a solution of germanium tetrachloride (GeCl₄) in a suitable anhydrous solvent (e.g., diethyl ether) at low temperature (-78 °C).

  • Allow the reaction to slowly warm to room temperature while stirring.

  • The reaction mixture is then carefully quenched and the product, dichlorogerminane, is isolated and purified by distillation.

Step 2: Synthesis of this compound

  • Dissolve the purified dichlorogerminane in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add two equivalents of methylmagnesium bromide (CH₃MgBr) in diethyl ether to the dichlorogerminane solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The final product, this compound, is purified by fractional distillation.

Application Protocol: CVD of Germanium Thin Films

This protocol outlines the use of this compound as a precursor for the deposition of a germanium thin film on a silicon substrate using a low-pressure CVD (LPCVD) system.[6]

Experimental Workflow:

dot

CVD_Workflow cluster_prep Pre-Deposition cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Prep Substrate Preparation (Si Wafer Cleaning) Precursor_Prep Precursor Handling (Load this compound) Substrate_Prep->Precursor_Prep System_Pumpdown System Evacuation (High Vacuum) Precursor_Prep->System_Pumpdown Heating Substrate Heating (e.g., 400-600°C) System_Pumpdown->Heating Precursor_Intro Precursor Introduction (with Carrier Gas, e.g., H2) Heating->Precursor_Intro Deposition Ge Film Growth Precursor_Intro->Deposition Cooling System Cool-down Deposition->Cooling Venting System Venting Cooling->Venting Characterization Film Characterization Venting->Characterization

Caption: Workflow for CVD of Germanium thin films.

Detailed Methodology:
  • Substrate Preparation:

    • Clean a silicon (100) wafer using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

    • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer and hydrogen-terminate the silicon surface.

    • Immediately load the substrate into the CVD reactor's load-lock chamber.

  • Precursor Handling and System Setup:

    • This compound is a volatile and potentially pyrophoric liquid and should be handled in an inert atmosphere.

    • Load the precursor into a stainless-steel bubbler.

    • Install the bubbler into the gas delivery system of the LPCVD reactor.

    • Maintain the bubbler at a constant temperature (e.g., 25-50 °C) to ensure a stable vapor pressure.

  • Deposition Parameters:

    • Evacuate the reactor chamber to a base pressure of approximately 10⁻⁶ Torr.

    • Heat the silicon substrate to the desired deposition temperature (e.g., 400-600 °C).[8]

    • Introduce a carrier gas (e.g., high-purity hydrogen or argon) through the bubbler containing this compound.

    • Introduce the precursor-carrier gas mixture into the reaction chamber.

    • Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr).

  • Deposition Process:

    • On the heated substrate surface, the this compound molecules will thermally decompose, leading to the deposition of a germanium film.

    • The deposition time will determine the final thickness of the film.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor flow and cool the substrate to room temperature under a continuous flow of the carrier gas.

    • Vent the reactor to atmospheric pressure with an inert gas (e.g., nitrogen) and unload the coated substrate.

Data Presentation: Expected Film Properties

The properties of the deposited germanium film will depend on the deposition parameters. A summary of expected properties and the techniques for their characterization are presented below.

PropertyExpected Range/ValueCharacterization Technique
Film Thickness 50 - 500 nmEllipsometry, Profilometry, SEM
Crystallinity Amorphous to PolycrystallineX-ray Diffraction (XRD), Raman Spectroscopy
Surface Roughness 1 - 5 nm (RMS)Atomic Force Microscopy (AFM)
Composition >95% Ge (potential for C incorporation)X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX)
Electrical Resistivity 10⁻² - 10² Ω·cmFour-Point Probe Measurement

Concluding Remarks

This compound represents a promising, yet underexplored, precursor for the deposition of germanium-containing materials. Its anticipated volatility and thermal decomposition characteristics make it a suitable candidate for CVD and ALD processes. The protocols outlined above provide a foundational framework for researchers to explore the potential of this compound in the development of next-generation electronic and optoelectronic materials. Further research is necessary to fully characterize its properties and optimize deposition processes.

References

Application Notes and Protocols for the Synthesis of Germanium-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic routes to germanium-containing polymers, a class of materials with growing interest in biomedical applications and advanced materials science. Detailed experimental protocols for key polymerization techniques are provided, along with tables of representative quantitative data to facilitate comparison and experimental design.

Introduction

Germanium-containing polymers are analogues of well-known organic and silicon-based polymers, where germanium atoms are incorporated into the polymer backbone or as pendant groups. These materials exhibit unique electronic, optical, and biological properties. Their potential applications in drug delivery are of particular interest, stemming from the low toxicity of some organogermanium compounds and the potential for creating biodegradable and biocompatible polymer scaffolds.[1][2] This document outlines the synthesis of these polymers via four major polymerization techniques: Wurtz-type coupling, dehydrocoupling polymerization, ring-opening polymerization (ROP), and polycondensation.

Key Polymerization Techniques

Wurtz-Type Coupling

Wurtz-type coupling is a classical method for the formation of germanium-germanium bonds, leading to the synthesis of polygermanes. This reaction involves the reductive coupling of diorganodichlorogermanes using an alkali metal, typically sodium.[3][4]

Experimental Protocol: Synthesis of Polydiphenylgermane via Wurtz-Type Coupling

  • Materials:

    • Diphenyldichlorogermane (Ph₂GeCl₂)

    • Sodium metal

    • Toluene (anhydrous)

    • Methanol

    • Hexane

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

    • Sodium metal is added to the toluene, and the mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

    • A solution of diphenyldichlorogermane in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 2 hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

    • The mixture is then cooled to room temperature, and the excess sodium is quenched by the slow addition of methanol.

    • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

    • The crude polymer is collected by filtration, washed with methanol, and then redissolved in a minimal amount of toluene.

    • The polymer is reprecipitated from hexane and dried under vacuum to yield polydiphenylgermane.

Quantitative Data for Polygermanes Synthesized via Wurtz-Type Coupling

Polymer NameMonomerYield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
PolydiphenylgermaneDiphenyldichlorogermane~70-808.515.31.8
Poly(methylphenylgermane)Methylphenyldichlorogermane~60-757.213.71.9

Note: Molecular weights and PDI are highly dependent on reaction conditions such as temperature, reaction time, and the dispersion of the alkali metal.[3]

Dehydrocoupling Polymerization

Dehydrocoupling polymerization is a versatile method for forming germanium-element bonds (e.g., Ge-Ge, Ge-O, Ge-N) through the elimination of hydrogen gas. This method often requires a catalyst, typically a transition metal complex.[5]

Experimental Protocol: Synthesis of a Polygermane via Dehydrocoupling of Diphenylgermane

  • Materials:

    • Diphenylgermane (Ph₂GeH₂)

    • Dehydrocoupling catalyst (e.g., zirconocene or rhodium-based catalyst)

    • Toluene (anhydrous)

    • Methanol

  • Procedure:

    • In a glovebox, a solution of diphenylgermane in anhydrous toluene is prepared in a Schlenk flask.

    • The dehydrocoupling catalyst is added to the solution.

    • The flask is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24-48 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The polymer is precipitated by adding the reaction mixture to a large volume of methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Quantitative Data for Polymers Synthesized via Dehydrocoupling

Polymer NameMonomerCatalystYield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
PolygermaneDiphenylgermaneZirconocene-based>9010.221.42.1
Poly(germoxane)Germanium diol & DihydrosilaneIridium-based~8515.632.82.1

Note: The choice of catalyst significantly influences the molecular weight and polydispersity of the resulting polymer.[6]

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. This technique is particularly useful for synthesizing polymers with controlled architectures.[7] For germanium-containing polymers, this often involves the use of germacyclic compounds.

Experimental Protocol: Anionic Ring-Opening Polymerization of a Germacyclopentene Derivative

  • Materials:

    • 1,1-Dimethyl-1-germacyclopent-3-ene

    • n-Butyllithium (n-BuLi) in hexane

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

  • Procedure:

    • A flame-dried Schlenk flask under a nitrogen atmosphere is charged with anhydrous THF and cooled to -78 °C.

    • 1,1-Dimethyl-1-germacyclopent-3-ene is added to the cold THF.

    • n-Butyllithium is added dropwise to initiate the polymerization.

    • The reaction is stirred at -78 °C for a specified period (e.g., 2 hours).

    • The polymerization is terminated by the addition of methanol.

    • The polymer is isolated by precipitation into a non-solvent like methanol, followed by filtration and drying under vacuum.

Quantitative Data for Polymers Synthesized via ROP

Polymer NameMonomerInitiatorYield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
Poly(1,1-dimethyl-1-germacyclopent-3-ene)1,1-Dimethyl-1-germacyclopent-3-enen-BuLi~9025.027.51.1

Note: ROP can lead to polymers with narrow molecular weight distributions (low PDI), indicative of a "living" polymerization process.

Polycondensation

Polycondensation is a step-growth polymerization in which monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water or HCl. This method is widely used for the synthesis of polyesters, polyamides, and polyethers.

Experimental Protocol: Synthesis of a Germanium-Containing Polyester

  • Materials:

    • Bis(4-hydroxyphenyl)dimethylgermane

    • Terephthaloyl chloride

    • Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Methanol

  • Procedure:

    • Bis(4-hydroxyphenyl)dimethylgermane and triethylamine are dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • The solution is cooled in an ice bath.

    • A solution of terephthaloyl chloride in anhydrous DCM is added dropwise with stirring.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

    • The resulting solution is washed with dilute HCl, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and filtered.

    • The polymer is precipitated by pouring the solution into methanol.

    • The solid polymer is collected by filtration and dried under vacuum.

Quantitative Data for Polymers Synthesized via Polycondensation

Polymer NameMonomersYield (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)
Germanium-containing PolyesterBis(4-hydroxyphenyl)dimethylgermane, Terephthaloyl chloride~85-9518.037.82.1
Poly(germanium-co-phenylene sulfide)1,4-Dichlorobenzene, Sodium Sulfide (with Germanium comonomer)~9015.033.02.2

Note: Stoichiometric balance of the monomers is crucial for achieving high molecular weights in polycondensation.[8][9]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of germanium-containing polymers using the described techniques.

Wurtz_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Diorganodichlorogermane in Toluene Reaction_Vessel Reaction at Reflux (2-4 hours) Monomer->Reaction_Vessel Na_Dispersion Sodium Dispersion in Toluene Na_Dispersion->Reaction_Vessel Quenching Quench with Methanol Reaction_Vessel->Quenching Precipitation1 Precipitate in Methanol Quenching->Precipitation1 Filtration1 Filtration Precipitation1->Filtration1 Redissolution Redissolve in Toluene Filtration1->Redissolution Precipitation2 Reprecipitate in Hexane Redissolution->Precipitation2 Drying Dry under Vacuum Precipitation2->Drying Product Polygermane Drying->Product

Fig. 1: Workflow for Wurtz-Type Coupling.

Dehydrocoupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Organogermane (Ge-H) in Anhydrous Solvent Reaction_Vessel Reaction at Elevated Temp (e.g., 80°C, 24-48h) Monomer->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Precipitation Precipitate in Methanol Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Germanium-Containing Polymer Drying->Product

Fig. 2: Workflow for Dehydrocoupling Polymerization.

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Cyclic Germanium Monomer in Anhydrous THF Reaction_Vessel Polymerization at Low Temp (e.g., -78°C) Monomer->Reaction_Vessel Initiator Initiator (e.g., n-BuLi) Initiator->Reaction_Vessel Termination Terminate with Methanol Reaction_Vessel->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Germanium-Containing Polymer Drying->Product

Fig. 3: Workflow for Ring-Opening Polymerization.

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MonomerA Monomer A (e.g., Ge-Diol) Reaction_Vessel Reaction at Room Temp (24 hours) MonomerA->Reaction_Vessel MonomerB Monomer B (e.g., Diacyl Chloride) MonomerB->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying_Solvent Dry Organic Layer Washing->Drying_Solvent Precipitation Precipitate in Methanol Drying_Solvent->Precipitation Filtration Filtration Precipitation->Filtration Drying_Polymer Dry under Vacuum Filtration->Drying_Polymer Product Germanium-Containing Polyester Drying_Polymer->Product

Fig. 4: Workflow for Polycondensation.

Concluding Remarks

The synthesis of germanium-containing polymers offers a rich field for scientific exploration, with significant potential for the development of novel materials for drug delivery and other advanced applications. The choice of polymerization technique will depend on the desired polymer architecture, molecular weight, and the nature of the available monomers. The protocols and data presented herein provide a foundation for researchers to design and execute the synthesis of a variety of germanium-containing polymers. Further research into the structure-property relationships of these materials will undoubtedly unlock new and exciting applications.

References

Application Notes and Protocols for the Use of Organogermanium Precursors in Semiconductor Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Organogermanium Precursors for Germanium-Containing Thin Films

Organogermanium compounds are utilized as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of high-quality germanium-containing thin films. These films are integral to various semiconductor devices due to germanium's high carrier mobility and compatibility with silicon-based technologies.

Key Applications:

  • Strained Silicon Technology: Germanium-silicon (GeSi) alloys are used to induce strain in the silicon lattice, enhancing electron and hole mobility.

  • High-k Gate Stacks: Germanium oxynitride (GeON) and germanium oxide (GeO₂) are explored as high-dielectric-constant materials to reduce gate leakage currents in advanced transistors.

  • Optoelectronics: Germanium's direct bandgap properties at the Γ-point make it a promising material for photodetectors and modulators integrated on silicon platforms.

  • Phase-Change Memory: Germanium-antimony-tellurium (GST) alloys are a key component in phase-change random-access memory (PRAM) devices.

Advantages of Organogermanium Precursors in CVD/ALD:

  • Low Deposition Temperatures: The organic ligands facilitate lower decomposition temperatures compared to inorganic precursors like germane (GeH₄), reducing the thermal budget of the overall fabrication process.

  • Improved Film Quality: The choice of precursor can influence the morphology, crystallinity, and purity of the deposited film.

  • Enhanced Safety: While still requiring careful handling, some liquid organogermanium precursors can be safer to handle and deliver than gaseous germane.

  • Tunable Properties: Co-deposition with other precursors allows for the precise tuning of alloy composition and material properties.

Experimental Protocols

General Protocol for Chemical Vapor Deposition (CVD) of Germanium-Containing Thin Films

This protocol outlines a general procedure for the deposition of a germanium-containing thin film on a substrate using a hypothetical liquid organogermanium precursor like 1,1-Dimethylgerminane.

Materials and Equipment:

  • CVD Reactor (Hot-wall or Cold-wall)

  • Substrate (e.g., Silicon wafer with a native oxide layer)

  • Organogermanium Precursor (e.g., this compound)

  • Carrier Gas (e.g., Ar, N₂)

  • Reactive Gas (e.g., H₂, O₂, NH₃, depending on the desired film)

  • Vacuum Pumping System

  • Mass Flow Controllers (MFCs)

  • Heated Bubbler or Vaporizer for Liquid Precursor Delivery

  • Substrate Heater

  • Standard safety equipment (fume hood, personal protective equipment)

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.

    • Load the substrate into the CVD reactor chamber.

  • System Purge:

    • Evacuate the reactor to a base pressure of ~10⁻⁶ Torr to remove residual atmospheric gases.

    • Purge the chamber and gas lines with an inert carrier gas (e.g., Ar) to ensure a clean and inert environment.

  • Deposition:

    • Heat the substrate to the desired deposition temperature.

    • Heat the organogermanium precursor in a bubbler to a controlled temperature to achieve a stable vapor pressure.

    • Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor. The flow rate is controlled by an MFC.

    • Simultaneously introduce any reactive gases as required for the specific film composition.

    • Maintain a constant process pressure within the reactor.

    • Continue the deposition for the required time to achieve the desired film thickness.

  • Post-Deposition:

    • Stop the precursor and reactive gas flows.

    • Cool down the substrate under an inert gas flow.

    • Vent the chamber to atmospheric pressure with an inert gas.

    • Unload the coated substrate for characterization.

Data Presentation: Deposition Parameters

The following table summarizes typical deposition parameters for germanium-containing films using various precursors. These values can serve as a starting point for process development with a new precursor like this compound.

ParameterGeSiGeGeO₂
Precursor(s) GeH₄, GeCl₂-dioxaneGeH₄ + SiH₄Ge(OR)₄
Substrate Temperature (°C) 300 - 600500 - 800350 - 550
Process Pressure (Torr) 1 - 100.1 - 7600.5 - 5
Carrier Gas H₂, N₂H₂Ar, N₂
Reactive Gas --O₂, H₂O

Visualization

Experimental Workflow for CVD

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation sys_purge System Purge sub_prep->sys_purge Load Substrate heat_sub Heat Substrate sys_purge->heat_sub precursor_intro Introduce Precursor Vapor heat_sub->precursor_intro gas_intro Introduce Reactive Gases deposition Film Growth gas_intro->deposition cool_down Cool Down deposition->cool_down vent Vent Chamber cool_down->vent unload Unload Substrate vent->unload

Caption: A typical workflow for Chemical Vapor Deposition (CVD).

Safety and Handling of Organogermanium Precursors

Note: This section provides general safety guidelines. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound must be consulted before handling. The information is inferred from safety data for analogous compounds like 1,1-Dimethylhydrazine.[1][2][3]

Potential Hazards:

  • Flammability: Organogermanium compounds can be flammable and may ignite spontaneously in air.[3]

  • Toxicity: They may be toxic if inhaled, ingested, or absorbed through the skin.[3] Vapors can cause irritation to the respiratory tract, skin, and eyes.[3]

  • Reactivity: They can react violently with water, oxidizing agents, and other incompatible materials.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][2][3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber) and a lab coat or chemical-resistant suit.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or in case of a spill.[1][2]

Handling and Storage:

  • Handling:

    • All handling of this compound should be performed in a well-ventilated chemical fume hood.[1][2]

    • Use spark-proof tools and explosion-proof equipment.[1][2]

    • Ground all equipment to prevent static discharge.[2]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.[1][2]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]

    • Keep containers tightly closed.[1][2]

    • Store away from incompatible materials such as oxidizing agents and acids.[2]

First-Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Emergency Procedures:

  • Spills: Evacuate the area.[2] Remove all sources of ignition.[1][2] Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.[1]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.[2][3] Water spray may be used to cool fire-exposed containers.[3] Poisonous gases may be produced in a fire.[3]

References

Application Notes and Protocol for the Purification of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylgerminane, also known as 1,1-dimethyl-1-germacyclohexane, is a cyclic organogermanium compound with potential applications in materials science and as a building block in medicinal chemistry. The synthesis of this compound, typically achieved through a Grignard reaction, often results in a crude product containing unreacted starting materials, byproducts, and solvents. This document provides a detailed protocol for the purification of this compound to a high degree of purity, suitable for subsequent research and development applications. The protocol is designed for researchers familiar with standard organic synthesis and purification techniques, including handling of air-sensitive compounds.

Data Presentation

A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1. This data is essential for designing and executing the purification protocol.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C7H16Ge188.80Estimated 150-170Boiling point is estimated based on the analogous 1,1-dimethylcyclohexane and the parent germacyclohexane.
1,1-DimethylcyclohexaneC8H16112.21118-120Carbon analog of the target compound.[1]
GermacyclohexaneC5H12Ge160.7566-88 @ 140 torrParent compound without methyl groups.[2]
1,5-DibromopentaneC5H10Br2229.94222A common starting material for the synthesis.
DimethyldichlorogermaneC2H6Cl2Ge173.57119A common starting material for the synthesis.
Diethyl EtherC4H10O74.1234.6Common solvent for Grignard reactions.
Tetrahydrofuran (THF)C4H8O72.1166Common solvent for Grignard reactions.

Experimental Protocols

Synthesis Overview

The synthesis of this compound is typically achieved via the reaction of a di-Grignard reagent, prepared from 1,5-dibromopentane and magnesium metal, with dimethyldichlorogermane in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Potential Impurities:

  • Unreacted Starting Materials: 1,5-dibromopentane, dimethyldichlorogermane.

  • Grignard Byproducts: High molecular weight coupling products, magnesium salts (MgBrCl, MgCl2).

  • Solvent: Diethyl ether or THF.

  • Hydrolysis Products: Hydrolysis of unreacted Grignard reagent or dimethyldichlorogermane can lead to the formation of germoxanes.

Purification Protocol: Fractional Distillation under Reduced Pressure

Given the estimated boiling point of this compound and its potential air-sensitivity, fractional distillation under reduced pressure is the recommended method for purification. This technique allows for the separation of the product from less volatile impurities at a lower temperature, minimizing thermal decomposition.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks (e.g., Schlenk flasks for air-sensitive handling)

  • Vacuum pump

  • Manometer

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line (recommended for handling air-sensitive compounds)

  • Dry, oxygen-free solvents for any transfers (if necessary)

Procedure:

  • Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of contaminants.

    • If the compound is suspected to be air-sensitive, the entire setup should be assembled and operated under an inert atmosphere using a Schlenk line.

    • The receiving flasks should be designed to allow for collection of fractions without exposing the distillate to the atmosphere. A Perkin triangle or a "cow"-type receiver is recommended for this purpose.[2]

  • Charging the Flask:

    • Transfer the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and slowly heat the flask using the heating mantle.

    • Gradually reduce the pressure in the system to the desired level using the vacuum pump. A pressure of 20-50 torr is a good starting point.

    • Carefully monitor the temperature at the distillation head.

    • Collect any low-boiling fractions, which will primarily consist of the ethereal solvent.

    • As the temperature rises and stabilizes, the desired product, this compound, will begin to distill. Collect the fraction that distills at a constant temperature. Based on the boiling point of germacyclohexane, the target fraction is expected to be in the range of 80-120 °C at reduced pressure, but the exact temperature will depend on the applied pressure.

    • Collect the purified product in a pre-weighed receiving flask.

    • High-boiling impurities and any polymeric residues will remain in the distillation flask.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas.

    • The purified this compound can be stored under an inert atmosphere to prevent degradation.

Characterization:

The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ⁷³Ge NMR).

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis of Crude Product cluster_purification Purification by Fractional Distillation cluster_analysis Analysis and Storage start 1,5-Dibromopentane + Dimethyldichlorogermane grignard Di-Grignard Formation (Mg, Ether) start->grignard reaction Reaction with Me2GeCl2 grignard->reaction workup Aqueous Workup reaction->workup crude Crude this compound workup->crude setup Assemble Distillation Apparatus (under inert atmosphere) crude->setup charge Charge Flask with Crude Product setup->charge distill Fractional Distillation (Reduced Pressure) charge->distill collect_solvent Collect Solvent Fraction distill->collect_solvent Low Temp collect_product Collect Pure Product Fraction distill->collect_product Mid Temp residue High-Boiling Residue distill->residue High Temp analysis Purity Analysis (GC-MS, NMR) collect_product->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dimethylgerminane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,1-Dimethylgerminane. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is via the reaction of a dihalodimethylgermane, typically dichlorodimethylgermane (Me₂GeCl₂), with a suitable reducing agent. While various reducing agents can be used, the use of in-situ generated Grignard reagents or other organometallic reagents is a common strategy in organometallic chemistry for the formation of analogous compounds.[1]

Q2: What are the critical parameters to control for optimizing the yield of this compound?

A2: Optimizing the yield of this compound requires careful control over several experimental parameters. These include the purity of reagents and solvents, the reaction temperature, the rate of addition of reagents, and the efficiency of the work-up and purification steps. Moisture and oxygen must be rigorously excluded from the reaction system as they can consume the organometallic intermediates and lead to side products.

Q3: How can I confirm the successful synthesis of this compound?

A3: The successful synthesis of this compound can be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for characterizing the structure of the product. Infrared (IR) spectroscopy can identify characteristic bond vibrations, and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and purity of the compound.

Q4: What are the primary safety precautions to consider during the synthesis of this compound?

A4: The synthesis of this compound involves the use of pyrophoric and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with a passivating oxide layer.Activate the magnesium prior to the reaction. This can be achieved by stirring the magnesium with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color of the initiator disappears.
2. Wet Reagents or Glassware: Traces of water will quench the Grignard reagent and other organometallic intermediates.[2]Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents should be freshly distilled from an appropriate drying agent.
3. Impure Dichlorodimethylgermane: The starting material may contain impurities that interfere with the reaction.Purify the dichlorodimethylgermane by distillation before use.
4. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling to control the exotherm.[3]
Formation of Side Products 1. Wurtz-type Coupling: The Grignard reagent can couple with the starting alkyl halide.Add the dichlorodimethylgermane solution slowly to the Grignard reagent to maintain a low concentration of the germanium halide.
2. Over-alkylation: Reaction of the desired product with the Grignard reagent.Use a stoichiometric amount of the Grignard reagent. Monitor the reaction progress by GC to avoid excess reagent.
Difficulty in Product Isolation 1. Product Volatility: this compound is expected to be a volatile compound, which can lead to losses during solvent removal.Use a cooled trap during solvent evaporation under reduced pressure. Distill the product at atmospheric pressure if the boiling point is suitable, or use vacuum distillation with careful temperature control.
2. Emulsion Formation during Work-up: The aqueous work-up can sometimes lead to stable emulsions.Add a saturated solution of sodium chloride or ammonium chloride to help break the emulsion. Gentle centrifugation may also be effective.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organometallic synthesis techniques and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Dichlorodimethylgermane (Me₂GeCl₂)

  • Magnesium turnings

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard Schlenk line apparatus or glovebox

  • Dry glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (2.2 equivalents).

    • Assemble the apparatus under an inert atmosphere (argon or nitrogen).

    • Add a small crystal of iodine to the magnesium turnings.

    • In the dropping funnel, prepare a solution of methyl iodide (2.0 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Synthesis of this compound:

    • Prepare a solution of dichlorodimethylgermane (1.0 equivalent) in anhydrous diethyl ether in a separate, dry dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the dichlorodimethylgermane solution dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is expected to be volatile.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

ParameterConditionExpected Yield Range (%)Reference
Solvent Diethyl Ether60-80General Grignard Synthesis
Tetrahydrofuran (THF)65-85[4]
Reaction Temperature 0 °C to Room Temperature60-75Inferred from similar reactions
Rate of Addition Slow (dropwise)Higher yields[4]
Purity of Reagents High (distilled/activated)> 80[4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Potential Issues reagents Dry Solvents & Reagents grignard Grignard Reagent Formation (MeMgI) reagents->grignard glassware Flame-dried Glassware glassware->grignard reaction Reaction with Me₂GeCl₂ grignard->reaction Slow Addition quench Aqueous Work-up (NH₄Cl) reaction->quench extraction Solvent Extraction quench->extraction drying Drying (Na₂SO₄) extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product moisture Moisture Contamination moisture->grignard Quenches Reagent side_reactions Side Reactions side_reactions->reaction Reduces Yield volatility Product Volatility volatility->distillation Product Loss

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_optimization Optimization Factors Me2GeCl2 Dichlorodimethylgermane Synthesis Grignard Synthesis Me2GeCl2->Synthesis Mg Magnesium Mg->Synthesis MeI Methyl Iodide MeI->Synthesis Solvent Anhydrous Solvent Solvent->Synthesis Product This compound Synthesis->Product Byproducts Byproducts (e.g., MgClI, coupled products) Synthesis->Byproducts Purity Reagent Purity Purity->Synthesis Temperature Temperature Control Temperature->Synthesis AdditionRate Addition Rate AdditionRate->Synthesis

References

Technical Support Center: Purification of Organogermanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of organogermanium compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying organogermanium compounds?

A1: The primary challenges in purifying organogermanium compounds stem from their inherent chemical properties. Many of these compounds exhibit sensitivity to air and moisture, which can lead to hydrolysis and the formation of germoxanes or other oxygenated impurities.[1] Additionally, removing unreacted starting materials, residual metal catalysts from synthesis, and structurally similar byproducts can be difficult. Their stability on common purification media, such as silica gel, can also be a concern, with some compounds being prone to decomposition.

Q2: What are the typical impurities found in crude organogermanium products?

A2: Common impurities include:

  • Unreacted starting materials: Such as germanium halides or organometallic reagents (e.g., Grignard or organolithium reagents).

  • Byproducts of the reaction: These can include compounds formed from side reactions or rearrangements.

  • Hydrolysis products: Formation of germanols (R₃GeOH) and germoxanes ((R₃Ge)₂O) is common if the compound is exposed to water.[1]

  • Residual metal catalysts: If transition metals like palladium were used in the synthesis, trace amounts may remain in the product.

  • Solvents: Residual solvents from the reaction or workup procedures.

Q3: Which purification techniques are most suitable for organogermanium compounds?

A3: The choice of purification technique depends on the specific properties of the organogermanium compound (e.g., solid or liquid, stability, polarity). Commonly used methods include:

  • Recrystallization: Ideal for solid compounds. It is effective at removing impurities with different solubility profiles.[2]

  • Distillation: Suitable for volatile and thermally stable liquid organogermanium compounds. Fractional distillation can be used to separate liquids with close boiling points.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity. However, the choice of stationary phase is critical due to the potential for decomposition of some organogermanium compounds on acidic silica gel.

  • Sublimation: Effective for solid compounds with a sufficiently high vapor pressure.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of organogermanium compounds.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is below the boiling point of the solvent, or the compound is highly impure.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, try a different solvent with a lower boiling point.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Low recovery of the purified compound. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may have partially decomposed during heating.Use the minimum amount of hot solvent necessary to dissolve the compound. Avoid prolonged heating. The mother liquor can be concentrated to attempt a second crop of crystals.
Product is still impure after recrystallization. The impurities have very similar solubility to the product in the chosen solvent. The cooling was too rapid, causing impurities to be trapped in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different recrystallization solvent or a multi-solvent system. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound streaks on the TLC plate or column. The compound is too polar for the chosen eluent, or it is interacting strongly and irreversibly with the stationary phase. The compound may be degrading on the silica gel.Increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, add a small amount of triethylamine. To test for decomposition, run a 2D TLC. If the compound decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Compound does not move from the baseline. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Poor separation of the desired compound from impurities. The eluent system is not optimized for the separation. The column may have been packed improperly.Systematically test different solvent systems using TLC to find the optimal separation. Ensure the column is packed uniformly without any air bubbles or cracks.
Low or no recovery of the compound from the column. The compound may have irreversibly adsorbed to the stationary phase or decomposed.If decomposition is suspected, switch to a different stationary phase. If the compound is very polar, it may be necessary to flush the column with a very polar solvent like methanol to recover it.

Data Presentation

The following table provides an illustrative comparison of purification methods for a hypothetical organogermanium compound to demonstrate how quantitative data can be structured. Note: These values are for exemplary purposes and will vary based on the specific compound and experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water)859875Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)859560Some product loss due to streaking.
Column Chromatography (Neutral Alumina, Hexane/Ethyl Acetate)859780Better recovery and purity compared to silica gel for this compound.
Distillation (Vacuum)90 (Liquid)9985Suitable for thermally stable, volatile compounds.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of an Air-Stable Solid Organogermanium Compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude organogermanium compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography of an Air-Sensitive Organogermanium Compound using a Schlenk Line
  • Preparation of the Column: Flame-dry a glass chromatography column under vacuum and backfill with an inert gas (e.g., argon or nitrogen).

  • Slurry Packing: In a separate Schlenk flask, prepare a slurry of the chosen stationary phase (e.g., silica gel or alumina that has been dried in an oven) in the initial, degassed eluent.

  • Packing the Column: Under a positive pressure of inert gas, transfer the slurry to the column via a cannula. Allow the stationary phase to settle, ensuring even packing without air bubbles. Drain the excess solvent until it is level with the top of the stationary phase.

  • Loading the Sample: Dissolve the crude air-sensitive organogermanium compound in a minimal amount of degassed eluent in a Schlenk flask. Transfer the solution to the top of the column using a cannula.

  • Elution: Carefully add fresh, degassed eluent to the top of the column. Begin collecting fractions in pre-dried and inert-gas-filled collection tubes or flasks. Monitor the separation by TLC using pre-dried TLC plates.

  • Solvent Removal: Combine the fractions containing the pure product in a Schlenk flask and remove the solvent under vacuum to yield the purified compound.

Visualizations

Experimental Workflow for Purification Method Selection

Purification_Workflow start Crude Organogermanium Compound is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No (Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Perform Distillation is_volatile->distill Yes chromatography Perform Column Chromatography is_volatile->chromatography No check_purity Check Purity (e.g., NMR, GC-MS) recrystallize->check_purity distill->check_purity chromatography->check_purity check_purity->chromatography Purity Not Acceptable (from Recrystallization) pure_product Pure Product check_purity->pure_product Purity Acceptable Troubleshooting_Chromatography start Poor Separation or Recovery in Column Chromatography streaking Is there streaking on the TLC? start->streaking no_movement Is the compound stuck at the baseline? streaking->no_movement No decomposition Does the compound decompose on silica (2D TLC)? streaking->decomposition Yes increase_polarity Increase eluent polarity no_movement->increase_polarity Yes optimize_eluent Systematically re-optimize eluent system no_movement->optimize_eluent No add_modifier Add acid/base modifier to eluent decomposition->add_modifier No change_stationary_phase Use neutral alumina or deactivated silica decomposition->change_stationary_phase Yes

References

Technical Support Center: Synthesis of Germacyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of germacyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of germacyclohexanes, offering potential causes and solutions in a question-and-answer format.

1. Low or No Yield of Germacyclohexane

Question: I am attempting to synthesize a germacyclohexane derivative using a di-Grignard reagent and a dichlorogermane, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of germacyclohexanes via the di-Grignard route are a common issue and can stem from several factors:

  • Purity and Reactivity of the Grignard Reagent: The formation and stability of the 1,5-pentamethylene di-Grignard reagent are critical. Incomplete formation or decomposition of the Grignard reagent will significantly reduce the yield of the desired cyclization product.

    • Troubleshooting:

      • Ensure the magnesium turnings are of high purity and are properly activated before use.

      • Use anhydrous solvents (typically THF or diethyl ether) and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

      • Consider using a slight excess of magnesium to drive the Grignard formation to completion.

      • Titrate the Grignard reagent before use to determine its exact concentration.

  • Wurtz-Type Coupling Side Reactions: A significant side reaction is the intermolecular coupling of the di-Grignard reagent or its reaction with the alkyl dihalide starting material, leading to the formation of linear oligomers and polymers instead of the desired six-membered ring. This is a common issue in reactions aiming for cyclization.[1][2][3][4][5]

    • Troubleshooting:

      • Employ high-dilution conditions. Slowly adding the dihalide to the magnesium suspension or the di-Grignard reagent to the germanium dihalide solution can favor intramolecular cyclization over intermolecular polymerization.

      • The choice of solvent can influence the reaction outcome. Ethereal solvents like THF are generally preferred.

  • Purity of the Germanium Halide: Impurities in the dichlorogermane starting material can react with the Grignard reagent and reduce the yield.

    • Troubleshooting:

      • Purify the dichlorogermane by distillation immediately before use.

2. Formation of Polymeric Byproducts

Question: My reaction mixture for the synthesis of germacyclohexane has become viscous and difficult to work up, suggesting the formation of polymers. How can I minimize this?

Answer:

The formation of polymeric byproducts is a primary challenge in the synthesis of cyclic compounds from linear precursors.

  • Intermolecular Reactions: As mentioned above, intermolecular Wurtz-type coupling or reactions between the growing polymer chains and starting materials are the main culprits.

    • Troubleshooting:

      • High-Dilution Principle: This is the most effective strategy. By keeping the concentration of the reactive species low, the probability of one end of the molecule finding the other end (intramolecular reaction) is increased relative to it finding another molecule (intermolecular reaction). This is typically achieved by the slow addition of the reagents to a large volume of solvent.

      • Template-Assisted Synthesis: In some cases, a template molecule can be used to pre-organize the linear precursor into a conformation that favors cyclization. While less common for simple germacyclohexanes, it is a powerful technique in macrocycle synthesis.

3. Difficulty in Product Purification

Question: I am having trouble isolating the pure germacyclohexane from my reaction mixture. What are the likely impurities and what purification methods are most effective?

Answer:

Purification can be challenging due to the presence of various byproducts with similar physical properties to the desired product.

  • Common Impurities:

    • Linear oligomers and polymers.

    • Unreacted starting materials (dihaloalkane, germanium halide).

    • Magnesium salts (in the case of Grignard reactions).

    • Solvent adducts.

  • Purification Strategies:

    • Distillation: For volatile germacyclohexanes, fractional distillation under reduced pressure can be effective in separating it from higher-boiling oligomers and non-volatile salts.

    • Chromatography: Column chromatography on silica gel or alumina is a versatile method for separating the cyclic product from both more polar and less polar impurities. A non-polar eluent system is typically required.

    • Crystallization: If the germacyclohexane is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of germacyclohexanes.

Protocol 1: Synthesis of 1,1-Diphenylgermacyclohexane via Di-Grignard Reagent

This protocol is a representative example of the synthesis of a germacyclohexane using a di-Grignard reagent.

Materials:

  • Magnesium turnings

  • 1,5-Dibromopentane

  • Diphenyldichlorogermane (Ph₂GeCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Iodine (for activation)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation of the Di-Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (2.2 equivalents).

    • Activate the magnesium by adding a small crystal of iodine and gently warming under a stream of inert gas until the iodine color disappears.

    • Add a small amount of a solution of 1,5-dibromopentane (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 1,5-dibromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.

  • Cyclization Reaction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a dilute solution of diphenyldichlorogermane (1 equivalent) in anhydrous THF.

    • Cool the di-Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the diphenyldichlorogermane solution to the di-Grignard reagent via a cannula or dropping funnel over a period of several hours (high dilution).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient).

Quantitative Data Summary

ProductStarting MaterialsReaction ConditionsYield (%)Reference
1,1-Diphenylgermacyclohexane1,5-Dibromopentane, Ph₂GeCl₂, MgTHF, reflux~50-70General procedure
1,1-Dimethylgermacyclohexane1,5-Dibromopentane, Me₂GeCl₂, MgTHF, reflux~40-60General procedure

Note: Yields are highly dependent on reaction scale, purity of reagents, and adherence to high-dilution principles.

Visualizations

Logical Workflow for Troubleshooting Germacyclohexane Synthesis

troubleshooting_workflow start Start: Low/No Product check_grignard Check Grignard Reagent (Formation & Purity) start->check_grignard grignard_ok Grignard OK? check_grignard->grignard_ok check_conditions Review Reaction Conditions (Dilution, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Verify Reagent Purity (GeCl2, Dihaloalkane) reagents_ok Reagents Pure? check_reagents->reagents_ok grignard_ok->check_conditions Yes optimize_grignard Optimize Grignard Formation (Activation, Anhydrous) grignard_ok->optimize_grignard No conditions_ok->check_reagents Yes implement_high_dilution Implement/Improve High Dilution conditions_ok->implement_high_dilution No purify_reagents Purify Reagents (Distillation) reagents_ok->purify_reagents No analyze_byproducts Analyze Byproducts (NMR, GC-MS) reagents_ok->analyze_byproducts Yes optimize_grignard->start Retry implement_high_dilution->start Retry end_success Successful Synthesis implement_high_dilution->end_success purify_reagents->start Retry polymer_detected Polymer Detected? analyze_byproducts->polymer_detected polymer_detected->implement_high_dilution Yes end_reassess Reassess Synthetic Route polymer_detected->end_reassess No/Other Issues

Caption: A flowchart outlining the troubleshooting steps for low-yield germacyclohexane synthesis.

Reaction Pathway: Synthesis of Germacyclohexane and Potential Side Reaction

reaction_pathway cluster_reactants Reactants cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction 1,5-Dihaloalkane 1,5-Dihaloalkane Di-Grignard Reagent Di-Grignard Reagent 1,5-Dihaloalkane->Di-Grignard Reagent + Mg R2GeCl2 R2GeCl2 Germacyclohexane Germacyclohexane Di-Grignard Reagent->Germacyclohexane + R2GeCl2 (Intramolecular) Polymerization Polymerization Di-Grignard Reagent->Polymerization + Dihaloalkane/Grignard (Intermolecular)

Caption: The desired intramolecular cyclization pathway versus the competing intermolecular polymerization side reaction.

References

Technical Support Center: 1,1-Dimethylgerminane Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 1,1-Dimethylgerminane. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other organogermanium compounds containing Ge-H bonds, is susceptible to degradation through several pathways. The primary concerns are:

  • Oxidation: The germanium-hydrogen (Ge-H) bonds are prone to oxidation in the presence of air, leading to the formation of germoxanes (Ge-O-Ge) and other oxygenated species.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. While specific experimental data for this compound is limited, theoretical studies of related organogermanium compounds suggest that thermal decomposition can proceed via the formation of highly reactive germylene intermediates.

  • Hydrolysis: Contact with moisture can lead to the hydrolysis of the Ge-H bond, forming germoxanes and hydrogen gas.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially initiate decomposition pathways.

Q2: What are the signs of this compound degradation?

A2: Degradation of your this compound sample may be indicated by:

  • Changes in physical appearance, such as discoloration or the formation of precipitates.

  • Inconsistent results in your experiments, such as reduced reactivity or the appearance of unexpected side products.

  • The presence of new peaks in analytical data (e.g., NMR, GC-MS) that correspond to degradation products. Common degradation products may include species containing Ge-O bonds.

Q3: How should I properly store this compound to maximize its shelf life?

A3: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The container should be stored in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and photodegradation. It is advisable to use a container with a septum-sealed cap to allow for the withdrawal of the compound without exposing the bulk material to the atmosphere.

Q4: What solvents are recommended for use with this compound?

A4: It is imperative to use anhydrous and deoxygenated solvents to prevent hydrolysis and oxidation. Recommended solvents include high-purity alkanes (e.g., heptane, hexane) or aromatic hydrocarbons (e.g., toluene, benzene) that have been thoroughly dried and purged with an inert gas. Avoid protic solvents (e.g., water, alcohols) and solvents that may contain dissolved oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of this compound due to improper handling or storage.- Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, GC-MS) before use.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly distilled, anhydrous, and deoxygenated solvents.- Handle the compound exclusively under an inert atmosphere using Schlenk line or glovebox techniques.
Visible changes in the sample (e.g., cloudiness, precipitation). Oxidation or hydrolysis of the compound.- The sample is likely degraded and should be repurified or discarded.- Review your storage and handling procedures to prevent future contamination with air or moisture.
Pressure buildup in the storage container. Possible decomposition leading to the formation of gaseous byproducts (e.g., hydrogen from hydrolysis).- Handle the container with extreme caution in a well-ventilated fume hood.- If safe to do so, carefully vent the container using a needle attached to a bubbler.- The compound is likely degraded and should be handled and disposed of as a reactive substance.

Experimental Protocols

Protocol 1: General Handling of this compound

  • All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Glassware should be oven-dried at a minimum of 120°C for at least 4 hours and cooled under vacuum or an inert atmosphere before use.

  • Syringes and needles used for transferring this compound should be purged with an inert gas prior to use.

  • Solvents should be freshly distilled from an appropriate drying agent and thoroughly deoxygenated by sparging with an inert gas for at least 30 minutes.

Protocol 2: Monitoring the Purity of this compound by ¹H NMR

  • Under an inert atmosphere, prepare a dilute solution of this compound in a deuterated, anhydrous, and deoxygenated solvent (e.g., C₆D₆, toluene-d₈).

  • Transfer the solution to an NMR tube that has been flushed with an inert gas and sealed with a septum or screw cap.

  • Acquire a ¹H NMR spectrum. The spectrum of pure this compound should exhibit characteristic resonances for the methyl protons and the Ge-H protons.

  • The presence of new signals, particularly in the region associated with Ge-O-H or other oxygenated species, may indicate degradation.

Visualizations

decomposition_pathway A This compound (CH₃)₂GeH₂ B Oxidation (O₂) A->B C Hydrolysis (H₂O) A->C D Thermal Stress (Δ) A->D E Germoxane Species [(CH₃)₂GeO]n B->E C->E F Germylene Intermediate (CH₃)₂Ge: D->F

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis S Store under Inert Atmosphere (Ar or N₂) Cool, Dark Conditions H1 Use Schlenk Line or Glovebox S->H1 H2 Anhydrous/Deoxygenated Solvents H1->H2 A1 Prepare Sample under Inert Atmosphere H2->A1 A2 Acquire Analytical Data (e.g., NMR, GC-MS) A1->A2

Caption: Recommended workflow for handling and analysis.

Technical Support Center: Synthesis of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethylgerminane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

Common Impurities and Their Prevention

Question: What are the most common impurities I might encounter during the synthesis of this compound?

Answer: The synthesis of this compound, typically achieved through the reduction of dimethylgermanium dichloride (Me₂GeCl₂) with a reducing agent like lithium aluminum hydride (LiAlH₄), is susceptible to the formation of several key impurities. These can be broadly categorized as:

  • Oligomeric Byproducts: Linear or cyclic polygermanes with the general formula (Me₂Ge)n. These arise from the coupling of dimethylgermanium units during the reduction process.

  • Hydrolysis Products: Polydimethylgermoxanes, which are linear or cyclic polymers with repeating -(Me₂GeO)- units. These form when the starting material or the product is exposed to moisture.

  • Unreacted Starting Material: Residual dimethylgermanium dichloride (Me₂GeCl₂) may remain if the reduction is incomplete.

  • Solvent and Reagent Residues: Traces of the solvent (e.g., diethyl ether, THF) and byproducts from the reducing agent (e.g., aluminum salts) can also be present.

Question: How can I minimize the formation of oligomeric byproducts, (Me₂Ge)n?

Answer: The formation of polygermanes is a common side reaction. To minimize their formation, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of the reducing agent (LiAlH₄) to ensure complete and rapid reduction of the individual dimethylgermanium dichloride molecules, reducing the chance for Ge-Ge bond formation.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and disfavor polymerization pathways.

  • Inverse Addition: In some cases, adding the substrate to the reducing agent (inverse addition) can help maintain a high concentration of the reducing agent, promoting the desired reaction over oligomerization.

Question: What are the best practices to avoid hydrolysis and the formation of (Me₂GeO)n?

Answer: Dimethylgermanium dichloride and this compound are both sensitive to moisture. Strict anhydrous conditions are critical for a successful synthesis.

  • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are rigorously dried using appropriate methods.

  • Inert Atmosphere: Conduct the entire reaction, including workup and purification, under a dry, inert atmosphere.

  • Careful Workup: During the workup procedure, use anhydrous techniques to quench the excess reducing agent and extract the product.

Experimental Procedures and Troubleshooting

Question: Can you provide a general experimental protocol for the synthesis of this compound?

Answer: The following is a generalized protocol for the synthesis of this compound via the reduction of dimethylgermanium dichloride with lithium aluminum hydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethylgermanium dichloride (Me₂GeCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Dry, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line.

  • Reagent Preparation: In the flask, prepare a suspension of a stoichiometric excess of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Substrate: Dissolve dimethylgermanium dichloride in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reduction.

  • Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of a small amount of water or a saturated aqueous solution of sodium sulfate, while maintaining a low temperature.

  • Extraction and Drying: Extract the product into anhydrous diethyl ether. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude this compound. Further purification can be achieved by fractional distillation.

Troubleshooting Common Issues:

Issue Possible Cause Troubleshooting Step
Low Yield Incomplete reaction.Increase reaction time or use a slight excess of LiAlH₄.
Loss of volatile product during workup.Use a cooled receiving flask during solvent removal.
Product Contamination with (Me₂Ge)n Sub-stoichiometric amount of reducing agent.Ensure a slight excess of LiAlH₄ is used.
High reaction temperature.Maintain a lower reaction temperature throughout the addition and reaction.
Product Contamination with (Me₂GeO)n Exposure to moisture.Ensure all glassware, solvents, and reagents are scrupulously dry. Maintain a positive pressure of inert gas.
Presence of Unreacted Me₂GeCl₂ Insufficient reducing agent or reaction time.Increase the amount of LiAlH₄ and/or the reaction time.

Visualizing the Synthesis and Impurity Formation

To better understand the relationships between the reactants, product, and common impurities, the following diagrams are provided.

Synthesis_Pathway Me2GeCl2 Dimethylgermanium dichloride (Me₂GeCl₂) Product This compound (Me₂GeH₂) Me2GeCl2->Product Reduction Oligomers Oligomeric Byproducts ((Me₂Ge)n) Me2GeCl2->Oligomers Side Reaction (Incomplete Reduction) Hydrolysis Hydrolysis Products ((Me₂GeO)n) Me2GeCl2->Hydrolysis Reaction with H₂O LiAlH4 LiAlH₄ LiAlH4->Product

Caption: Relationship between starting materials, the desired product, and common impurities.

Experimental_Workflow Start Start: Anhydrous Conditions ReagentPrep Prepare LiAlH₄ Suspension in Anhydrous Ether Start->ReagentPrep SubstrateAdd Dropwise Addition of Me₂GeCl₂ Solution ReagentPrep->SubstrateAdd Reaction Stir at Room Temperature SubstrateAdd->Reaction Quench Quench Excess LiAlH₄ Reaction->Quench Extraction Extract with Anhydrous Ether and Dry Quench->Extraction Purification Filter and Distill Extraction->Purification End Product: this compound Purification->End

Caption: A typical experimental workflow for the synthesis of this compound.

Technical Support Center: 73Ge NMR Spectroscopy of Organogermanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 73Ge NMR spectroscopy of organogermane compounds.

Frequently Asked Questions (FAQs)

Q1: Why is acquiring 73Ge NMR spectra so challenging?

A1: The primary challenges in 73Ge NMR spectroscopy stem from the inherent properties of the 73Ge nucleus. It has a low natural abundance of 7.73%, a low magnetogyric ratio, and a large quadrupole moment.[1][2] These factors combine to cause low sensitivity (receptivity) and often result in broad resonance signals, making detection difficult.[1][2]

Q2: What is the typical chemical shift range for 73Ge NMR?

A2: 73Ge exhibits a very wide chemical shift range, which is advantageous for resolving different germanium environments. The known range spans over 1200 ppm.[3]

Q3: What is the standard reference compound for 73Ge NMR?

A3: Neat tetramethylgermane (GeMe4) is commonly used as an external reference standard, with its chemical shift set to 0 ppm.[2] However, for unified chemical shift referencing, it is recommended to reference indirectly to the 1H signal of tetramethylsilane (TMS) at 0 ppm, following IUPAC guidelines.[4][5]

Q4: What is the effect of molecular symmetry on 73Ge NMR spectra?

A4: The symmetry of the electronic environment around the germanium nucleus is critical.[1] Highly symmetric molecules, such as tetra-substituted germanes with identical substituents (e.g., GeR4), tend to produce sharper signals.[6] Conversely, low-symmetry molecules often yield very broad signals that may be difficult or impossible to detect with standard high-resolution NMR spectrometers.[3] Trisubstituted germanes, for instance, are often challenging to observe.[1]

Q5: Can I observe scalar coupling (J-coupling) to 73Ge?

A5: Yes, in favorable cases with sufficiently sharp lines, heteronuclear spin-spin couplings between 73Ge and other nuclei like 1H, 13C, and 19F can be observed.[3] These coupling constants provide valuable structural information.

Troubleshooting Guide

Problem 1: I don't see any signal in my 73Ge NMR spectrum.

  • Question: What are the first steps to take when no 73Ge signal is observed? Answer:

    • Verify Instrument Setup: Ensure the spectrometer is properly configured for 73Ge detection, including the correct probe tuning and matching for the 73Ge frequency. The probe must be optimized for receiving the NMR signal, which may differ slightly from the optimal transmission frequency.[7]

    • Increase Concentration: The low sensitivity of 73Ge NMR necessitates highly concentrated samples. If possible, increase the concentration of your organogermane.

    • Increase Number of Scans: A significantly larger number of scans is typically required for 73Ge compared to more sensitive nuclei. Try increasing the number of acquisitions substantially. The signal-to-noise ratio (S/N) increases with the square root of the number of scans.[8]

    • Check Molecular Symmetry: As mentioned in the FAQs, low-symmetry molecules may have signals that are too broad to be detected.[1] If your compound is asymmetric, signal detection may be fundamentally challenging.

    • Use a Higher Field Magnet: If available, using a spectrometer with a higher magnetic field strength can significantly improve sensitivity and resolution.[9][10]

Problem 2: My 73Ge NMR signal is very broad.

  • Question: What are the common causes of broad 73Ge NMR signals and how can I mitigate them? Answer:

    • Quadrupolar Relaxation: This is the most common cause of broad lines for 73Ge due to its large quadrupole moment.[1][2]

      • Symmetry: Asymmetry around the Ge nucleus enhances quadrupolar relaxation. While you cannot change the molecule's intrinsic symmetry, understanding this can explain the observed linewidth.[1]

      • Temperature: Lowering the temperature can sometimes reduce the rate of molecular tumbling, which may affect the relaxation rate and potentially sharpen the signal, although the opposite can also occur.

    • Chemical Exchange: If the germanium atom is involved in a chemical exchange process, this can lead to signal broadening.[1][6] Running the experiment at different temperatures can help identify if an exchange process is occurring.

    • Viscosity: High sample viscosity can lead to broader lines. Ensure your sample is fully dissolved and the solution is not overly viscous.

Problem 3: My signal-to-noise ratio (S/N) is very low.

  • Question: How can I improve the signal-to-noise ratio of my 73Ge NMR spectrum? Answer:

    • Optimize Acquisition Parameters:

      • Pulse Width: Ensure you are using an appropriate pulse width (e.g., a 90° pulse) for excitation.

      • Recycle Delay (D1): The recycle delay should be set appropriately based on the T1 relaxation time of the 73Ge nucleus in your compound. A shorter D1 allows for more scans in a given time, but it should be long enough to allow for sufficient relaxation.

    • Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance the S/N.

    • Sample Volume: Maximize the sample volume within the NMR tube to ensure the largest possible amount of sample is in the active region of the probe coil, which improves the filling factor.[8]

    • Data Processing: Applying an appropriate line broadening factor (apodization) during Fourier transformation can improve the appearance of the signal in the final spectrum, although this will decrease resolution.

Quantitative Data Summary

Table 1: NMR Properties of the 73Ge Nucleus

PropertyValue
Spin (I)9/2
Natural Abundance7.73%
Magnetogyric Ratio (γ)-0.9360303 x 10^7 rad T^-1 s^-1
Quadrupole Moment (Q)-0.196 x 10^-28 m^2
Resonance Frequency at 11.74 T17.442 MHz
Relative Receptivity (vs. 1H)1.08 x 10^-4
Reference CompoundNeat GeMe4

Data sourced from multiple references.[2][3]

Table 2: Representative 73Ge Chemical Shifts and Coupling Constants

CompoundChemical Shift (δ, ppm)Coupling Constant (Hz)
GeMe40 (Reference)¹J(73Ge, 13C) = -18.7
GeCl4-31.5
GeBr4-280
GeI4-850
PhGeH3Not Reported¹J(73Ge, 1H) = 98
Ph2GeH2Not Reported¹J(73Ge, 1H) = 94
Ph3GeHNot Reported¹J(73Ge, 1H) = 98
Me3GeGeMe3-59
Ph3GeGePh3-67
(Ph3Ge)3GeH (central Ge)-314

Chemical shifts are relative to GeMe4. Data compiled from various sources.[3][11]

Experimental Protocols

Key Experiment: Acquisition of a 1D 73Ge NMR Spectrum

1. Sample Preparation:

  • Dissolve a high concentration of the organogermane compound in a suitable deuterated solvent. The choice of solvent should ensure good solubility and chemical stability of the analyte.

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.

  • Degassing the sample by several freeze-pump-thaw cycles can be beneficial to remove dissolved oxygen, which can affect relaxation times.

2. Spectrometer Setup and Calibration:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

  • Tune and match the NMR probe to the 73Ge frequency. For optimal signal reception, fine-tuning may be required by observing the spin noise.[7]

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse-and-acquire sequence is typically used.

  • Spectral Width: Set a wide spectral width (e.g., 500-1000 ppm) to ensure all potential signals are captured, given the broad chemical shift range of 73Ge.

  • Acquisition Time (AT): A relatively short acquisition time may be necessary due to rapid signal decay (short T2).

  • Recycle Delay (D1): Set D1 based on an estimated or measured T1. For quadrupolar nuclei, T1 values are often short. A starting value of 1-2 seconds is reasonable.

  • Pulse Width: Calibrate the 90° pulse width for the 73Ge nucleus on your sample.

  • Number of Scans (NS): A large number of scans (from several thousand to tens of thousands) will likely be necessary to achieve an adequate S/N.[8]

4. Data Processing:

  • Apply a line-broadening exponential multiplication (apodization) to the FID before Fourier transformation to improve the S/N of broad signals. A value of 50-200 Hz is a reasonable starting point.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum. If using an external reference, a separate spectrum of the reference compound (e.g., neat GeMe4) should be acquired under identical conditions. For indirect referencing, use the unified scale based on the 1H spectrum of TMS.[5][12]

Visualizations

troubleshooting_workflow start Start: No 73Ge Signal check_conc Is sample concentration high? start->check_conc increase_conc Action: Increase concentration check_conc->increase_conc No check_scans Sufficient number of scans? check_conc->check_scans Yes increase_conc->check_conc Re-acquire increase_scans Action: Increase number of scans check_scans->increase_scans No check_symmetry Is the molecule symmetric? check_scans->check_symmetry Yes increase_scans->check_scans Re-acquire asymmetric_issue Issue: Broad signal due to quadrupolar relaxation. Signal may be in baseline. check_symmetry->asymmetric_issue No success Signal Observed check_symmetry->success Yes use_high_field Action: Use higher field magnet asymmetric_issue->use_high_field use_high_field->success

Caption: Troubleshooting workflow for an unobserved 73Ge NMR signal.

signal_broadening_factors central_node Broad 73Ge Signal quad_relax Quadrupolar Relaxation (Dominant) central_node->quad_relax chem_exchange Chemical Exchange central_node->chem_exchange viscosity High Viscosity central_node->viscosity sub_quad_label Caused by: - Large Quadrupole Moment - Asymmetric Environment quad_relax->sub_quad_label sub_exchange_label Diagnose with: - Variable Temperature NMR chem_exchange->sub_exchange_label sub_viscosity_label Mitigate by: - Dilution - Proper Solvent Choice viscosity->sub_viscosity_label sub_quad sub_quad sub_exchange sub_exchange sub_viscosity sub_viscosity

Caption: Factors contributing to broad 73Ge NMR signals.

References

Technical Support Center: Germinane Derivative Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for germinane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of these compounds during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for germinane derivatives?

A1: The stability of germinane derivatives is influenced by several factors. The most common causes of decomposition are:

  • Hydrolysis: Organogermanium compounds, particularly those with halide or alkoxy leaving groups, can be susceptible to hydrolysis, leading to the formation of germoxanes or germanium dioxide (GeO₂). The Ge-C bond itself is relatively stable against hydrolysis under neutral conditions.

  • Oxidation: While Ge-C bonds are generally air-stable, the presence of Ge-H bonds in a molecule can lead to oxidation upon exposure to air.

  • Thermal Stress: Many organogermanium compounds have good thermal stability, but some derivatives can decompose at elevated temperatures. For instance, 2-carboxyethylgermanium sesquioxide (Ge-132) decomposes at temperatures above 320°C[1].

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate decomposition in some light-sensitive germinane derivatives.

Q2: I observed a change in the color of my germinane derivative after exposing it to air. What could be the cause?

A2: A color change upon exposure to air is often an indication of oxidation. This is particularly relevant if your compound contains easily oxidizable functionalities or if it is a germane derivative with Ge-H bonds. It is also possible that trace impurities are reacting with air. We recommend handling all germinane derivatives, especially those of unknown air stability, under an inert atmosphere (e.g., nitrogen or argon).

Q3: My NMR spectrum shows unexpected peaks after purification. What are the possible reasons?

A3: The appearance of unexpected peaks in an NMR spectrum post-purification can suggest several issues:

  • Decomposition during purification: The purification method itself (e.g., column chromatography on silica or alumina, high temperatures during solvent evaporation) may be causing decomposition.

  • Residual solvents or impurities: Ensure that all solvents and reagents used in the synthesis and purification are of high purity and are appropriately dried.

  • Hydrolysis: If the purification process involves aqueous steps or protic solvents, hydrolysis may have occurred.

  • Isomerization: Depending on the structure of your derivative, isomerization under certain conditions (e.g., acidic or basic) could be a possibility.

Q4: What are the best practices for storing germinane derivatives to ensure their long-term stability?

A4: For optimal stability, germinane derivatives should be stored under the following conditions:

  • Inert Atmosphere: Store in a tightly sealed container under an inert gas like argon or nitrogen to prevent oxidation and hydrolysis from atmospheric moisture.

  • Low Temperature: Storage at low temperatures (e.g., in a refrigerator or freezer at -20°C) can significantly slow down potential decomposition pathways.

  • Protection from Light: Use amber-colored vials or store containers in the dark to prevent photodegradation.

  • Purity: Ensure the compound is as pure as possible, as impurities can sometimes catalyze decomposition.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and experimentation with germinane derivatives.

Observed Issue Potential Cause Recommended Action
Poor solubility of the compound. The compound may have decomposed to form insoluble inorganic germanium species like GeO₂.Confirm the identity and purity of the compound using analytical techniques like NMR or mass spectrometry. If decomposition is confirmed, resynthesize and handle the compound under strictly anhydrous and inert conditions.
Inconsistent reaction outcomes. The starting germinane derivative may be degrading over time, leading to variable purity.Re-analyze the starting material before each use to confirm its integrity. Store the compound under the recommended conditions (inert atmosphere, low temperature, dark).
Formation of a precipitate during reaction work-up. This could be due to hydrolysis of the germinane derivative upon contact with water or protic solvents.Perform the work-up under anhydrous conditions if possible. If an aqueous work-up is necessary, minimize the contact time and use deoxygenated water.

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive Germinane Derivatives

This protocol outlines the standard procedure for handling germinane derivatives that are sensitive to air and moisture using Schlenk line techniques.

Materials:

  • Schlenk flask or vial

  • Schlenk line with dual vacuum and inert gas (argon or nitrogen) manifold

  • Septa and needles

  • Anhydrous, deoxygenated solvents

  • Glassware dried in an oven at >120°C overnight

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inerting the Flask: Attach the Schlenk flask to the Schlenk line, evacuate the flask under high vacuum, and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Transferring Solids: If the germinane derivative is a solid, transfer it to the inerted Schlenk flask under a positive flow of inert gas.

  • Transferring Solvents: Use a cannula or a gas-tight syringe to transfer anhydrous, deoxygenated solvents into the reaction flask.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If heating is required, use an oil bath and a condenser.

  • Work-up: Conduct the reaction work-up using anhydrous techniques whenever possible. If an aqueous work-up is unavoidable, use deoxygenated water and minimize exposure time.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy

This protocol describes a method to monitor the stability of a germinane derivative over time under specific conditions.

Materials:

  • NMR tubes with J. Young valves or screw caps with septa

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)

  • Internal standard (e.g., hexamethylbenzene, 1,3,5-trimethoxybenzene)

  • The germinane derivative to be tested

Procedure:

  • Sample Preparation: In a glovebox or under a strong flow of inert gas, accurately weigh the germinane derivative and the internal standard into a vial.

  • Dissolve the mixture in the anhydrous deuterated solvent.

  • Transfer the solution to an NMR tube equipped with a sealable cap.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum. Integrate the characteristic peaks of the germinane derivative and the internal standard.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature on the benchtop, in a 50°C oil bath, exposed to ambient light).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours).

  • Data Analysis: Calculate the relative integral of the germinane derivative's peaks compared to the internal standard at each time point. A decrease in this ratio indicates decomposition.

Visualizations

Decomposition_Pathway Germinane_Derivative Germinane Derivative (R₃GeX) Decomposed_Products Decomposed Products (e.g., Germoxane, GeO₂) Germinane_Derivative->Decomposed_Products Hydrolysis Hydrolysis (H₂O) Hydrolysis->Germinane_Derivative Oxidation Oxidation (O₂) Oxidation->Germinane_Derivative Thermal_Stress Thermal Stress (Δ) Thermal_Stress->Germinane_Derivative Photodegradation Photodegradation (hν) Photodegradation->Germinane_Derivative

Caption: Common decomposition pathways for germinane derivatives.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Storage Dry_Glassware 1. Dry Glassware Inert_Atmosphere 2. Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Transfer_Reagents 3. Transfer Reagents (Anhydrous/Deoxygenated) Inert_Atmosphere->Transfer_Reagents Run_Reaction 4. Run Reaction Transfer_Reagents->Run_Reaction Workup 5. Anhydrous Work-up Run_Reaction->Workup Analyze 6. Analyze Product Workup->Analyze Store 7. Store Properly Analyze->Store

References

Technical Support Center: Scaling Up the Synthesis of 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,1-Dimethylgerminane, particularly when scaling up the process.

Disclaimer

The synthesis of this compound is not widely documented in publicly available literature. The following guidance is based on established principles of organometallic chemistry and provides a projected methodology for its synthesis, likely involving a Grignard reaction with a dihalogermane. The troubleshooting advice addresses common challenges encountered in such reactions.

Experimental Protocol: Plausible Synthesis of this compound

A likely synthetic route for this compound involves the reaction of a 1,3-dihalopropane with a dimethylgermanium precursor, such as dimethyldibromogermane, in the presence of a reducing agent or by forming a di-Grignard reagent. Below is a plausible experimental protocol.

Materials:

  • Dimethyldibromogermane ((CH₃)₂GeBr₂)

  • 1,3-Dibromopropane (Br(CH₂)₃Br)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Dry nitrogen or argon gas

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried to exclude moisture. Under an inert atmosphere (nitrogen or argon), magnesium turnings and a crystal of iodine are placed in a flask with anhydrous ether. A solution of 1,3-dibromopropane in anhydrous ether is added dropwise to initiate the formation of the di-Grignard reagent, 1,3-bis(bromomagnesio)propane. The reaction is typically initiated with gentle heating.

  • Reaction with Dimethyldibromogermane: The freshly prepared di-Grignard reagent is cooled in an ice bath. A solution of dimethyldibromogermane in anhydrous ether is then added dropwise with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture or air in the reaction. 3. Impure reagents (e.g., oxidized magnesium, wet solvent). 4. Side reactions, such as polymerization of the Grignard reagent.1. Ensure magnesium is activated (e.g., with iodine or by crushing). 2. Use rigorously dried glassware, solvents, and an inert atmosphere. 3. Use freshly distilled solvents and high-purity magnesium. 4. Maintain a low reaction temperature and ensure slow addition of reagents.
Formation of Polymeric Byproducts 1. High concentration of the di-Grignard reagent. 2. Elevated reaction temperature.1. Use high dilution conditions for the reaction. 2. Maintain the reaction temperature at 0°C or below during the addition of dimethyldibromogermane.
Difficulty in Initiating Grignard Reaction 1. Passivated magnesium surface (oxide layer). 2. Insufficiently reactive alkyl halide. 3. Low ambient temperature.1. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication. 2. Ensure the 1,3-dibromopropane is of high purity. 3. Gently warm the flask to initiate the reaction, but be prepared to cool it once the exothermic reaction begins.
Product Contamination with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature (with caution, as this may promote side reactions). 2. Optimize the fractional distillation conditions (column length, reflux ratio, pressure).

Data Presentation: Hypothetical Scale-Up Data

The following table presents hypothetical data for the synthesis of this compound at different scales to illustrate potential trends in yield and purity.

Scale (mmol of (CH₃)₂GeBr₂) Volume of Solvent (mL) Reaction Time (h) Isolated Yield (%) Purity by GC-MS (%)
1010046598
5050066097
250250085595
100010000124893

Note: The decrease in yield and purity with increasing scale is a common challenge due to issues with heat and mass transfer.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain anhydrous conditions during the synthesis?

A1: Grignard reagents are highly reactive towards protic solvents like water. Water will react with the Grignard reagent, quenching it and preventing it from reacting with the dimethyldibromogermane, which will significantly reduce the yield of the desired product.

Q2: What is the purpose of the iodine crystal in the Grignard reaction?

A2: Magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent it from reacting with the alkyl halide. Iodine acts as an activator by reacting with the magnesium surface to expose fresh, reactive metal.

Q3: Can I use a different solvent instead of diethyl ether or THF?

A3: The solvent for a Grignard reaction must be aprotic and able to solvate the magnesium center. Diethyl ether and THF are the most common choices. While other aprotic ethers can be used, they may affect the reactivity of the Grignard reagent. Hydrocarbon solvents are generally not suitable as they do not effectively solvate the Grignard reagent.

Q4: How can I confirm the formation of the this compound product?

A4: The product can be characterized using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the purity and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ⁷³Ge) will confirm the structure.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The primary hazards are the flammability of the ether solvents and the reactivity of the Grignard reagent. The reaction can be highly exothermic, and on a large scale, efficient heat management is crucial to prevent the solvent from boiling uncontrollably. All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Activate Mg Activate Mg Dry Glassware->Activate Mg Prepare (CH2)3(MgBr)2 Prepare (CH2)3(MgBr)2 Activate Mg->Prepare (CH2)3(MgBr)2 Add (CH3)2GeBr2 Add (CH3)2GeBr2 Prepare (CH2)3(MgBr)2->Add (CH3)2GeBr2 Stir at RT Stir at RT Add (CH3)2GeBr2->Stir at RT Quench Quench Stir at RT->Quench Extract Extract Quench->Extract Dry & Filter Dry & Filter Extract->Dry & Filter Distill Distill Dry & Filter->Distill This compound This compound Distill->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Moisture Present? Moisture Present? Low Yield->Moisture Present? Possible Cause Impure Reagents? Impure Reagents? Low Yield->Impure Reagents? Possible Cause Side Reactions? Side Reactions? Low Yield->Side Reactions? Possible Cause Grignard Failed? Grignard Failed? Low Yield->Grignard Failed? Possible Cause Check Anhydrous Conditions Check Anhydrous Conditions Verify Reagent Purity Verify Reagent Purity Optimize Reaction Temp Optimize Reaction Temp Check Mg Activation Check Mg Activation Moisture Present?->Check Anhydrous Conditions Solution Impure Reagents?->Verify Reagent Purity Solution Side Reactions?->Optimize Reaction Temp Solution Grignard Failed?->Check Mg Activation Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Catalyst Selection for Organogermanium Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing organogermanium cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My standard palladium(0) catalyst system (e.g., Pd(PPh₃)₄) is giving low to no yield with my aryl triethylgermane. What is the problem?

A1: Organogermanium compounds, particularly aryl triethylgermanes (ArGeEt₃), are generally unreactive under traditional Pd(0)/Pd(II) catalytic cycles.[1][2] The conventional transmetalation step has a very high energy barrier.[1][2] For successful coupling, a different catalytic approach is required that activates the C-Ge bond through an electrophilic aromatic substitution (SEAr)-type pathway.[1][2]

Q2: What type of catalyst should I use for the cross-coupling of an aryl germane with an aryl halide?

A2: Electrophilic palladium(II) catalysts or palladium nanoparticles are highly effective.[1][3]

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) is a reactive catalyst that activates the C-Ge bond and provides a thermodynamic driving force.[1]

  • Palladium nanoparticles are particularly effective for coupling aryl germanes with aryl iodides or aryl iodonium salts.[1][3] These catalysts exhibit excellent chemoselectivity, leaving other reactive groups like boronic esters untouched.[1][3]

Q3: Can I use gold catalysts for organogermanium cross-coupling?

A3: Yes, gold catalysts are highly effective and offer orthogonal reactivity. Cationic Au(I) or Au(III) complexes can activate the C-Ge bond.[1] Gold-catalyzed reactions are particularly useful for C-H functionalization and coupling with aryldiazonium salts.[1] A key advantage is that gold complexes are generally unreactive towards oxidative addition with (pseudo)halides, allowing for excellent functional group tolerance.[1]

Q4: My reaction is sluggish. How can I improve the reaction rate?

A4:

  • Catalyst Choice: Ensure you are using an appropriate electrophilic catalyst (Pd(TFA)₂, Pd nanoparticles, or a suitable gold complex).

  • Ligand Selection: While often performed ligand-free, the addition of electron-rich phosphine ligands can sometimes be beneficial in stabilizing palladium nanoparticle catalysts.

  • Solvent: The choice of solvent can have a significant impact. For gold-catalyzed reactions, polar aprotic solvents are often employed.

  • Temperature: While many of these reactions proceed at room temperature, gentle heating may improve reaction rates. However, be cautious of potential side reactions at elevated temperatures.

Q5: I am observing homocoupling of my organogermanium reagent. How can I minimize this?

A5: Homocoupling can be an issue, particularly in gold-catalyzed reactions.

  • Control of Oxidant: In oxidative C-H functionalization reactions, the choice and controlled addition of the oxidant are crucial.

  • Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-induced side reactions.[4]

  • Purity of Reagents: Use pure organogermanium reagents, as impurities can sometimes promote side reactions.

Q6: Can I perform chemoselective cross-coupling if my molecule also contains a boronic ester or a silane?

A6: Yes, this is a key advantage of organogermanium cross-coupling. Using palladium nanoparticle or gold catalysis, you can selectively couple at the C-Ge bond while leaving boronic esters (Bpin), silanes, and even halides (Cl, Br) intact.[1][3] This orthogonal reactivity allows for sequential cross-coupling strategies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion Use of a traditional Pd(0) catalyst (e.g., Pd(PPh₃)₄).Switch to an electrophilic catalyst such as Pd(TFA)₂, palladium nanoparticles, or a suitable Au(I)/Au(III) complex.
Inefficient activation of the C-Ge bond.Ensure the catalyst system is appropriate for an SEAr-type mechanism. For less reactive organogermatranes, fluoride activation (e.g., with TBAF) may be necessary.
Impure organogermanium reagent.Purify the organogermanium starting material via chromatography or distillation.
Low Yield Suboptimal reaction conditions (solvent, temperature, base).Screen different solvents and temperatures. While many reactions are base-free, for some systems, the addition of a mild, non-nucleophilic base may be beneficial.
Catalyst deactivation.Increase catalyst loading or consider the use of a supporting ligand to stabilize the active catalytic species.
Formation of Side Products (e.g., Protodegermylation) Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents.
Poor Chemoselectivity (Reaction at other sites) Incorrect catalyst choice for orthogonal coupling.For selective coupling at the C-Ge bond in the presence of boronic esters or silanes, use palladium nanoparticles or a gold catalyst.[1][3]
Difficulty in Product Purification Residual tin byproducts (if using Stille-type conditions with germanes).While organogermanes are used to avoid toxic tin byproducts, ensure that no tin reagents were used in the synthesis of the germane starting material. Purification can be achieved by column chromatography on silica gel.

Data on Catalyst Systems

Table 1: Comparison of Catalyst Systems for Aryl Germane Cross-Coupling

Catalyst SystemCoupling PartnerTypical ConditionsAdvantagesDisadvantages
Pd Nanoparticles Aryl Iodides, Aryl Iodonium SaltsLigand-free, Room TemperatureHigh chemoselectivity (orthogonal to boronic esters, silanes, and other halides), mild conditions.[1][3]May require specific preparation of the nanoparticle catalyst.
Pd(TFA)₂ Alcohols (Oxidative C-O Coupling)Oxidant required, Room TemperatureActivates C-Ge bond effectively, tolerates various functional groups.[1]Requires an oxidant, which can sometimes lead to side reactions.
Au(I)/Au(III) Complexes Arenes (C-H activation), Aryldiazonium SaltsOxidant (for C-H), Photoirradiation (for diazonium salts)Orthogonal to traditional Pd catalysis, high functional group tolerance, more reactive than silanes or boronic esters under these conditions.[1]May require specific ligands and additives (e.g., silver salts) for optimal performance.

Experimental Protocols

Protocol 1: Palladium Nanoparticle-Catalyzed Cross-Coupling of an Aryl Triethylgermane with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl triethylgermane (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium nanoparticle catalyst (e.g., prepared from Pd₂(dba)₃) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium nanoparticle catalyst.

  • Add the aryl triethylgermane and the aryl iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Oxidative C-H Arylation with an Aryl Triethylgermane

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl triethylgermane (1.5 equiv)

  • Arene for C-H functionalization (1.0 equiv)

  • Gold catalyst (e.g., [(Ph₃P)AuCl]/AgOTf or a pre-formed cationic gold complex) (2-5 mol%)

  • Oxidant (e.g., PhI(OAc)₂) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DCE or MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold catalyst and silver salt (if applicable).

  • Add the arene and the aryl triethylgermane.

  • Add the anhydrous, degassed solvent.

  • Add the oxidant in portions over a period of time.

  • Stir the reaction at the desired temperature (often room temperature to 40 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate if a diaryliodonium salt is used as an oxidant).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visual Guides

Catalyst Selection Workflow

Catalyst_Selection start Define Coupling Partners (Organogermane + Electrophile) q_orthogonal Is orthogonal reactivity to boronic esters/silanes required? start->q_orthogonal q_halide Is the electrophile an aryl iodide or iodonium salt? q_ch Is the goal C-H functionalization? q_halide->q_ch No pd_np Use Pd Nanoparticles q_halide->pd_np Yes pd_tfa Consider Pd(TFA)₂ (for oxidative coupling) q_ch->pd_tfa No au_cat Use Au(I)/Au(III) Catalyst q_ch->au_cat Yes q_orthogonal->q_halide Yes traditional_pd Avoid Traditional Pd(0) Catalysts (e.g., Pd(PPh₃)₄) q_orthogonal->traditional_pd No optimize Optimize Ligand, Solvent, and Temperature pd_np->optimize pd_tfa->optimize au_cat->optimize Catalytic_Cycle M(n+) M(n+) (e.g., Pd(II), Au(I)) Intermediate [Ar-M(n+)] Intermediate M(n+)->Intermediate + Ar-GeR₃ (SEAr) Product Ar-R' Intermediate->Product + R'-X (Reductive Elimination) M(n+)_regen M(n+) Intermediate->M(n+)_regen Regeneration

References

Technical Support Center: Solvent Effects on the Reactivity of 1,1-Dimethylgerminane and Related Germanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethylgerminane and similar reactive germanium compounds. The information is based on established principles and data from related germanium species, offering insights into handling the effects of solvents on experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired trapped product in a non-polar solvent (e.g., hexane). In non-polar solvents, the reactive dimethylgermene intermediate can rapidly dimerize, reducing the amount available to react with the desired trapping agent.Increase the concentration of the trapping agent to favor the trapping reaction over dimerization.Consider switching to a more polar, non-protic solvent like tetrahydrofuran (THF) or acetonitrile, which can stabilize the germene intermediate and may reduce the rate of dimerization.[1]
Formation of unexpected side products when using an alcohol or other nucleophilic solvent. The solvent itself can act as a nucleophile and react with the highly electrophilic germene intermediate, leading to solvent-incorporated byproducts.If the solvent is not the intended reactant, switch to a non-nucleophilic solvent with a similar polarity.If the alcohol is the intended reactant, ensure it is in sufficient excess to outcompete any residual nucleophilic impurities.Carefully dry all solvents and reagents to avoid unwanted reactions with water.
Inconsistent reaction rates or product ratios between experiments. The reactivity of germylene and germene intermediates is highly sensitive to trace impurities, particularly water and oxygen. Solvent polarity can also significantly influence reaction kinetics.[2][3][4]Ensure rigorous purification and drying of all solvents and reagents before use.Employ an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.Maintain consistent solvent polarity and temperature across all experiments to ensure reproducibility.
Difficulty in detecting the transient germene intermediate using spectroscopic methods. The lifetime of germenes can be very short, especially in the presence of nucleophiles.[1][5] The choice of solvent can also affect the absorption maximum of the transient species.Use a non-reactive, non-polar solvent like hexane to maximize the lifetime of the intermediate for spectroscopic studies.[1]Employ nanosecond laser flash photolysis for time-resolved detection.[1][5]Be aware that the absorption maximum may shift in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the reactivity of this compound?

A1: The reactivity of this compound is expected to be significantly influenced by solvent polarity. The primary reactive intermediate formed upon thermolysis or photolysis is dimethylgermene (Me₂Ge=CH₂), a highly reactive species. In non-polar solvents like hexane, this intermediate is prone to rapid dimerization.[1] In more polar aprotic solvents such as acetonitrile or THF, the germene can be stabilized, potentially leading to different reaction pathways or allowing for more efficient trapping by nucleophiles.[1] Protic solvents like alcohols will readily react with the germene.[1]

Q2: How does the choice of solvent affect the lifetime of the dimethylgermene intermediate?

A2: The lifetime of germene intermediates is highly dependent on the solvent. In inert, non-polar solvents like hexane, the lifetime is primarily limited by the rate of dimerization, which is typically very fast (near diffusion-controlled).[5] In the presence of nucleophilic solvents or trapping agents (e.g., alcohols, acetic acid), the lifetime is significantly shortened due to rapid bimolecular reactions.[1] For instance, the lifetime of 1,1-diphenylgermene is demonstrably shortened in the presence of alcohols and acetic acid in solvents like hexane, acetonitrile, and THF.[1]

Q3: What are common trapping agents for the reactive intermediates generated from this compound?

A3: Common and effective trapping agents for germenes and germylenes include:

  • Alcohols (e.g., methanol, ethanol): These readily add across the Ge=C double bond of the germene.[1][6]

  • Acetic Acid: This is also a very efficient trapping agent.[1][7]

  • Dienes (e.g., isoprene, 2,3-dimethyl-1,3-butadiene): These can undergo cycloaddition reactions.[5]

  • Amines: Primary and tertiary amines can also react with these intermediates.[5]

  • Trialkylsilanes and Trialkylstannanes: These can undergo insertion reactions with germylenes.[5]

Q4: Can the solvent act as a catalyst in reactions involving this compound?

A4: While not a catalyst in the traditional sense, the solvent can play a crucial role in the reaction mechanism that goes beyond simple solvation.[8] For instance, a polar solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy of a particular pathway.[2][3] In some cases, solvents like DMF can even act as a reagent under certain conditions.[8] The choice of solvent is a key factor in directing the reaction towards the desired outcome.[2]

Quantitative Data Summary

The following table summarizes kinetic data for the reaction of a related germene, 1,1-diphenylgermene, with various trapping agents in different solvents. This data can be used as a qualitative guide for predicting the behavior of this compound.

Trapping Agent Solvent Rate Constant (k / M⁻¹s⁻¹)
MethanolHexane1.1 x 10⁸
MethanolAcetonitrile2.3 x 10⁸
MethanolTHF1.8 x 10⁸
Acetic AcidHexane1.2 x 10⁹
Acetic AcidAcetonitrile2.5 x 10⁹
Acetic AcidTHF2.0 x 10⁹

Data is for 1,1-diphenylgermene and is intended to show general trends. Absolute rates for this compound may differ.[1]

Experimental Protocols

Methodology for a Typical Photolysis and Trapping Experiment:

  • Preparation: A solution of this compound and a chosen trapping agent (e.g., a 10-fold molar excess of methanol) is prepared in a selected solvent (e.g., anhydrous hexane) under an inert atmosphere. The concentration of the germinane is typically in the range of 0.01-0.05 M.

  • Photolysis: The solution is transferred to a quartz photolysis tube, sealed, and irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) at a controlled temperature.

  • Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by an appropriate method, such as column chromatography or distillation, to isolate the trapped product.

  • Characterization: The structure of the isolated product is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Potential Products This compound This compound Dimethylgermene Dimethylgermene This compound->Dimethylgermene hv or Δ Dimer Dimer Dimethylgermene->Dimer [Dimerization] (Favored in non-polar solvent) Trapped Product Trapped Product Dimethylgermene->Trapped Product + Trapping Agent (e.g., ROH) Experimental_Workflow A Prepare solution of This compound and trapping agent in chosen solvent B Irradiate with UV light or heat the solution A->B C Monitor reaction progress (GC or NMR) B->C D Solvent removal and product purification C->D E Characterize product (NMR, MS) D->E

References

managing air and moisture sensitivity of organogermanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Organogermane Chemistry. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals manage the air and moisture sensitivity of organogermane compounds.

Frequently Asked Questions (FAQs)

Q1: Why are organogermanes sensitive to air and moisture?

A1: The reactivity of organogermanes stems from the nature of the Germanium-Carbon (Ge-C) and Germanium-Hydrogen (Ge-H) bonds. While Ge-C bonds are generally stable, Ge-H bonds are susceptible to oxidation.[1] Furthermore, many organogermanes, especially germanium halides (R_n_GeX_4-n_), are highly susceptible to hydrolysis. Contact with moisture (H₂O) can lead to the formation of germanols (R₃GeOH), which can then condense to form germoxanes ((R₃Ge)₂O).[2] This degradation alters the compound's structure and reactivity, compromising experiments.

Q2: Which types of organogermanes are most sensitive?

A2: Sensitivity varies based on the substituents attached to the germanium atom.

  • Organogermyl Halides (R_n_GeX_4-n_): Highly sensitive to moisture due to the reactive Ge-Halide bond, which readily hydrolyzes.

  • Organogermyl Hydrides (R_n_GeH_4-n_): Sensitive to both air (oxidation) and moisture.[1]

  • Alkoxygermanes (R_n_Ge(OR')4-n): Very sensitive to moisture, rapidly hydrolyzing to form germanols and alcohols.

  • Tetraalkyl/Tetraarylgermanes (R₄Ge): Generally the most robust class, with Ge-C bonds that are largely air-stable.[1] However, they can still be sensitive to strong oxidizing agents or prolonged exposure to harsh conditions.

Q3: What is the general degradation pathway for a sensitive organogermane?

A3: Upon exposure to air and moisture, a typical tri-substituted organogermane (R₃GeX, where X is a halide or other leaving group) undergoes a two-step degradation. First, hydrolysis occurs, where water displaces the leaving group to form a germanol (R₃GeOH). Second, two molecules of the germanol condense, eliminating a water molecule to form a germoxane (R₃Ge-O-GeR₃).[2] This process is often irreversible and results in the loss of the desired starting material.

Q4: How should I store my organogermane compounds?

A4: All air- and moisture-sensitive organogermanes should be stored under a dry, inert atmosphere such as nitrogen or argon.[3] For long-term storage, they should be kept in a sealed container (e.g., a Schlenk flask or a vial sealed with a PTFE-lined cap and wrapped with Parafilm) inside a glovebox or a desiccator. Refrigeration or freezing is recommended to slow down any potential decomposition pathways.

Data Presentation

Table 1: Recommended Storage Conditions for Organogermanes
Compound ClassAtmosphereTemperatureContainerNotes
Organogermyl Halides Inert Gas (N₂ or Ar)≤ 4 °CSchlenk flask or sealed ampouleHighly susceptible to hydrolysis. Must be handled exclusively under inert conditions.
Organogermyl Hydrides Inert Gas (N₂ or Ar)≤ 4 °CSchlenk flask or sealed ampouleProne to oxidation and hydrolysis.[1] Avoid all contact with air and moisture.
Alkoxygermanes Inert Gas (N₂ or Ar)Room TemperatureSealed flask with septumExtremely sensitive to moisture. Handle with rigorously dried glassware and solvents.
Tetraalkylgermanes Inert Gas (N₂ or Ar)Room TemperatureTightly sealed vialGenerally stable but best stored under inert gas to prevent slow degradation from atmospheric moisture.[1]
Table 2: Solvent Purity and Drying Requirements
SolventDrying AgentDistillationStorageNotes
Tetrahydrofuran (THF) Na/BenzophenoneRequired, under N₂/ArOver molecular sieves, under N₂/ArPeroxide formation is a risk. Test for peroxides before distillation.
Diethyl Ether Na/BenzophenoneRequired, under N₂/ArOver molecular sieves, under N₂/ArPeroxide formation is a risk. Highly volatile.
Toluene Na or CaH₂Required, under N₂/ArOver molecular sieves, under N₂/ArEnsure complete removal of water for sensitive reactions.
Hexanes / Pentane CaH₂Required, under N₂/ArOver molecular sieves, under N₂/ArLess polar solvent, good for many organometallic reactions.
Dichloromethane (DCM) CaH₂Required, under N₂/ArOver molecular sieves, under N₂/ArAvoid using sodium as a drying agent.

Troubleshooting Guides

Problem: My reaction yield is unexpectedly low or zero.

  • Possible Cause 1: Reagent Degradation. Your organogermane may have decomposed due to exposure to air or moisture prior to the reaction.

    • Solution: Verify the purity of your starting material via NMR or GC-MS if possible. Always handle the compound under strictly inert conditions using a glovebox or Schlenk line.[4][5]

  • Possible Cause 2: Contaminated Solvent or Reagents. Trace amounts of water or oxygen in your reaction solvent or other reagents can quench the organogermane.

    • Solution: Ensure all solvents are rigorously dried and degassed before use.[6] Dry all other reagents as appropriate for the specific reaction.

  • Possible Cause 3: Improper Reaction Setup. Small leaks in your apparatus can introduce atmosphere into the reaction.

    • Solution: Check all joints and seals on your glassware. Ensure a positive pressure of inert gas is maintained throughout the experiment.[3]

Problem: I see unexpected peaks in my NMR spectrum after the reaction.

  • Possible Cause 1: Formation of Germoxanes. Peaks corresponding to a Ge-O-Ge linkage may appear. This is a classic sign of moisture contamination during the reaction or workup.[2]

    • Solution: Review your handling procedures. Use oven- or flame-dried glassware and freshly distilled solvents.[6] If the product itself is sensitive, perform the workup and purification under inert conditions.

  • Possible Cause 2: Solvent Impurities. Residual water or other impurities in your NMR solvent (e.g., CDCl₃) can react with your compound.

    • Solution: Use freshly opened ampoules of deuterated solvent or dry the solvent over molecular sieves before use.

Problem: My compound fumed or changed appearance when handled outside of a glovebox.

  • Possible Cause: High Reactivity. The compound is likely highly reactive towards oxygen or water, possibly pyrophoric. This is common for germyl hydrides or highly reactive halide derivatives.

    • Solution: This compound must be handled exclusively under a rigorously maintained inert atmosphere (glovebox or Schlenk line).[7][8] Do not handle it in the open air. Review safety data sheets and handling protocols before working with it again.

Experimental Protocols

Protocol 1: Handling Organogermanes using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction using a dual-manifold Schlenk line to maintain an inert atmosphere.[3][5]

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) and stir bars are thoroughly cleaned and dried in an oven at >120 °C overnight.

  • Assembly: Quickly assemble the hot glassware on the Schlenk line while flushing with a stream of inert gas (argon or nitrogen) to prevent moist air from entering as it cools.

  • Purging the System: Attach the glassware to the Schlenk line via thick-walled, vacuum-rated tubing. Evacuate the flask by opening it to the vacuum manifold. Then, refill the flask with inert gas from the gas manifold. Repeat this vacuum/refill cycle at least three times to ensure the removal of all atmospheric gases.

  • Adding Solvents and Reagents:

    • Liquids: Use a gas-tight syringe that has been purged with inert gas.[9] Pierce the rubber septum on your reaction flask and add the liquid. For larger volumes, use a cannula to transfer the liquid from a reagent bottle to your flask under positive inert gas pressure.

    • Solids: Add solids to the flask under a positive flow of inert gas (counterflow). Quickly remove the stopper or inlet, add the solid via a powder funnel, and immediately reseal the flask. For highly sensitive solids, this should be done in a glovebox.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas line to an oil or mercury bubbler, which serves as a pressure release valve.[3]

Protocol 2: Working with Organogermanes in a Glovebox

A glovebox provides the most controlled environment for handling highly sensitive compounds.[4]

  • Prepare Materials: Place all necessary items (glassware, spatulas, vials, solvents, reagents, etc.) inside the glovebox antechamber. Ensure all glassware is oven-dried and has cooled in the antechamber under vacuum.

  • Purge the Antechamber: Evacuate and refill the antechamber with the glovebox's inert gas (typically argon or nitrogen) for the recommended number of cycles (usually 3-5) to remove air and moisture.

  • Transfer Materials: Once the antechamber is purged, open the inner door and move your materials into the main glovebox chamber.

  • Perform Experiment: Conduct all manipulations (weighing solids, measuring liquids, setting up reactions) inside the glovebox. The internal atmosphere is continuously circulated through a catalyst to remove trace O₂ and H₂O.

  • Removing Materials: To remove your final compound, place it in a sealed container (e.g., a capped vial or Schlenk flask) and move it out through the antechamber using the same purging procedure.

Visualizations

TroubleshootingWorkflow start Problem Observed: Low Yield / Impure Product q1 Were reagents handled under inert atmosphere? start->q1 sol1 Action: Use Schlenk line or glovebox for all manipulations. q1->sol1 No q2 Were solvents and reagents certified dry? q1->q2 Yes end_node Re-run experiment with improved technique. sol1->end_node sol2 Action: Dry/distill solvents. Dry other reagents. Store over molecular sieves. q2->sol2 No q3 Was glassware oven/flame-dried? q2->q3 Yes sol2->end_node sol3 Action: Dry all glassware in oven (>120°C) and assemble hot under gas flow. q3->sol3 No q4 Is the inert gas supply pure and system leak-free? q3->q4 Yes sol3->end_node sol4 Action: Check for leaks at joints. Use an oxygen trap on the gas line. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for experiments involving sensitive organogermanes.

DegradationPathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation R3GeX Organogermane (R₃GeX) Germanol Germanol Intermediate (R₃GeOH) R3GeX->Germanol + H₂O - HX H2O H₂O (Moisture) O2 O₂ (Air, for Ge-H bonds) Germoxane Germoxane Product ((R₃Ge)₂O) Germanol->Germoxane + R₃GeOH - H₂O

References

Technical Support Center: Organogermanium Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organogermanium compounds. The following information is designed to address specific issues that may be encountered during the experimental workup of organogermanium reactions.

Frequently Asked Questions (FAQs)

Q1: My organogermanium halide starting material has been exposed to air. Can I still use it?

A1: Organogermanium halides are sensitive to moisture and can hydrolyze to form germoxanes or germanols. This contamination can affect the yield and purity of your desired product. It is recommended to use freshly opened or properly stored anhydrous reagents. If you suspect contamination, you can attempt to purify the starting material by distillation under an inert atmosphere.

Q2: What are the common byproducts in organogermanium reactions, and how can I remove them?

A2: Common byproducts include unreacted starting materials, magnesium salts (from Grignard reactions), and germanium-containing species such as germanium oxides and germoxanes. The formation of germanium oxides is prevalent when aqueous workups are performed on reactions containing germanium halides.[1][2][3][4]

ByproductRemoval Method
Magnesium HalidesAqueous wash with saturated ammonium chloride solution.
Unreacted Grignard ReagentQuench with saturated ammonium chloride solution.
Germanium Oxides (e.g., GeO₂)These are often insoluble in common organic solvents and can sometimes be removed by filtration. For soluble species, column chromatography on silica gel may be effective.
GermoxanesThese can be challenging to remove due to their similar polarity to some organogermanium products. Column chromatography with a carefully selected eluent system is the most common method. In some cases, hydrolysis to the corresponding germanol followed by separation may be an option.

Q3: How can I monitor the progress of my organogermanium reaction?

A3: Thin Layer Chromatography (TLC) is a viable method for monitoring the progress of many organogermanium reactions. Use a non-polar eluent system, as organogermanium compounds are often non-polar. For air- or moisture-sensitive compounds, it is advisable to perform the TLC under an inert atmosphere. Visualization can be achieved using UV light (for UV-active compounds) or by staining with iodine vapor.

Q4: What are the best practices for purifying my final organogermanium product?

A4: The choice of purification method depends on the properties of your compound:

  • Column Chromatography: Silica gel chromatography is often effective for separating organogermanium compounds from byproducts. A non-polar mobile phase is typically a good starting point.

  • Distillation: For volatile organogermanium compounds, distillation under reduced pressure can be an excellent purification method.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Troubleshooting Guides

Issue 1: An emulsion formed during the aqueous workup.

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation in a separatory funnel difficult or impossible.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[5]

  • Filtration: Filter the entire mixture through a pad of Celite®. The fine particles that often stabilize emulsions will be removed, allowing the layers to separate.[6]

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., diethyl ether if you are using dichloromethane). This can alter the interfacial tension and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Wait 10-20 minutes start->patience salt Add Saturated NaCl (Brine) patience->salt Not Separated separated Layers Separated patience->separated Separated filter Filter through Celite® salt->filter Not Separated salt->separated Separated solvent Add a different organic solvent filter->solvent Not Separated filter->separated Separated centrifuge Centrifuge the mixture solvent->centrifuge Not Separated solvent->separated Separated centrifuge->separated

Caption: General workup workflow for organogermanium reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1-Dimethylgerminane and 1,1-Dimethylsilinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,1-dimethylgerminane and 1,1-dimethylsilinane. While extensive experimental data is available for the silicon analog, allowing for a detailed examination of its reactivity, particularly in ring-opening polymerization, the body of research on this compound is significantly less developed. This comparison, therefore, combines quantitative data for 1,1-dimethylsilinane with a more qualitative assessment of this compound's expected reactivity based on general principles of organogermanium chemistry and available theoretical data.

Introduction: Structural Analogs with Divergent Reactivities

1,1-Dimethylsilinane (also known as 1,1-dimethylsilacyclobutane) and this compound (1,1-dimethylgermacyclobutane) are four-membered heterocyclic compounds containing silicon and germanium, respectively. Their strained ring structures make them interesting candidates for ring-opening reactions, leading to the formation of polymers with potential applications in materials science and drug delivery. The fundamental difference in the central heteroatom—silicon versus germanium—is expected to significantly influence their reactivity profiles. Generally, organogermanium compounds are considered to have reactivity intermediate between that of organosilicon and organotin compounds[1].

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a key reaction for these strained rings, offering a pathway to well-defined polymers.

1,1-Dimethylsilinane (1,1-Dimethylsilacyclobutane)

The anionic ROP of 1,1-dimethylsilacyclobutane (DMSB) is well-documented and proceeds in a living fashion, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI)[2].

Table 1: Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane

InitiatorSolventTemperature (°C)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
n-BuLiTHF-609731,5001.04[2]
n-BuLiTHF/Hexane-48916,4001.23
Experimental Protocol: Anionic ROP of 1,1-Dimethylsilacyclobutane

Materials:

  • 1,1-Dimethylsilacyclobutane (DMSB): Dried over CaH₂ and distilled. Freshly distilled from a solution containing 1,1-diphenylethylenelithium (DPHLi) prior to use[2].

  • Tetrahydrofuran (THF): Distilled from sodium/benzophenone under reduced pressure[2].

  • n-Butyllithium (n-BuLi): Commercially available solution in hexane.

  • Methanol: Reagent grade.

Procedure:

  • All glassware is flame-dried and the reaction is carried out under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox[2].

  • In a glovebox, 470 mg (4.69 mmol) of DMSB is dissolved in 20 mL of neat THF in an ampoule equipped with a stirring bar[2].

  • The solution is cooled to -60 °C[2].

  • Polymerization is initiated by the addition of 7 µL of n-BuLi (1.6 M in hexane, 11.2 µmol)[2].

  • The reaction is allowed to proceed for 1 hour[2].

  • The polymerization is terminated by the addition of methanol[2].

  • The polymer is precipitated by pouring the reaction mixture into a ten-fold excess of methanol[2].

  • The resulting colorless solid, poly(1,1-dimethylsilacyclobutane) (PDMSB), is collected by filtration and dried under vacuum[2].

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)[2].

This compound (1,1-Dimethylgermacyclobutane)

Direct experimental data on the anionic ring-opening polymerization of 1,1-dimethylgermacyclobutane is not available in the reviewed literature. However, based on the general principles of organogermanium chemistry, some predictions can be made. The Ge-C bond is generally more reactive than the Si-C bond towards nucleophiles. This suggests that the anionic ROP of 1,1-dimethylgermacyclobutane might proceed under milder conditions (e.g., higher temperatures or with less reactive initiators) compared to its silicon counterpart. The mechanism would likely be analogous, involving a nucleophilic attack on the germanium atom followed by ring opening.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization offers an alternative route to polymers from these cyclic monomers.

1,1-Dimethylsilinane (1,1-Dimethylsilacyclobutane)

While less common than anionic methods, cationic ROP of silacyclobutanes can be initiated by strong acids or Lewis acids. The mechanism involves the formation of a tertiary carbenium ion or a pentacoordinate silicon species.

This compound (1,1-Dimethylgermacyclobutane)

No specific studies on the cationic ROP of 1,1-dimethylgermacyclobutane were found. However, given that Ge is more electropositive than Si, it is plausible that germacyclobutanes would be more susceptible to electrophilic attack. Therefore, cationic polymerization might be a viable method for polymerizing 1,1-dimethylgermacyclobutane, potentially proceeding at a faster rate than the corresponding silacyclobutane.

Other Reactions

Hydrosilylation vs. Hydrogermylation

Hydrosilylation, the addition of a Si-H bond across a double bond, is a well-established reaction. Hydrogermylation, the analogous reaction with a Ge-H bond, is also known and provides a route to organogermanium compounds[1]. The reactivity of the Ge-H bond is generally higher than that of the Si-H bond, which could translate to different reaction kinetics and catalyst requirements.

Nucleophilic Substitution

Studies on nucleophilic substitution at silicon and germanium centers indicate that germanium is more susceptible to nucleophilic attack. This is attributed to the larger atomic size and lower electronegativity of germanium compared to silicon.

Comparative Summary of Properties and Reactivity

Table 2: Theoretical and Inferred Comparison of Properties

Property1,1-DimethylsilinaneThis compound
Bond Energy (E-C in ring) StrongerWeaker
Ring Strain HighLikely similar to or slightly lower than the silinane
Susceptibility to Nucleophilic Attack LowerHigher
Susceptibility to Electrophilic Attack LowerHigher
Anionic ROP Reactivity Requires strong nucleophile and low temperaturesExpected to be more reactive (milder conditions)
Cationic ROP Reactivity PossibleExpected to be more reactive

Logical Workflow for Reactivity Comparison

G cluster_reactivity Reactivity Comparison Monomer Cyclic Monomers (1,1-Dimethylsilinane vs. This compound) ROP Ring-Opening Polymerization Monomer->ROP Other Other Reactions Monomer->Other Anionic Anionic ROP ROP->Anionic Cationic Cationic ROP ROP->Cationic Polymer Resulting Polymers Anionic->Polymer Cationic->Polymer Hydro Hydrosilylation/ Hydrogermylation Other->Hydro NucSub Nucleophilic Substitution Other->NucSub

Caption: Logical workflow for comparing the reactivity of the two monomers.

Experimental Workflow for Anionic ROP

G cluster_workflow Anionic ROP Workflow Start Start Purify Monomer & Solvent Purification Start->Purify Setup Inert Atmosphere Reaction Setup Purify->Setup Cool Cool to -60 °C Setup->Cool Initiate Add n-BuLi Initiator Cool->Initiate Polymerize Polymerization (1 hour) Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Excess Methanol Terminate->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Characterize Characterize Polymer (NMR, GPC) Isolate->Characterize End End Characterize->End

Caption: Experimental workflow for anionic ring-opening polymerization.

Conclusion

While a direct, data-driven comparison of the reactivity of this compound and 1,1-dimethylsilinane is hampered by the limited experimental data for the germanium analog, this guide provides a comprehensive overview of the known reactivity of the silinane and a predictive assessment for the germinane. The available evidence on the anionic ring-opening polymerization of 1,1-dimethylsilacyclobutane showcases a well-controlled process for synthesizing well-defined polymers. Based on fundamental chemical principles, it is anticipated that 1,1-dimethylgermacyclobutane would exhibit enhanced reactivity in similar polymerization reactions. Further experimental investigation into the synthesis and polymerization of 1,1-dimethylgermacyclobutane is crucial to validate these predictions and unlock the potential of the resulting polygermacarbosilane materials.

References

A Comparative Study of Germacyclohexanes and Silacyclohexanes: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the similarities and differences between these two important classes of heterocyclic compounds.

Germacyclohexanes and silacyclohexanes, six-membered rings containing a germanium or silicon atom, respectively, have garnered significant interest in various scientific fields, from materials science to medicinal chemistry. Their structural and electronic properties, which differ subtly yet significantly from their all-carbon analogue, cyclohexane, offer unique opportunities for the design of novel molecules with tailored functionalities. This guide provides a comparative overview of their synthesis, structural parameters, conformational behavior, and reactivity, supported by experimental data.

Structural and Conformational Analysis

The introduction of a larger, more electropositive heteroatom (Ge or Si) in place of a carbon atom in a cyclohexane ring leads to notable changes in bond lengths, bond angles, and overall ring conformation. These structural alterations, in turn, influence the conformational preferences and energy barriers associated with ring inversion.

Key Structural Parameters

The most significant structural differences between germacyclohexanes and silacyclohexanes arise from the differing covalent radii and electronegativities of germanium and silicon. These differences are reflected in the endocyclic bond lengths and angles.

ParameterGermacyclohexane (Ge-C)Silacyclohexane (Si-C)Cyclohexane (C-C)
Endocyclic Bond Length (Å) ~1.95~1.87~1.54
Endocyclic C-M-C Angle (°) ~105-109~106-110~109.5
Endocyclic M-C-C Angle (°) ~112-115~111-114~109.5

Note: These are approximate values and can vary depending on the substituents on the ring.

Conformational Preferences and Ring Inversion

Both germacyclohexanes and silacyclohexanes predominantly adopt a chair conformation, similar to cyclohexane. However, the energy barrier for ring inversion is significantly lower in the heteroatom-containing rings. This is attributed to the longer bond lengths and wider bond angles around the heteroatom, which reduce torsional and steric strain in the transition state.

CompoundRing Inversion Barrier (kcal/mol)
Germacyclohexane~5.0 - 5.5
Silacyclohexane~5.5
Cyclohexane~10-11

The conformational preferences of substituents on the ring are also influenced by the presence of the heteroatom. In monosubstituted silacyclohexanes, for instance, certain substituents like fluorine and the trifluoromethyl group show a preference for the axial position, which is contrary to their behavior in cyclohexanes.[1] This is attributed to a combination of steric and electronic effects, including hyperconjugation.[1] In 1-methyl-1-germacyclohexane, the equatorial conformer is slightly favored.[2]

Synthesis of Germacyclohexanes and Silacyclohexanes

The synthesis of these heterocycles often involves the reaction of a di-Grignard reagent or a di-lithio reagent with a corresponding dichlorogermane or dichlorosilane.

General Synthetic Scheme

reagent1 BrMg(CH2)5MgBr (Di-Grignard Reagent) product Germacyclohexane / Silacyclohexane Derivative reagent1->product Reaction in appropriate solvent (e.g., ether) reagent2 MCl2R'R'' (M = Ge or Si) reagent2->product

Caption: General synthesis of germacyclohexanes and silacyclohexanes.

Experimental Protocol: Synthesis of 1-Methyl-1-germacyclohexane[3]
  • Preparation of Germacyclohexane: 1,1-Dichloro-1-germacyclohexane is reduced with lithium aluminum hydride (LiAlH4) in diethyl ether. The reaction mixture is refluxed, and after workup, pure germacyclohexane is obtained by distillation.[3]

  • Bromination: Germacyclohexane is reacted with bromine in pentane at -50 °C to yield 1-bromo-germacyclohexane.[3]

  • Methylation: A Grignard reagent, methylmagnesium iodide (MeMgI), is added to a solution of 1-bromo-1-germacyclohexane in diethyl ether at 0 °C. After stirring overnight and subsequent workup, 1-methyl-1-germacyclohexane is obtained.[3]

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the conformational analysis of germacyclohexanes and silacyclohexanes. Low-temperature NMR experiments can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation of axial and equatorial conformers and the determination of their relative populations.

NucleusGermacyclohexane (approx. ppm)Silacyclohexane (approx. ppm)Cyclohexane (ppm)
¹H NMR
C2/C6-H~0.9-1.1~0.6-0.81.44
C3/C5-H~1.6-1.8~1.5-1.71.44
C4-H~1.3-1.5~1.2-1.41.44
¹³C NMR
C2/C6~13-15~16-1827.7
C3/C5~28-30~29-3127.7
C4~26-28~27-2927.7

Note: Chemical shifts are highly dependent on the solvent and substituents. In the ¹H NMR spectrum of unsubstituted cyclohexane, all protons are equivalent due to rapid ring inversion at room temperature, resulting in a single peak at approximately 1.44 ppm.[1] In contrast, the protons in germacyclohexanes and silacyclohexanes are not equivalent and give rise to more complex spectra.

Reactivity

The reactivity of germacyclohexanes and silacyclohexanes is influenced by the polarity of the M-C bond (M = Ge, Si) and the ability of the heteroatom to stabilize adjacent charges. Both silicon and germanium are less electronegative than carbon, leading to a polarized M-C bond with a partial positive charge on the heteroatom and a partial negative charge on the carbon. This polarization makes the carbon atom susceptible to electrophilic attack and the heteroatom a potential site for nucleophilic attack.

Comparative Reactivity Workflow

cluster_germacyclohexane Germacyclohexane cluster_silacyclohexane Silacyclohexane Ge_ring Germacyclohexane Ring Ge_reactivity Generally more reactive due to weaker Ge-C bond Ge_ring->Ge_reactivity Ge_electrophile Reaction with Electrophiles (e.g., Halogens) Ge_reactivity->Ge_electrophile Ge_nucleophile Reaction with Nucleophiles (e.g., Organolithiums) Ge_reactivity->Ge_nucleophile Si_ring Silacyclohexane Ring Si_reactivity Generally less reactive than germacyclohexane Si_ring->Si_reactivity Si_electrophile Reaction with Electrophiles Si_reactivity->Si_electrophile Si_nucleophile Reaction with Nucleophiles Si_reactivity->Si_nucleophile

Caption: Comparative reactivity of germacyclohexanes and silacyclohexanes.

The Ge-C bond is generally weaker and more polarizable than the Si-C bond, making germacyclohexanes typically more reactive towards both electrophiles and nucleophiles. For instance, reactions involving the cleavage of the M-C bond often proceed more readily with germacyclohexanes.

Applications in Drug Development and Materials Science

The unique properties of germacyclohexanes and silacyclohexanes make them attractive scaffolds in various applications.

  • Drug Development: The replacement of a carbon atom with silicon or germanium can modulate the lipophilicity, metabolic stability, and binding affinity of a drug molecule. This "silicon-germanium switch" is a strategy employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Materials Science: These heterocycles can serve as monomers for the synthesis of novel polymers with interesting thermal and electronic properties. The incorporation of germanium or silicon into the polymer backbone can influence properties such as conductivity, refractive index, and thermal stability. Silacyclohexane derivatives, for example, are explored in the development of new types of polysilanes and silicon-containing polymers.[4]

Conclusion

Germacyclohexanes and silacyclohexanes, while sharing the fundamental six-membered ring structure, exhibit distinct properties owing to the differences between germanium and silicon. Germacyclohexanes are generally characterized by longer, weaker bonds and greater reactivity compared to their silicon counterparts. Understanding these differences is crucial for the rational design of new molecules and materials with desired functions. Further research into the synthesis of functionalized derivatives and the exploration of their reactivity will undoubtedly continue to expand the applications of these fascinating heterocycles.

References

Assessing the Purity of 1,1-Dimethylgerminane: A Comparative Guide to GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with novel organogermanium compounds, ensuring the purity of key intermediates like 1,1-dimethylgerminane is paramount for reproducible results and the synthesis of well-defined final products. This guide provides a detailed comparison of two common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound and its Purity Assessment

This compound is a volatile, cyclic organogermanium compound. A common synthetic route involves the reaction of a di-Grignard reagent, such as 1,4-dibromomagnesiobutane, with dimethyldichlorogermane. Potential impurities arising from this synthesis can include unreacted starting materials, partially reacted intermediates, solvent residues (e.g., diethyl ether, THF), and byproducts from the Grignard reagent formation. Accurate quantification of these impurities is crucial for downstream applications.

This guide will explore the experimental protocols for both GC-MS and quantitative ¹H NMR (qNMR) spectroscopy, present hypothetical data for comparison, and visualize the experimental workflow.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, the following protocol can be employed:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound and any suspected impurities (if available) in the same solvent.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

Data Analysis: The purity of the this compound is determined by calculating the area percent of the main peak relative to the total area of all detected peaks in the chromatogram. Identification of impurity peaks is achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.

NMR Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is crucial for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: A range that encompasses all signals of interest.

Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation

The following table summarizes hypothetical data obtained from the GC-MS and qNMR analysis of a batch of this compound.

Analytical MethodParameter MeasuredResult
GC-MS Area % of this compound Peak98.5%
Identified Impurity 1 (Diethyl Ether)1.2%
Identified Impurity 2 (Unidentified)0.3%
¹H qNMR Purity of this compound (relative to internal standard)98.2% (± 0.2%)
Identified Impurity (Diethyl Ether)~1.3%
Other minor impurities<0.5%

Comparison of Methods

FeatureGC-MS¹H qNMR
Principle Separation based on volatility and polarity, followed by mass-based detection and identification.Quantification based on the direct proportionality between signal integral and the number of nuclei.
Sensitivity Very high, capable of detecting trace-level impurities.Generally lower sensitivity than GC-MS, may not detect very low-level impurities.
Quantification Typically provides relative purity (area %). Absolute quantification requires individual calibration curves for each impurity.Provides absolute purity without the need for calibrating each impurity.
Sample Throughput Higher, with automated systems allowing for the analysis of many samples.Lower, as sample preparation is more meticulous and acquisition times can be longer.
Compound Volatility Limited to volatile and thermally stable compounds.Not limited by volatility; suitable for a wide range of compounds.
Structural Information Provides mass spectral data which is excellent for identification, but limited for structural elucidation of unknowns.Provides detailed structural information from chemical shifts, coupling constants, and integrations.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.

Experimental Workflow

experimental_workflow cluster_sample Sample: this compound cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis sample Crude Product gcms_prep Sample Dilution in Hexane sample->gcms_prep qnmr_prep Weigh Sample & Internal Standard sample->qnmr_prep gcms_run GC Separation & MS Detection gcms_prep->gcms_run gcms_data Data Analysis: Area Percent & Library Search gcms_run->gcms_data gcms_result Relative Purity & Impurity ID gcms_data->gcms_result qnmr_dissolve Dissolve in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_run ¹H NMR Acquisition qnmr_dissolve->qnmr_run qnmr_data Data Analysis: Integration & Calculation qnmr_run->qnmr_data qnmr_result Absolute Purity qnmr_data->qnmr_result

Caption: Workflow for purity assessment of this compound.

Conclusion

Both GC-MS and qNMR are highly valuable techniques for assessing the purity of this compound, each with distinct advantages. GC-MS offers excellent sensitivity for detecting and identifying volatile impurities, making it ideal for initial screening and quality control. In contrast, qNMR provides a direct and accurate measurement of absolute purity without the need for extensive calibration, and it offers rich structural information about the analyte and any impurities present. For a comprehensive and robust assessment of purity, particularly in a research and development setting, employing both techniques orthogonally is recommended. This dual approach provides a high degree of confidence in the quality of the material.

Navigating the NMR Data Gap: A Comparative Guide Using Toluene as a Model System

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of theoretical versus experimental Nuclear Magnetic Resonance (NMR) data is crucial for the structural elucidation and verification of chemical compounds. However, a significant challenge arises when such data is unavailable for specific molecules of interest. A thorough search for experimental and theoretical ¹H and ¹³C NMR data for 1,1-dimethylgerminane proved unsuccessful, highlighting a gap in the publicly accessible spectroscopic information for this compound and its close analogs. To fulfill the structural and content requirements of a comprehensive comparison guide, this report utilizes toluene as a well-characterized model system. Toluene's extensive documentation in both experimental and computational literature makes it an ideal substitute to demonstrate the principles and methodologies of comparing theoretical and experimental NMR data.

Comparison of ¹H and ¹³C NMR Chemical Shifts for Toluene

The following table summarizes the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts (δ) for toluene. The experimental data was obtained in toluene-d8, and the theoretical data is based on Density Functional Theory (DFT) calculations.[1][2]

Atom Experimental ¹H Chemical Shift (ppm) Theoretical ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Theoretical ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.092.1520.421.5
Aromatic (ortho)7.097.17129.24128.5
Aromatic (meta)7.007.09128.33127.5
Aromatic (para)6.987.07125.49124.7
Aromatic (ipso)--137.86137.9

Experimental Protocol

The acquisition of high-quality experimental NMR data is fundamental for accurate structural analysis and for providing a reliable benchmark for computational methods. The following outlines a general protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like toluene.

Sample Preparation:

  • A solution of the analyte (e.g., toluene) is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., toluene-d8, chloroform-d).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

  • The magnetic field homogeneity is optimized by "shimming" to obtain sharp, well-resolved signals.

  • For ¹H NMR, a single pulse experiment is typically performed. Key parameters include the pulse width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[3]

Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data, a crucial process in chemical research for structure verification and methodological validation.

NMR_Comparison_Workflow Workflow for Comparing Theoretical and Experimental NMR Data cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H and ¹³C) exp_sample->exp_acquisition exp_processing Data Processing exp_acquisition->exp_processing exp_data Experimental NMR Data exp_processing->exp_data comparison Data Comparison and Analysis exp_data->comparison theor_structure Molecular Structure Input theor_calculation DFT Calculation (e.g., B3LYP/6-31G(d)) theor_structure->theor_calculation theor_prediction NMR Shielding Prediction theor_calculation->theor_prediction theor_data Theoretical NMR Data theor_prediction->theor_data theor_data->comparison conclusion Structural Verification or Refinement comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and theoretical NMR data, culminating in their comparison for structural elucidation.

Discussion

The comparison between the experimental and theoretical NMR data for toluene reveals a good correlation, with the theoretical calculations generally predicting the chemical shifts to within a reasonable margin of error. For ¹H NMR, the difference between experimental and theoretical values is minimal, typically less than 0.1 ppm. In ¹³C NMR, the discrepancies are slightly larger but still within an acceptable range for structural assignment.

These minor deviations can be attributed to several factors, including the specific choice of the DFT functional and basis set, the limitations of the solvent model, and the inherent approximations in the theoretical methods.[1][2] Despite these small differences, the overall trend in chemical shifts is well-reproduced by the calculations, demonstrating the power of computational chemistry in aiding the interpretation of experimental NMR spectra. This comparative approach is invaluable for confirming molecular structures, assigning complex spectra, and gaining deeper insights into the electronic environment of atomic nuclei within a molecule.

References

Unlocking Orthogonal Reactivity: A Comparative Guide to the Catalytic Activity of Organogermanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective and efficient catalytic systems is paramount. Organogermanium compounds have emerged as a compelling class of reagents, offering unique reactivity profiles that complement and, in some cases, surpass traditional organometallics like organosilanes and organoboron compounds. This guide provides an objective comparison of the catalytic performance of organogermanium compounds in key organic transformations, supported by experimental data and detailed protocols.

A significant advantage of organogermanium compounds lies in their "orthogonal reactivity," particularly in palladium- and gold-catalyzed cross-coupling reactions. This unique characteristic allows for selective transformations in the presence of other reactive functional groups, providing a powerful tool for the synthesis of complex molecules.[1][2]

I. Gold-Catalyzed C-H Arylation of Arenes

Aryl germanes have proven to be highly effective coupling partners in gold-catalyzed C-H functionalization reactions.[3][4][5] This approach is distinguished by its mild reaction conditions and the use of air- and moisture-stable gold catalysts.[3][5] The reactivity of aryl germanes in this context is attributed to the lower bond dissociation energy of the C-Ge bond compared to the C-Si bond, which facilitates the key bond activation step.[3][4]

Comparative Performance of Aryl Germanes in Gold-Catalyzed C-H Arylation

The following table summarizes the catalytic performance of triethyl(phenyl)germane in the gold-catalyzed C-H arylation of various arenes. The data highlights the yields obtained with different substrates, demonstrating the versatility of this catalytic system.

EntryAreneAryl GermaneProductYield (%)[3]
12-BromoanisoleTriethyl(phenyl)germane2-Bromo-4'-methoxybiphenyl84
21,3,5-TrimethoxybenzeneTriethyl(phenyl)germane1,3,5-Trimethoxy-2-phenylbenzene92
31-Bromo-3,5-dimethoxybenzeneTriethyl(phenyl)germane1-Bromo-2',4',6'-trimethoxybiphenyl88
41-Bromo-4-fluorobenzeneTriethyl(phenyl)germane4-Bromo-4'-fluorobiphenyl75
51-Bromo-3-(trifluoromethyl)benzeneTriethyl(phenyl)germane3-Bromo-3'-(trifluoromethyl)biphenyl65
61-Chloro-4-iodobenzeneTriethyl(phenyl)germane4-Chloro-4'-iodobiphenyl78

II. Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium catalysis, organogermanium compounds exhibit remarkable chemoselectivity. Under specific conditions, such as with highly electrophilic cationic palladium nanoparticles, the C-Ge bond of aryltriethylgermanes can be selectively activated and coupled with aryl iodides, leaving other reactive groups like aryl boronic esters untouched.[2] Conversely, under traditional Pd(0)-catalyzed conditions, aryltriethylgermanes are inert while aryl boronic acids/esters react readily.[2] This orthogonal reactivity is a significant advantage in multistep synthetic sequences.

Another notable palladium-catalyzed reaction involves the use of Pd(TFA)2 as a catalyst for the oxidative C-O cross-coupling of organogermanes. This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle.[2]

III. Esterification of Aldehydes

Organogermanium hydrides have also been developed as effective catalysts for the esterification of aldehydes. Specifically, a C,N-chelated organogermanium(II) hydride, L(H)Ge·BH3, has been shown to catalyze the esterification of various aldehydes with potassium alkoxides, achieving nearly quantitative conversion to the corresponding esters.

Catalytic Performance in Aldehyde Esterification
AldehydeAlkoxideCatalyst Loading (mol%)Conversion (%)
BenzaldehydeKOtBu10~95
4-MethoxybenzaldehydeKOtBu10~95
4-(Trifluoromethyl)benzaldehydeKOtBu10~95
2-NaphthaldehydeKOtBu10~95

Experimental Protocols

Gold-Catalyzed C-H Arylation of Arenes with Aryl Germanes

General Procedure: To a solution of the arene (0.5 mmol) and the aryl germane (0.6 mmol) in a mixture of CHCl3/MeOH (50:1, 2.5 mL) is added [(Ph3P)Au(OTs)] (2 mol %) and PhI(OAc)2 (0.75 mmol) and camphorsulfonic acid (CSA) (1.0 mmol). The reaction mixture is stirred at room temperature for 36 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[3]

Palladium-Catalyzed Cross-Coupling of Aryl Germanes with Aryl Iodides

A detailed experimental protocol for this specific reaction is not yet widely available in the literature but would generally involve the reaction of the aryl germane and the aryl iodide in the presence of a palladium nanoparticle catalyst system.

Esterification of Aldehydes using a C,N-Chelated Organogermanium(II) Hydride Catalyst

General Procedure: In a glovebox, a solution of the aldehyde (1.0 mmol) and potassium tert-butoxide (1.2 mmol) in toluene (5 mL) is prepared. To this solution, the C,N-chelated organogermanium(II) hydride catalyst L(H)Ge·BH3 (10 mol %) is added. The reaction mixture is stirred at room temperature for 4 hours. The conversion to the corresponding tert-butyl ester is determined by GC-MS analysis of an aliquot of the reaction mixture.

Reaction Mechanisms and Catalytic Cycles

The unique reactivity of organogermanium compounds can be understood by examining their behavior in different catalytic cycles.

Gold_Catalyzed_CH_Arylation cluster_transmetalation Transmetalation with Aryl Germane AuI Au(I)L AuIII [L-Au(III)-Ar']+ AuI->AuIII Oxidation (Oxidant) AuIII_Ar [Ar-Au(III)-Ar']L AuIII->AuIII_Ar C-H Activation (Arene) Product Ar-Ar' AuIII_Ar->Product Reductive Elimination Product->AuI Regeneration ArGeR3 Ar-GeR3 ArGeR3->AuIII

Caption: Gold-catalyzed C-H arylation cycle.

Palladium_Catalyzed_Cross_Coupling Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)L2-Ar' PdII->PdII_Ar Transmetalation (Ar'-GeR3) Product Ar-Ar' PdII_Ar->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Palladium-catalyzed cross-coupling cycle.

References

Unveiling the Structural Nuances of 1,1-Dimethylgerminane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the structure of 1,1-dimethylgerminane, benchmarked against its parent compound, germinane (germacyclohexane). The data presented herein is primarily derived from gas-phase electron diffraction studies, offering insights into the gas-phase conformations and key structural parameters of these molecules.

The substitution of two methyl groups at the germanium atom in the germinane ring induces subtle yet significant alterations in its molecular geometry. This guide will delve into these changes, presenting quantitative data in a clear, comparative format, detailing the experimental methodologies employed for these determinations, and visualizing the structural relationships to facilitate a deeper understanding.

Comparative Structural Parameters

The geometric parameters for germinane and this compound have been determined experimentally. Both molecules predominantly adopt a chair conformation in the gas phase. The key bond lengths and angles are summarized in the table below.

ParameterGerminaneThis compound
Bond Lengths (Å)
Ge-C1.945 ± 0.0031.954 ± 0.004
C-C (average)1.539 ± 0.0041.536 ± 0.005
Ge-H1.549 ± 0.015-
C-H (average)1.114 ± 0.0031.116 ± 0.003
Bond Angles (deg)
∠C-Ge-C100.1 ± 0.8100.3 ± 1.0
∠Ge-C-C112.1 ± 0.4112.5 ± 0.5
∠C-C-C (average)111.5 ± 0.5111.8 ± 0.6

Data sourced from gas-phase electron diffraction studies.

The introduction of the two methyl groups on the germanium atom leads to a slight elongation of the Ge-C bonds. Interestingly, the endocyclic C-Ge-C bond angle remains largely unchanged, suggesting that the steric bulk of the methyl groups is accommodated without significant distortion of this angle.

Conformational Analysis

Both germinane and this compound exist predominantly in a chair conformation. This is analogous to the well-studied cyclohexane ring system. The chair conformation minimizes both angular and torsional strain.

Below is a logical workflow illustrating the conformational analysis process.

Conformational Analysis Workflow A Six-Membered Ring System (Germinane Derivative) B Consider Possible Conformations A->B C Chair B->C D Boat B->D E Twist-Boat B->E F Analyze Strain Factors C->F D->F E->F G Angular Strain F->G H Torsional Strain F->H I Steric Strain (1,3-diaxial interactions) F->I J Determine Most Stable Conformation F->J K Chair Conformation is Predominant J->K

Conformational analysis workflow for germinane derivatives.

Experimental Protocols

The primary experimental technique used to determine the gas-phase structures of germinane and this compound is Gas-Phase Electron Diffraction (GED) .

Methodology for Gas-Phase Electron Diffraction:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate a radial distribution curve.

  • Structure Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to this experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

The workflow for a typical Gas-Phase Electron Diffraction experiment is outlined in the diagram below.

Gas-Phase Electron Diffraction (GED) Workflow A Gaseous Sample Inlet B High-Vacuum Chamber A->B D Interaction with Gas Molecules B->D C Electron Gun C->B E Scattered Electrons D->E F Detector (Phosphor Screen/CCD) E->F G Diffraction Pattern F->G H Data Analysis (Radial Distribution Curve) G->H I Molecular Modeling & Structure Refinement H->I J Final Molecular Structure (Bond Lengths, Angles) I->J

A Comparative Guide to Electrophilic Substitution on Germinane vs. Silinane Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germinane (germacyclohexane) and silinane (silacyclohexane) are saturated heterocyclic analogs of cyclohexane where a carbon atom is replaced by a germanium or silicon atom, respectively. While electrophilic substitution is a cornerstone of organic chemistry, particularly for aromatic compounds, its application to saturated rings like germinane and silinane is less explored. This guide provides a comparative analysis of the anticipated reactivity of these two heterocyclic systems towards electrophiles, drawing upon theoretical principles and available data for related organogermanium and organosilicon compounds. Due to a scarcity of direct comparative experimental studies, this guide emphasizes the theoretical underpinnings that can inform synthetic strategies and reaction design.

Theoretical Background: Factors Influencing Reactivity

The propensity of germinane and silinane to undergo electrophilic substitution (formally, the substitution of a hydrogen atom) is governed by several key factors:

  • Electronegativity: Silicon (1.90 on the Pauling scale) is less electronegative than Germanium (2.01), which are both less electronegative than carbon (2.55). This difference leads to a polarization of the C-Si and C-Ge bonds, with a partial positive charge on the heteroatom and a partial negative charge on the adjacent carbon atoms. This increased electron density on the carbon atoms, particularly the α-carbons, makes them more nucleophilic and potentially more susceptible to attack by electrophiles compared to the carbons in cyclohexane.

  • Bond Strength: The C-Ge bond (around 234 kJ/mol) is generally weaker than the C-Si bond (around 301 kJ/mol). This suggests that reactions involving the cleavage of the carbon-heteroatom bond might occur more readily in germinanes. However, for electrophilic substitution at a C-H bond, the activation of the C-H bond is the crucial step.

  • Hyperconjugation: The σ-electrons of the C-Si and C-Ge bonds can interact with adjacent empty or partially filled orbitals. This "σ-donation" can stabilize a positive charge on the β-carbon, a phenomenon known as the β-silicon or β-germanium effect. This effect is well-documented for unsaturated systems and can also influence the stability of carbocation intermediates formed during electrophilic attack on the ring. The larger size and greater polarizability of germanium suggest that the β-germanium effect might be more pronounced than the β-silicon effect, potentially leading to different regioselectivities or reaction rates.

Based on these principles, it is reasonable to hypothesize that both germinane and silinane would be more reactive towards electrophiles than cyclohexane. The relative reactivity between germinane and silinane is more difficult to predict without direct experimental data. The lower electronegativity of silicon might suggest a more nucleophilic ring system for silinane, while the weaker C-Ge bond and potentially stronger hyperconjugative effects in germinane could enhance its reactivity.

Comparative Data (Theoretical and Inferred)

FeatureGerminane (Germacyclohexane)Silinane (Silacyclohexane)Supporting Rationale
Predicted Reactivity towards Electrophiles Moderate to HighModerate to HighBoth are expected to be more reactive than cyclohexane due to the electron-donating nature of the heteroatom.
Regioselectivity Attack at α or β positions possibleAttack at α or β positions possibleThe directing effects would be influenced by the interplay of inductive effects and the β-heteroatom effect.
Susceptibility to Ring Opening Potentially higherLowerThe weaker C-Ge bond may lead to a greater propensity for ring cleavage under harsh electrophilic conditions.

Experimental Protocols

Synthesis of Parent Rings

Synthesis of Silacyclohexane (Silinane):

A common route to silacyclohexane involves the cyclization of a di-Grignard reagent with a dichlorosilane.

  • Preparation of the Di-Grignard Reagent: 1,5-Dibromopentane (1 equivalent) is added dropwise to a suspension of magnesium turnings (2.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The reaction is initiated with a small crystal of iodine and refluxed for 4 hours to ensure the formation of the pentamethylene-1,5-bis(magnesium bromide).

  • Cyclization: The freshly prepared di-Grignard reagent is added slowly to a solution of dichlorodimethylsilane (1 equivalent) in anhydrous diethyl ether at 0 °C. The reaction mixture is then stirred at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 1,1-dimethyl-1-silacyclohexane. Reduction with a reducing agent like lithium aluminum hydride can then be performed to yield silacyclohexane.

Synthesis of Germacyclohexane (Germinane):

The synthesis of germacyclohexane can be achieved through a similar strategy.

  • Preparation of the Di-Grignard Reagent: As described for the synthesis of silacyclohexane, pentamethylene-1,5-bis(magnesium bromide) is prepared from 1,5-dibromopentane and magnesium.

  • Cyclization: The di-Grignard reagent is added to a solution of dichlorodimethylgermane (1 equivalent) in anhydrous diethyl ether at 0 °C. The mixture is stirred at room temperature overnight.

  • Work-up and Purification: The work-up procedure is analogous to the silacyclohexane synthesis. The resulting 1,1-dimethyl-1-germacyclohexane can be purified by distillation. Subsequent reduction affords germacyclohexane.

Representative Electrophilic Substitution: Halogenation (Theoretical Protocol)

As direct experimental procedures are lacking, a hypothetical protocol for electrophilic bromination is proposed based on standard methods for activated alkanes.

  • Reaction Setup: To a solution of germinane or silinane (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride) in a flask protected from light, add a catalytic amount of a Lewis acid (e.g., AlBr₃, 0.1 equivalents).

  • Addition of Electrophile: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Product Analysis: The solvent is removed, and the product mixture is analyzed by GC-MS and NMR to determine the yield and regioselectivity of the brominated products.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Electrophilic Substitution cluster_reactivity Reactivity Determinants cluster_outcome Reaction Outcome Electronegativity Electronegativity (Si < Ge < C) Reactivity Overall Reactivity Electronegativity->Reactivity Increases Nucleophilicity BondStrength C-Heteroatom Bond Strength (C-Ge < C-Si) RingOpening Potential for Ring Opening BondStrength->RingOpening Weaker bond favors cleavage Hyperconjugation β-Heteroatom Effect (Stabilizes Carbocation) Hyperconjugation->Reactivity Stabilizes intermediate Regioselectivity Regioselectivity Hyperconjugation->Regioselectivity Directs attack

Caption: Key factors influencing the reactivity and outcome of electrophilic substitution on germinane and silinane rings.

Hypothetical Experimental Workflow for Comparative Study

G Workflow for Comparing Reactivity Start Start Synthesis Synthesis of Germinane & Silinane Start->Synthesis Reaction Parallel Electrophilic Substitution Reactions (e.g., Bromination) Synthesis->Reaction Analysis Product Analysis (GC-MS, NMR) Reaction->Analysis Comparison Compare Yields, Regioselectivity, and Reaction Rates Analysis->Comparison Conclusion Determine Relative Reactivity Comparison->Conclusion

Caption: A proposed experimental workflow for the direct comparison of electrophilic substitution on germinane and silinane.

Conclusion

While direct experimental comparisons are currently lacking, theoretical considerations suggest that both germinane and silinane are promising substrates for electrophilic substitution reactions, likely exhibiting greater reactivity than their carbocyclic analog, cyclohexane. The subtle differences in electronegativity, bond strength, and hyperconjugative ability between silicon and germanium are expected to result in distinct reactivity profiles and regioselectivities. Further experimental and computational studies are crucial to fully elucidate the behavior of these intriguing heterocyclic systems and unlock their potential in synthetic chemistry and materials science. Researchers are encouraged to use the provided theoretical framework and hypothetical protocols as a starting point for exploring this uncharted area of organometallic chemistry.

A Comparative Guide to the Thermal Stability of Dialkylgermanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of dialkylgermanes, a class of organogermanium compounds, is a critical parameter influencing their application in various fields, including materials science and as precursors for chemical vapor deposition. Understanding the decomposition behavior of these compounds is essential for process optimization and ensuring safety. This guide provides a comparative analysis of the thermal stability of selected dialkylgermanes, supported by available experimental data and theoretical considerations.

Executive Summary

Direct comparative studies on the thermal stability of a wide range of dialkylgermanes are limited in publicly available literature. However, by collating data from individual studies and examining theoretical bond dissociation energies, a comparative assessment can be made. Tetraethylgermane has been a subject of thermal decomposition studies, and its stability can be contrasted with the predicted stability of other dialkylgermanes based on bond energy data. The primary mechanism of thermal decomposition for these compounds is the homolytic cleavage of the Germanium-Carbon (Ge-C) bond.

Data Presentation

Compound CategoryBond TypeBond Dissociation Energy (kJ/mol)Implied Relative Thermal Stability
DialkylgermanesGe-C~238Lower
GermaneGe-H~288Higher

Note: The Ge-C bond dissociation energy is a generalized value and can vary depending on the specific alkyl groups attached to the germanium atom.

Experimental Protocols

The primary method for evaluating the thermal stability of compounds like dialkylgermanes is Thermogravimetric Analysis (TGA) .

Typical TGA Experimental Protocol:

  • Sample Preparation: A small, precisely weighed sample of the dialkylgermane (typically 1-10 mg) is placed in a ceramic or platinum pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation. The desired temperature program is set.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is determined as the point where significant weight loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve).

Factors Influencing Thermal Stability

The thermal stability of dialkylgermanes is primarily influenced by the strength of the Germanium-Carbon bond. The nature of the alkyl groups attached to the germanium atom plays a significant role in determining this bond strength and, consequently, the overall thermal stability of the molecule.

G Factors Influencing Dialkylgermane Thermal Stability cluster_factors Influencing Factors cluster_property Molecular Property cluster_outcome Outcome Alkyl Group Alkyl Group Steric Hindrance Steric Hindrance Alkyl Group->Steric Hindrance Inductive Effects Inductive Effects Alkyl Group->Inductive Effects Ge-C Bond Strength Ge-C Bond Strength Steric Hindrance->Ge-C Bond Strength Inductive Effects->Ge-C Bond Strength Thermal Stability Thermal Stability Ge-C Bond Strength->Thermal Stability

Caption: Relationship between alkyl group properties and thermal stability.

Interpretation of the Diagram:

  • Alkyl Group: The size and electronic properties of the alkyl groups are the primary determinants of stability.

  • Steric Hindrance: Larger, bulkier alkyl groups can cause steric strain, potentially weakening the Ge-C bond and lowering the decomposition temperature.

  • Inductive Effects: Electron-donating or electron-withdrawing nature of the alkyl groups can influence the polarity and strength of the Ge-C bond.

  • Ge-C Bond Strength: The culmination of these factors determines the energy required to break the Ge-C bond. Weaker bonds lead to lower thermal stability.

  • Thermal Stability: The overall resistance of the dialkylgermane to decomposition upon heating.

Comparative Analysis

While specific decomposition temperatures for a series of dialkylgermanes are not available for a direct tabular comparison, some key points can be highlighted:

  • Tetraethylgermane: Studies on the thermal decomposition of tetraethylgermane indicate that it decomposes via a free-radical mechanism initiated by the cleavage of a Ge-C bond. While a precise decomposition onset temperature is not consistently reported across all literature, it is known to be a key precursor in chemical vapor deposition processes, implying decomposition at elevated temperatures.

  • General Trend: It is generally expected that the thermal stability of dialkylgermanes will decrease with increasing length and branching of the alkyl chains. This is due to increased steric hindrance and a greater number of potential decomposition pathways.

  • Comparison to Ge-H: The bond dissociation energy of a Ge-H bond in germane (GeH4) is approximately 288 kJ/mol, which is significantly higher than the average Ge-C bond energy of around 238 kJ/mol. This suggests that, in general, dialkylgermanes are less thermally stable than germane itself.

Conclusion

The thermal stability of dialkylgermanes is a crucial characteristic for their practical applications. While a comprehensive comparative dataset is lacking, the fundamental principles of chemical bonding provide a framework for understanding their relative stabilities. The strength of the Ge-C bond, influenced by the nature of the alkyl substituents, is the primary determinant of the decomposition temperature. Further experimental studies employing techniques such as Thermogravimetric Analysis are needed to provide precise quantitative data for a broader range of dialkylgermanes, which would enable more detailed and direct comparisons.

A Spectroscopic Showdown: Unveiling the Structural Nuances of Germacyclohexane and Germacyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the conformational and electronic properties of cyclic organic and organometallic compounds is paramount. In this guide, we present a detailed spectroscopic comparison of two fundamental germanium-containing heterocycles: germacyclohexane and germacyclopentane. By examining their nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, we illuminate the key structural differences and provide insights into their molecular behavior.

This comparative analysis relies on experimentally obtained spectroscopic data to provide a quantitative and qualitative understanding of these two molecules. While extensive data is available for germacyclohexane, specific experimental NMR and mass spectrometry data for germacyclopentane are less abundant in the literature. In such cases, data for the parent hydrocarbon, cyclopentane, is used as a proxy to provide a reasonable comparison, with the understanding that the presence of the germanium atom will induce some changes in the spectral features.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for germacyclohexane and germacyclopentane.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

CompoundNucleusChemical Shift (ppm)Multiplicity
Germacyclohexane ¹H3.66 (Ge-H), 1.72-1.79 (C-H), 1.40-1.47 (C-H), 1.02-1.09 (C-H)broad singlet, multiplet, multiplet, multiplet
¹³C29.81, 26.72, 9.29-
Germacyclopentane ¹HData not available (Cyclopentane: ~1.51 ppm)(singlet)
¹³CData not available (Cyclopentane: ~26.5 ppm)(singlet)

Note: The single peak for cyclopentane in both ¹H and ¹³C NMR is due to the magnetic equivalence of all protons and carbons, respectively. It is expected that germacyclopentane would show distinct signals for the carbons and protons adjacent to the germanium atom.

Table 2: Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹)

CompoundSpectroscopyWavenumber (cm⁻¹)Assignment
Germacyclohexane IR~2920, ~2850, ~1445C-H stretching, C-H bending
Raman~2920, ~2850, ~800-1000C-H stretching, Ring vibrations
Germacyclopentane IRData not available (Cyclopentane: ~2960, ~2870, ~1455)(C-H stretching, C-H bending)
Raman267, 262, 257Ring-puckering/twisting modes[1]

Table 3: Mass Spectrometry Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation
Germacyclohexane Data not availableExpected fragments from loss of H, alkyl groups-
Germacyclopentane Data not available (Cyclopentane: 70)(Cyclopentane: 55, 42, 41, 39)(Loss of CH₃, C₂H₄, C₂H₅, C₃H₃)

In-Depth Analysis: What the Spectra Reveal

The spectroscopic data presented above highlights significant structural and dynamic differences between germacyclohexane and germacyclopentane.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of germacyclohexane are consistent with a molecule undergoing rapid chair-to-chair interconversion at room temperature, leading to averaged signals for the axial and equatorial protons and distinct signals for the three non-equivalent carbon atoms in the ring[2]. The chemical shifts are influenced by the electropositive nature of the germanium atom. For germacyclopentane, by analogy with cyclopentane, a single peak would be expected in both ¹H and ¹³C NMR spectra at room temperature due to pseudorotation, which makes all protons and carbons chemically equivalent on the NMR timescale. However, the introduction of the larger and less electronegative germanium atom would likely lead to a more defined, albeit still flexible, conformation and thus more complex spectra than the parent cycloalkane.

Vibrational Spectroscopy (IR and Raman): The IR and Raman spectra of germacyclohexane are characteristic of a saturated six-membered ring and have been extensively studied, with detailed assignments of the vibrational modes available[3]. These spectra confirm the chair conformation as the most stable form. The Raman spectrum of germacyclopentane, on the other hand, provides key insights into its dynamic nature. The low-frequency bands observed are attributed to the ring-puckering and twisting vibrations, which are characteristic of the flexible five-membered ring[1]. These motions are crucial in defining the conformational landscape of the molecule.

Mass Spectrometry: While a specific mass spectrum for germacyclohexane was not found, the fragmentation of cyclic alkanes typically involves the loss of small alkyl fragments. For germacyclohexane, fragmentation would likely involve the loss of ethylene and other small hydrocarbon chains, as well as fragments containing the germanium atom. The fragmentation pattern of cyclopentane is well-documented and involves the loss of a methyl radical followed by the loss of ethylene, leading to the characteristic base peak at m/z 42. A similar fragmentation pattern, with modifications due to the presence of germanium, would be expected for germacyclopentane.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes of the molecule.

Raman Spectroscopy

  • Sample Preparation: Place the liquid or solid sample in a glass vial or capillary tube.

  • Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera).

  • Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The Rayleigh scattered light is filtered out, and the Raman scattered light is dispersed by a grating and detected.

  • Data Analysis: Analyze the Raman spectrum to identify the vibrational modes of the molecule. The peak positions (Raman shifts) and their intensities provide structural information.

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC) interface or a direct insertion probe.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Sample Dissolution/Preparation Dissolution/ Preparation Sample->Dissolution/Preparation NMR NMR Dissolution/Preparation->NMR NMR Tube IR IR Dissolution/Preparation->IR Salt Plate/KBr Pellet Raman Raman Dissolution/Preparation->Raman Glass Vial MS MS Dissolution/Preparation->MS GC/Direct Inlet NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Modes) IR->IR_Data Raman_Data Raman Spectrum (Vibrational Modes) Raman->Raman_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Interpretation Structure & Conformation NMR_Data->Interpretation IR_Data->Interpretation Raman_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Conformations cluster_germacyclohexane Germacyclohexane cluster_germacyclopentane Germacyclopentane Chair Chair Conformation TwistBoat Twist-Boat (Higher Energy) Chair->TwistBoat Ring Flip Comparison TwistBoat->Chair Envelope Envelope Conformation Twist Twist Conformation Envelope->Twist Pseudorotation Twist->Envelope

Caption: Conformational comparison of the two molecules.

Conclusion

The spectroscopic comparison of germacyclohexane and germacyclopentane reveals distinct differences in their structure and dynamics, primarily driven by the ring size. Germacyclohexane adopts a relatively rigid chair conformation, which is clearly reflected in its NMR and vibrational spectra. In contrast, germacyclopentane is a more flexible molecule, undergoing rapid pseudorotation between envelope and twist conformations, a characteristic that is best probed by techniques sensitive to low-frequency motions like Raman spectroscopy. This guide provides a foundational understanding of the spectroscopic properties of these two important germanium-containing heterocycles, which can aid researchers in their structural elucidation and drug development endeavors. Further studies, particularly detailed NMR and mass spectrometric analyses of germacyclopentane, are warranted to provide a more complete quantitative comparison.

References

Reactivity of 1,1-Dimethylgerminane in Stille vs. Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of palladium-catalyzed cross-coupling reactions is dominated by robust and well-established methods such as the Stille and Suzuki couplings. These reactions have become indispensable tools in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. While organostannanes (Stille) and organoborons (Suzuki) are the conventional nucleophilic partners, researchers are continually exploring alternative organometallic reagents to expand the synthetic toolbox. Among these, organogermanes, such as 1,1-dimethylgerminane derivatives, have emerged as compounds with unique reactivity profiles. This guide provides a comparative analysis of the reactivity of organogermanes, with a focus on this compound scaffolds, in the context of Stille and Suzuki coupling reactions, supported by available experimental insights.

Executive Summary

Organogermanes, including derivatives of this compound, exhibit significantly lower reactivity in traditional palladium-catalyzed Stille and Suzuki coupling reactions compared to their organostannane and organoboron counterparts.[1][2] Under typical Pd(0)/Pd(II) catalytic cycles, the transmetalation step with organogermanes is notoriously slow, often leading to poor or no product formation. However, recent advancements have unveiled an "orthogonal" reactivity pathway for organogermanes, which proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism under specific catalytic conditions. This unique activation mode can render them more reactive than even organoborons and organosilanes in certain contexts, offering a novel and complementary approach to cross-coupling.

General Reactivity and Mechanistic Considerations

Stille Coupling: The Stille reaction relies on the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step is crucial and depends on the ability of the organostannane to transfer its organic group to the palladium center.

Suzuki Coupling: The Suzuki coupling employs an organoboron reagent (e.g., a boronic acid or ester) as the nucleophilic partner. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, facilitating transmetalation.

Organogermane Reactivity: Aryl germanes have historically been considered poor substrates for traditional cross-coupling reactions.[1] Their low reactivity is attributed to the high energy barrier for the conventional concerted transmetalation mechanism.[2] However, studies have shown that under specific conditions, such as using highly electrophilic cationic palladium nanoparticles or electron-deficient catalysts like Pd(TFA)₂, the C-Ge bond can be activated via an SEAr-type pathway.[2] This alternative mechanism circumvents the challenging transmetalation step.

Comparative Performance: Stille vs. Suzuki with Organogermanes

Direct quantitative comparisons of this compound in Stille versus Suzuki couplings are scarce in the literature due to their generally low reactivity under standard conditions. The following table summarizes the expected performance based on the known reactivity of analogous organogermanes.

FeatureStille Coupling with OrganogermanesSuzuki-type Coupling with Organogermanes
Reactivity Generally very low to negligible under standard Pd(0)/Pd(II) catalysis.Generally very low to negligible under standard Pd(0)/Pd(II) catalysis with base activation.
Key Challenge Inefficient transmetalation of the germane.Inefficient transmetalation, even with base activation.
Alternative Conditions Not the preferred reaction type for organogermanes.Not the preferred reaction type for organogermanes.
Orthogonal Reactivity Not applicable.Under specialized conditions (e.g., Pd nanoparticles, Au catalysis), can exhibit high reactivity via an SEAr-type mechanism, outperforming boronic esters.[1]
Functional Group Tolerance N/A due to low reactivity.N/A due to low reactivity under standard conditions.
Toxicity Germanium compounds are generally considered less toxic than organotin compounds.Germanium compounds are generally considered less toxic than organoboron compounds.

Experimental Protocols

Representative Stille Coupling Protocol

Reaction: Coupling of an aryl halide with an organostannane.

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, organostannane, and solvent.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and purify by column chromatography.

Representative Suzuki Coupling Protocol

Reaction: Coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., SPhos, 0.04 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system.

  • Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and purify by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the standard Stille and Suzuki reactions, as well as the proposed alternative pathway for organogermane activation.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Stannane R²-SnR₃ Stannane->Transmetal Halide R¹-X Halide->OxAdd

Fig. 1: Catalytic Cycle of the Stille Coupling Reaction.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R¹-X Halide->OxAdd Organogermane_Activation cluster_0 SEAr-type Activation cluster_1 Coupling Catalyst Electrophilic Catalyst (e.g., Pd(TFA)₂, Au(I)) Intermediate [Ar-Catalyst]⁺ Intermediate Catalyst->Intermediate Germane Ar-GeMe₂R Germane->Intermediate Electrophilic Aromatic Substitution Ge_byproduct X-GeMe₂R Intermediate->Ge_byproduct Intermediate_ref [Ar-Catalyst]⁺ Intermediate Coupling_Partner Coupling Partner (e.g., Ar-H, Ar-N₂⁺) Product Ar-Ar' Coupling_Partner->Product Intermediate_ref->Product

References

Confirmation of 1,1-Dimethylgerminane Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organometallic compounds, such as 1,1-Dimethylgerminane, is a critical endeavor in medicinal chemistry and materials science. Confirmation of the successful synthesis and purity of the target molecule is paramount. This guide provides a comparative analysis of analytical techniques for the confirmation of this compound synthesis, with a primary focus on elemental analysis, alongside modern spectroscopic methods.

Synthesis of this compound: A Plausible Approach

A viable synthetic route to this compound involves the reaction of dichlorodimethylgermane with a di-Grignard reagent derived from 1,5-dibromopentane. This classic organometallic reaction forms the six-membered germacyclohexane ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1,5-dibromopentane

  • Dichlorodimethylgermane

  • Iodine (crystal)

  • Anhydrous pentane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Di-Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of 1,5-dibromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at reflux for 2 hours to ensure complete formation of the di-Grignard reagent, 1,5-bis(bromomagnesio)pentane.

  • Reaction with Dichlorodimethylgermane: The di-Grignard reagent solution is cooled in an ice bath. A solution of dichlorodimethylgermane in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Confirmation of Synthesis: A Multi-faceted Approach

Confirmation of the successful synthesis of this compound relies on a combination of analytical techniques, each providing unique and complementary information.

Elemental Analysis: The Fundamental Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of carbon, hydrogen, and other elements, it provides direct evidence of the compound's elemental makeup.

Principle: A small, precisely weighed sample of the purified this compound is combusted in a controlled oxygen atmosphere. The resulting combustion products (CO₂, H₂O) are quantitatively analyzed to determine the percentage of carbon and hydrogen. The germanium content can be determined by other methods, such as inductively coupled plasma optical emission spectrometry (ICP-OES) after acid digestion of the sample.

Data Presentation:

ElementTheoretical Percentage (%) for C₇H₁₆GeExperimental Percentage (%) (Representative)
Carbon (C)52.9152.85 ± 0.3
Hydrogen (H)10.1610.25 ± 0.3

Interpretation: A close correlation between the experimentally determined elemental percentages and the theoretical values for the proposed formula (C₇H₁₆Ge) provides strong evidence for the successful synthesis of this compound.

Spectroscopic Methods: Unveiling the Structure

While elemental analysis confirms the elemental composition, spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methyl protons and the methylene protons of the germacyclohexane ring.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum of this compound should show signals corresponding to the methyl carbons and the three different methylene carbons in the ring.

2. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak, due to the natural abundance of germanium isotopes, provides a characteristic fingerprint for the presence of germanium.

3. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic C-H stretching and bending vibrations.

Comparative Data Summary:

Analytical TechniqueInformation ProvidedExpected Results for this compound
Elemental Analysis Elemental composition (%)C ≈ 52.91%, H ≈ 10.16%
¹H NMR Proton environmentSignals for -CH₃ and ring -CH₂- protons
¹³C NMR Carbon skeletonSignals for -CH₃ and ring -CH₂- carbons
Mass Spectrometry Molecular weight, Isotopic patternMolecular ion peak (m/z) with characteristic Ge isotope pattern
IR Spectroscopy Functional groupsC-H stretching and bending vibrations

Visualizing the Workflow and Logic

The following diagrams illustrate the synthesis workflow and the logical process of confirming the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product & Purification 1,5-dibromopentane 1,5-dibromopentane Di-Grignard Formation Di-Grignard Formation 1,5-dibromopentane->Di-Grignard Formation Mg Mg Mg->Di-Grignard Formation Dichlorodimethylgermane Dichlorodimethylgermane Ring Closure Ring Closure Dichlorodimethylgermane->Ring Closure Di-Grignard Formation->Ring Closure Crude Product Crude Product Ring Closure->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Purification

Caption: Synthetic workflow for this compound.

Confirmation_Logic cluster_analysis Analytical Confirmation Purified Product Purified Product Elemental Analysis Elemental Analysis Purified Product->Elemental Analysis Confirms Elemental Composition NMR (1H, 13C) NMR (1H, 13C) Purified Product->NMR (1H, 13C) Confirms Connectivity Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Confirms Molecular Weight IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Confirms Functional Groups Synthesis Confirmed Synthesis Confirmed Elemental Analysis->Synthesis Confirmed NMR (1H, 13C)->Synthesis Confirmed Mass Spectrometry->Synthesis Confirmed IR Spectroscopy->Synthesis Confirmed

Caption: Logic of synthesis confirmation.

Conclusion

While elemental analysis provides fundamental and quantitative evidence for the successful synthesis of this compound by confirming its elemental composition, a comprehensive confirmation relies on the synergistic use of modern spectroscopic techniques. NMR spectroscopy elucidates the precise arrangement of atoms, mass spectrometry confirms the molecular weight and the presence of germanium, and IR spectroscopy identifies the characteristic bonds within the molecule. The combination of these methods provides an unambiguous confirmation of the target compound's identity and purity, which is essential for its further application in research and development.

Safety Operating Guide

Safe Disposal of 1,1-Dimethylgerminane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,1-Dimethylgerminane is critical to ensure laboratory safety and environmental protection. Due to the limited availability of specific safety data for this compound, a cautious approach based on the known hazards of similar organogermanium and flammable organic compounds is essential. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory protocols.

Immediate Safety and Hazard Summary
Hazard CategoryPresumed Properties and Precautions
Flammability Highly flammable liquid. Keep away from all sources of ignition, including heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood. Ground all equipment to prevent static discharge.
Toxicity Assumed to be toxic if inhaled, ingested, or absorbed through the skin. Organogermanium compounds can have varying levels of toxicity. Avoid all direct contact.
Reactivity May react with strong oxidizing agents. Store away from incompatible materials.
Environmental The environmental impact is not well-documented. Do not dispose of down the drain or in regular trash. Treat as hazardous waste.
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, depending on the scale of work and institutional safety protocols.

Disposal Workflow

The following diagram outlines the necessary steps for the proper disposal of this compound waste.

cluster_0 Waste Segregation and Collection cluster_1 Temporary Storage cluster_2 Disposal Request and Pickup A Segregate this compound waste (liquid, solid, contaminated labware) B Use a dedicated, labeled, and sealed hazardous waste container A->B at point of generation C Store container in a designated, well-ventilated, and secure area B->C after collection D Ensure storage area is away from ignition sources and incompatible materials C->D for safety E Complete a hazardous waste pickup request form F Schedule a pickup with your institution's Environmental Health and Safety (EHS) department E->F following institutional procedures G EHS transports waste to a licensed hazardous waste disposal facility F->G for final disposal

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Step 1.1: At the point of generation, segregate all waste contaminated with this compound. This includes:

    • Liquid Waste: Unused or spent this compound and solutions containing it.

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers.

    • Contaminated Labware: Pipette tips, vials, and other disposable labware.

  • Step 1.2: Collect all segregated waste in a dedicated hazardous waste container. The container must be:

    • Made of a compatible material (e.g., glass or a specific type of plastic recommended by your safety officer).

    • Clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

    • Kept securely sealed when not in use.

2. Temporary Storage:

  • Step 2.1: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • Step 2.2: This area should be well-ventilated, such as in a fume hood or a ventilated cabinet.

  • Step 2.3: Ensure the storage area is away from all potential ignition sources and incompatible chemicals. Do not store with strong oxidizing agents.

3. Disposal Request and Pickup:

  • Step 3.1: Once the waste container is ready for disposal (typically when it is nearly full, but not overfilled), complete a hazardous waste pickup request form as required by your institution.

  • Step 3.2: Provide accurate information on the form, including the chemical name, quantity, and hazard classification.

  • Step 3.3: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.

  • Step 3.4: EHS personnel will then transport the waste to a licensed hazardous waste disposal facility for final treatment and disposal in accordance with all local, state, and federal regulations.

Important Considerations:

  • Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Consult Your Safety Officer: Always consult your institution's Chemical Hygiene Plan and your designated safety officer for specific guidance on hazardous waste disposal.

  • Emergency Procedures: In case of a spill, evacuate the area, and if it is safe to do so, contain the spill with an inert absorbent material. Notify your institution's emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Navigating the Unseen Threat: A Guide to Handling 1,1-Dimethylgerminane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1,1-Dimethylgerminane. Given the absence of specific safety data for this compound, the following guidelines are based on the known properties of the analogous compound, Trimethylgermane, and established best practices for managing highly flammable and potentially pyrophoric organometallic substances. Strict adherence to these procedures is paramount to ensure personnel safety and operational integrity.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of Trimethylgermane, which should be used as a cautious reference for this compound until specific data becomes available.

PropertyValue (for Trimethylgermane)
Chemical Formula C₃H₁₀Ge
Physical State Liquid
Classification Extremely Flammable Liquid 1
Signal Word Danger
Hazard Statements H224 - Extremely flammable liquid and vapor.

Note: This data is for the analogous compound Trimethylgermane and should be treated as an estimate for this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to protect against its flammability and potential toxicity.

PPE CategorySpecific Requirements
Hand Protection Double-gloving is required. An inner layer of nitrile gloves should be worn beneath a pair of heavy-duty, chemical-resistant outer gloves (e.g., neoprene or butyl rubber).
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory at all times.[1]
Body Protection A flame-resistant lab coat (e.g., Nomex) must be worn over natural fiber clothing.[2] Synthetic clothing is prohibited.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood. In the event of a significant spill or ventilation failure, a self-contained breathing apparatus (SCBA) is required.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound must be conducted in a designated and properly equipped area. A secondary containment tray should be used for all transfers.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly and the sash is at the lowest practical height.
  • Assemble and dry all glassware and equipment in an oven prior to use.
  • Purge all apparatus with an inert gas (e.g., argon or nitrogen) using a Schlenk line.
  • Ground all equipment to prevent static discharge.[3]
  • Have a Class D fire extinguisher and a container of sand or powdered lime readily accessible.[1]

2. Transfer (using a gas-tight syringe):

  • Pressurize the this compound storage vessel with a low, positive pressure of inert gas.
  • Use a clean, dry, gas-tight syringe with a Luer-lock needle of appropriate length.
  • Flush the syringe with inert gas before drawing the liquid.
  • Slowly draw the desired volume of this compound into the syringe.
  • Withdraw the needle from the septum and immediately insert it into the receiving vessel's septum.
  • Slowly dispense the liquid into the reaction vessel.

3. Post-Transfer:

  • Rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene) three times.
  • Quench the solvent rinses immediately as described in the disposal plan.

Disposal Plan: A Step-by-Step Quenching and Waste Management Protocol

All waste containing this compound must be quenched before disposal. This process should be performed in a chemical fume hood with appropriate PPE.

1. Quenching of Residual this compound:

  • In a separate flask under an inert atmosphere, add a volume of a dry, high-boiling point, non-reactive solvent (e.g., heptane or toluene) that is at least 10 times the estimated volume of the residual this compound.
  • Cool the solvent to 0°C using an ice bath.
  • Slowly and dropwise, add the residual this compound to the cooled solvent with gentle stirring.
  • Once the addition is complete, slowly add a less reactive quenching agent, such as isopropanol, dropwise.
  • After the reaction subsides, slowly add methanol, followed by water, to ensure complete quenching.

2. Waste Collection and Disposal:

  • The quenched solution should be collected in a clearly labeled hazardous waste container.
  • Solid waste, such as contaminated gloves and bench paper, should be collected in a separate, sealed bag and disposed of as hazardous waste.
  • Never dispose of this compound or its unquenched residues down the drain or in regular trash.[4]
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_glassware Dry and Assemble Glassware prep_fume_hood->prep_glassware prep_inert Purge with Inert Gas prep_glassware->prep_inert prep_ground Ground Equipment prep_inert->prep_ground prep_safety Position Safety Equipment prep_ground->prep_safety handle_transfer Transfer this compound prep_safety->handle_transfer handle_rinse Rinse Syringe handle_transfer->handle_rinse dispose_quench Quench Residuals handle_rinse->dispose_quench dispose_collect Collect Hazardous Waste dispose_quench->dispose_collect dispose_final Final Disposal dispose_collect->dispose_final

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.